molecular formula C42H44BF4N3O4 B606859 Cyanine3.5 NHS ester CAS No. 2231670-85-0

Cyanine3.5 NHS ester

Cat. No.: B606859
CAS No.: 2231670-85-0
M. Wt: 741.63
InChI Key: AJQWBYBQWPADLY-UHFFFAOYSA-M
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Description

Cyanine3.5 NHS ester is a reactive fluorescent dye designed for the facile labeling of biomolecules, including antibodies, proteins, peptides, and amine-modified oligonucleotides, via their primary amine groups (e.g., lysine residues) . This amine-reactive chemistry provides high conjugation yields, typically between 80-95%, making it a robust tool for preparing fluorescent conjugates for various research applications . As a far-red emitting cyanine dye, Cyanine3.5 offers significant benefits for biological imaging. Its excitation and emission maxima are in a spectral range that promotes deep tissue penetration and results in minimal autofluorescence from biological samples, thereby greatly enhancing the signal-to-noise ratio in assays like microscopy and in vivo imaging . Its fluorescence is also relatively pH-insensitive across a biologically relevant range (pH 4-10), ensuring consistent performance . Cyanine3.5 is spectrally similar to other popular far-red dyes and is compatible with standard instrument laser lines, such as the 633 nm line commonly found in confocal microscopes and flow cytometers . Intended Use: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N3O4.BF3.FH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;2-1(3)4;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;;1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQWBYBQWPADLY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44BF4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Cyanine3.5 NHS ester?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Cyanine3.5 (Cy3.5) NHS ester is a valuable tool for fluorescently labeling biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its use in labeling applications. Cy3.5 NHS ester is a reactive dye that covalently attaches to primary amino groups (-NH2) present in proteins, peptides, and modified oligonucleotides, making it a staple in fluorescence imaging and bioanalysis.[1][2][3][4]

Chemical Structure and Properties

Cyanine3.5 NHS ester is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge. The N-hydroxysuccinimidyl (NHS) ester group is a reactive moiety that enables the conjugation of the dye to primary amines under mild basic conditions.

The key spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₄₂H₄₄N₃BF₄O₄[1]
Molecular Weight 741.62 g/mol [1][4]
CAS Number 2231670-85-0[1][4]
Max Absorption (λ_abs) ~581 - 591 nm[1][5]
Max Emission (λ_em) ~596 - 604 nm[1][5]
Molar Extinction Coefficient 116,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield 0.35[1]
Purity ≥95% (HPLC-MS, ¹H NMR)[1]
Solubility Soluble in DMF, DMSO; Insoluble in water[1][4]
Appearance Dark purple solid[1]

Visualizing the Chemical Structure

The following diagram illustrates the core chemical structure of this compound, highlighting the cyanine core responsible for its fluorescent properties and the reactive NHS ester group for conjugation.

G cluster_cy3_5 Cyanine3.5 Core cluster_linker Linker cluster_nhs NHS Ester Indolenine1 Polymethine [Polymethine Bridge] Indolenine2 Linker -(CH₂)n-CO- Indolenine2->Linker NHS O N-O-C=O Linker->NHS caption Figure 1. Generalized structure of this compound.

Figure 1. Generalized structure of this compound.

Experimental Protocol: Labeling of Proteins

This section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is a general guideline and may require optimization for specific proteins and applications.

1. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5. A 0.1 M sodium bicarbonate buffer is commonly used.[6]

    • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[7]

    • Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[7]

  • Dye Stock Solution:

    • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

    • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.[7][8] This solution should be prepared fresh and protected from light.

2. Calculation of Reagents

  • To achieve optimal labeling, a molar excess of the dye is required. A dye-to-protein molar ratio of 8:1 to 10:1 is a good starting point for mono-labeling.[6][9]

  • Use the following formula to calculate the required mass of the NHS ester:

    Mass_dye (mg) = [Molar_Ratio * Mass_protein (mg) * MW_dye (Da)] / MW_protein (Da)

    • Molar_Ratio: Desired moles of dye per mole of protein.

    • Mass_protein: Mass of the protein to be labeled.

    • MW_dye: Molecular weight of this compound (741.62 Da).

    • MW_protein: Molecular weight of the target protein.

3. Conjugation Reaction

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[6]

4. Purification of the Conjugate

  • After incubation, it is crucial to remove any unreacted dye and byproducts.

  • Gel Filtration Chromatography: This is the most common method for purifying protein conjugates. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) and equilibrate the column with a suitable buffer like PBS (pH 7.2-7.4).[7]

  • Load the reaction mixture onto the column and collect the fractions. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.

  • Combine the fractions containing the purified conjugate.

5. Characterization

  • The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~591 nm).

Experimental Workflow Diagram

The following diagram outlines the key steps in the protein labeling workflow.

G cluster_inputs Inputs prep Reagent Preparation calc Calculate Reagent Amounts (8:1 Molar Ratio) prep->calc mix Mix Dye and Protein calc->mix react Incubate (1-4h at RT, dark) mix->react purify Purification (Gel Filtration) react->purify char Characterization (Spectrophotometry) purify->char final Purified Cy3.5-Protein Conjugate char->final protein Protein in Amine-Free Buffer protein->prep dye Cy3.5 NHS Ester dye->prep dmso Anhydrous DMSO/DMF dmso->prep caption Figure 2. Workflow for protein labeling with Cy3.5 NHS ester.

Figure 2. Workflow for protein labeling with Cy3.5 NHS ester.

References

An In-depth Technical Guide to Cyanine3.5 NHS Ester: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine3.5 NHS ester, a fluorescent dye commonly utilized for labeling biomolecules. It details the spectral properties, physicochemical characteristics, and experimental protocols for its application in various research and development settings.

Core Properties of this compound

Cyanine3.5 (Cy3.5) NHS ester is a reactive dye designed for the covalent labeling of primary and secondary amino groups in biomolecules such as peptides, proteins, and oligonucleotides.[1][2] Its fluorescence lies in the orange-red region of the spectrum, making it a versatile tool for a range of fluorescence-based applications.

Spectral Properties

The key spectral characteristics of this compound are summarized below. These properties are crucial for designing experiments and selecting appropriate filter sets for fluorescence imaging and detection.

PropertyValueReference
Excitation Maximum (λex) 591 nm[1][3][4]
Emission Maximum (λem) 604 nm[1][3][4]
Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[1][3][4]
Fluorescence Quantum Yield (Φ) 0.35[1][3][4]
Stokes Shift ~13-15 nm[5]
CF260 0.29[1][3]
CF280 0.22[1][3]

Note: The spectral properties of fluorescent dyes can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

A sulfonated version, sulfo-Cyanine3.5 NHS ester, is also available, which offers increased water solubility.[6] This can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[6] The spectral properties of the sulfo-variant differ slightly, with an excitation maximum of 576 nm and an emission maximum of 603 nm.[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are important for its handling, storage, and use in labeling reactions.

PropertyDescriptionReference
Molecular Formula C₄₂H₄₄N₃BF₄O₄[1][3]
Molecular Weight 741.62 g/mol [1][3]
Appearance Dark purple solid[1]
Solubility Soluble in organic solvents (DMF, DMSO, dichloromethane); insoluble in water.[1][3]
Purity Typically ≥95% (determined by ¹H NMR and HPLC-MS)[1][3]
Storage Conditions Store at -20°C in the dark, desiccated. Shipped at room temperature.[1][3][7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling biomolecules.

General Biomolecule Labeling Protocol

This protocol is a general guideline for labeling proteins and other biomolecules containing primary amino groups with this compound. Optimization may be required for specific applications and biomolecules.

Materials:

  • This compound

  • Biomolecule to be labeled (e.g., protein, peptide, amino-modified oligonucleotide)

  • Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[8] Avoid buffers containing primary amines like Tris.[8]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[8][9]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[10]

  • Calculate the Molar Ratio: Determine the desired molar excess of the dye to the biomolecule. A molar excess of 8-10 is often a good starting point for mono-labeling of proteins.[8][11] The following formula can be used:

    NHS_ester_weight [mg] = Molar_Excess × amino_compound_weight [mg] × NHS_ester_molar_weight [Da] / amino_compound_molar_weight [Da][8]

  • Reaction: Add the calculated amount of the dye stock solution to the biomolecule solution while gently vortexing. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[9][12]

  • Purification: Separate the labeled biomolecule from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[10][12]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 591 nm (for Cyanine3.5).

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Biomolecule in Labeling Buffer mix Mix Biomolecule and Dye Solutions prep_biomolecule->mix prep_dye Prepare Cy3.5 NHS Ester in DMSO/DMF prep_dye->mix incubate Incubate (RT or 4°C) Protected from Light mix->incubate Vortex purify Purify Conjugate (e.g., SEC) incubate->purify analyze Characterize Conjugate (DOL, Functionality) purify->analyze

General workflow for biomolecule labeling with this compound.

Applications

This compound is a versatile fluorescent label suitable for a wide range of applications in life sciences and drug development, including:

  • Fluorescence Microscopy: For high-resolution imaging of cellular structures and processes.[5]

  • Flow Cytometry: To provide bright signals for cell sorting and analysis.[5]

  • Immunofluorescence (IF) and Immunohistochemistry (IHC): For the detection and localization of antigens in cells and tissues.

  • Western Blotting and Immunoassays: To enhance the detection and quantification of proteins.[5]

  • Oligonucleotide Labeling: For applications such as fluorescence in situ hybridization (FISH).[13]

Signaling Pathways

While this compound is not specific to any particular signaling pathway, it is a valuable tool for studying various cellular processes by enabling the visualization and tracking of key proteins involved in those pathways. For instance, an antibody targeting a specific signaling protein can be labeled with this compound to monitor its localization and expression levels under different cellular conditions.

The diagram below illustrates a generic signaling pathway and indicates points where a Cyanine3.5-labeled molecule could be used for investigation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (Labeled Antibody Target) protein1 Signaling Protein 1 receptor->protein1 Activation ligand Ligand ligand->receptor protein2 Signaling Protein 2 (Labeled Antibody Target) protein1->protein2 Phosphorylation transcription_factor Transcription Factor (Labeled Antibody Target) protein2->transcription_factor Translocation gene Target Gene transcription_factor->gene Gene Expression

Generic signaling pathway with potential targets for Cy3.5-labeled probes.

References

Technical Guide: Molar Extinction Coefficient of Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key photophysical properties of Cyanine3.5 NHS ester, a widely used fluorescent dye for labeling biomolecules. This document includes detailed quantitative data, a robust experimental protocol for determining the molar extinction coefficient, and graphical representations of key workflows.

Core Photophysical Properties of this compound

This compound is a reactive, amine-specific fluorescent label belonging to the cyanine dye family. Its N-hydroxysuccinimide (NHS) ester functional group facilitates covalent conjugation to primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds.[1] This dye is particularly valuable for fluorescence microscopy, flow cytometry, and other fluorescence-based assays due to its brightness and photostability.[2]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of this compound.

PropertyValueUnitNotes
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ At the absorption maximum (λmax) of 591 nm. [3][4]
Absorption Maximum (λabs)591nmThe wavelength at which the dye absorbs the most light.[3][4]
Emission Maximum (λem)604nmThe wavelength of maximum fluorescence intensity.[3][4]
Quantum Yield (Φ)0.35-A measure of the efficiency of fluorescence.[3][4]
Recommended SolventsDMF, DMSO-The NHS ester is soluble in organic solvents but insoluble in water.[3][4]

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for accurately determining the concentration of a substance in solution using the Beer-Lambert law.

Beer-Lambert Law: A = εbc

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (mol/L or M)

This protocol outlines the steps to experimentally determine the molar extinction coefficient of this compound.

Materials and Equipment
  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

    • Dissolve the weighed dye in a precise volume (e.g., 1 mL) of anhydrous DMF or DMSO in a volumetric flask to create a concentrated stock solution.

    • Calculate the molar concentration of the stock solution using the molecular weight of this compound (741.62 g/mol ).[3]

  • Preparation of Serial Dilutions:

    • Perform a series of dilutions of the stock solution using the same solvent to prepare at least five different concentrations.

    • The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Absorbance Measurements:

    • Set the spectrophotometer to measure the absorbance spectrum of the solvent alone (DMF or DMSO) to use as a blank.

    • Measure the absorbance of each of the diluted solutions at the absorption maximum of this compound (591 nm).

  • Data Analysis:

    • Plot a graph of absorbance (at 591 nm) on the y-axis against the concentration (in M) on the x-axis.

    • Perform a linear regression on the data points.

    • According to the Beer-Lambert law, the slope of the resulting line will be the molar extinction coefficient (ε) when the path length is 1 cm.

Visualized Workflows

The following diagrams illustrate the key experimental and logical workflows associated with the use of this compound.

G Experimental Workflow for Determining Molar Extinction Coefficient A Weigh this compound B Dissolve in Solvent (DMF/DMSO) to create Stock Solution A->B C Prepare Serial Dilutions B->C D Measure Absorbance at 591 nm C->D E Plot Absorbance vs. Concentration D->E F Calculate Molar Extinction Coefficient (Slope of the line) E->F

Caption: Workflow for Molar Extinction Coefficient Determination.

G General Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Protein in Reaction Buffer (pH 8.3-8.5) C Add Dye Solution to Protein Solution A->C B Dissolve this compound in DMF or DMSO B->C D Incubate (1-4 hours at RT or overnight at 4°C) C->D E Separate Labeled Protein from Unreacted Dye (e.g., Gel Filtration) D->E F Characterize Conjugate (e.g., Determine Degree of Labeling) E->F

Caption: Protein Labeling Workflow with this compound.

References

Unveiling the Luminescence of Cyanine3.5: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescence quantum yield of Cyanine3.5 (Cy3.5), a widely used orange-red fluorescent dye in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a comprehensive understanding of Cy3.5's photophysical properties and the methodologies for their precise measurement.

Core Properties of Cyanine3.5

Cyanine3.5 is a synthetic polymethine dye known for its brightness and photostability, making it a valuable tool for fluorescent labeling of biomolecules such as proteins and nucleic acids.[1][] Its spectral characteristics lie in the orange-red region of the visible spectrum, a range often advantageous for biological imaging due to reduced autofluorescence from cellular components.

Spectral and Photophysical Data

The key spectral and photophysical properties of Cyanine3.5 and its common derivatives are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueNotes
Excitation Maximum (λ_ex) ~581 - 591 nmVaries slightly depending on the specific derivative and solvent environment.[1][3]
Emission Maximum (λ_em) ~596 - 605 nmDependent on the local environment and conjugation status.[1][]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength.[]
Quantum Yield (Φ) 0.35 In organic solvents like DMF or DMSO. This value can be influenced by environmental factors.[]
Stokes Shift ~15 - 24 nmThe difference between the excitation and emission maxima.[1]

Experimental Determination of Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Accurate determination of this value is essential for quantitative fluorescence studies. Two primary methods are employed for this purpose: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement (Comparative Method)

The comparative method is the more accessible of the two, relying on a standard fluorophore with a known quantum yield.[4][5] The principle lies in comparing the integrated fluorescence intensity of the unknown sample (Cy3.5) to that of the standard under identical experimental conditions.

Experimental Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with Cy3.5. Rhodamine 6G or Rhodamine B are often used as standards in this spectral region.

  • Solvent and Concentration: Prepare dilute solutions of both the Cy3.5 sample and the standard in the same high-purity, spectroscopic-grade solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to record the fluorescence emission spectra of both the Cy3.5 solutions and the standard solutions.

    • The excitation wavelength must be the same for all measurements.

    • Ensure identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all samples.

  • Data Analysis:

    • Integrate the area under the emission spectra for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the Cy3.5 and the standard. The resulting plots should be linear.

    • The quantum yield of the Cy3.5 sample (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • m_x and m_std are the slopes of the linear fits for the sample and the standard, respectively.

      • η_x and η_std are the refractive indices of the solvents used for the sample and the standard (if different).

Absolute Quantum Yield Measurement (Integrating Sphere Method)

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.[6][7][8] This technique utilizes an integrating sphere to collect all emitted photons from the sample.

Experimental Protocol:

  • Instrumentation: An integrating sphere coupled to a spectrofluorometer is required. The sphere is coated with a highly reflective material (e.g., Spectralon®) to ensure uniform distribution of light.

  • Blank Measurement (Scattering):

    • Place a cuvette containing only the solvent (blank) inside the integrating sphere.

    • Record the spectrum of the scattered excitation light. This serves as a reference for the number of photons incident on the sample.

  • Sample Measurement (Emission and Scattering):

    • Place the cuvette containing the Cy3.5 solution in the integrating sphere.

    • Record the spectrum, which will include both the scattered excitation light and the fluorescence emission from the sample.

  • Data Analysis:

    • The number of absorbed photons is determined by the difference between the integrated intensity of the scattered light from the blank and the sample.

    • The number of emitted photons is determined by integrating the area of the fluorescence emission peak of the sample.

    • The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Factors Influencing the Quantum Yield of Cyanine3.5

The quantum yield of cyanine dyes, including Cy3.5, is highly sensitive to their local environment.[9] Understanding these factors is critical for the accurate interpretation of fluorescence data in various applications.

  • Solvent Polarity and Viscosity: The fluorescence of cyanine dyes can be significantly affected by the polarity and viscosity of the solvent.[9][10][11] In general, increasing solvent viscosity can restrict non-radiative decay pathways, leading to an increase in quantum yield.

  • Conjugation to Biomolecules: Covalent attachment of Cy3.5 to proteins or nucleic acids can alter its quantum yield.[10] This is often due to changes in the local environment, such as hydrophobicity and steric hindrance, which can reduce the dye's conformational flexibility and thus enhance its fluorescence. For instance, the fluorescence of Cy3 has been observed to be enhanced upon covalent attachment to antibodies.[10]

  • Aggregation: At high concentrations, cyanine dyes have a tendency to form non-fluorescent aggregates, which can lead to a decrease in the measured quantum yield. This is a critical consideration when preparing samples for measurement.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes and applications of Cyanine3.5, the following diagrams have been generated.

Relative_Quantum_Yield_Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Prep_Cy35 Prepare Cy3.5 Solution Abs_Cy35 Measure Absorbance (Cy3.5) Prep_Cy35->Abs_Cy35 Prep_Std Prepare Standard Solution Abs_Std Measure Absorbance (Std) Prep_Std->Abs_Std Fluor_Cy35 Measure Fluorescence (Cy3.5) Abs_Cy35->Fluor_Cy35 Fluor_Std Measure Fluorescence (Std) Abs_Std->Fluor_Std Integrate Integrate Emission Spectra Fluor_Cy35->Integrate Fluor_Std->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

Workflow for Relative Quantum Yield Measurement.

Absolute_Quantum_Yield_Workflow cluster_setup Instrument Setup cluster_measurements Measurements cluster_data_processing Data Processing & Calculation Instrument Integrating Sphere Spectrofluorometer Blank Measure Blank (Solvent Scattering) Instrument->Blank Sample Measure Sample (Emission & Scattering) Instrument->Sample Absorbed Calculate Absorbed Photons Blank->Absorbed Sample->Absorbed Emitted Calculate Emitted Photons Sample->Emitted QY_Calc Calculate Absolute Quantum Yield Absorbed->QY_Calc Emitted->QY_Calc

Workflow for Absolute Quantum Yield Measurement.

Cy35_Labeling_and_Imaging_Workflow cluster_labeling Biomolecule Labeling cluster_application Cellular Imaging Application Protein Target Protein Reaction Conjugation Reaction Protein->Reaction Cy35_NHS Cy3.5-NHS Ester Cy35_NHS->Reaction Purification Purification of Labeled Protein Reaction->Purification Incubation Incubate Cells with Labeled Protein Purification->Incubation Cell_Culture Cell Culture Cell_Culture->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Image_Analysis Image Acquisition & Analysis Microscopy->Image_Analysis

References

Solubility of Cyanine3.5 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Cyanine3.5 NHS ester in DMSO and water for bioconjugation applications.

This compound is a reactive fluorescent dye widely used for labeling biomolecules, such as proteins, peptides, and oligonucleotides, through the formation of a stable amide bond with primary amino groups. Understanding its solubility is critical for successful conjugation, ensuring optimal dye concentration and minimizing precipitation in aqueous reaction buffers. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its dissolution and use, and logical workflows for its application in bioconjugation.

Data Presentation: Solubility Summary

The solubility of this compound is markedly different in dimethyl sulfoxide (DMSO) compared to water. The non-sulfonated nature of the standard this compound renders it hydrophobic.

SolventSolubility DescriptionQuantitative Data (Practical Guidance)
DMSO (Dimethyl Sulfoxide) Soluble[1][2][3]While a definitive maximum solubility is not consistently published, stock solutions can be readily prepared at concentrations of at least 1-10 mM. For example, 1 mg of Cyanine3.5 monosuccinimidyl ester can be dissolved in 774.2 µL of DMSO to achieve a 1 mM solution. Higher concentrations are also achievable.
Water Insoluble[1][2][3]Direct dissolution in aqueous buffers is not recommended and will result in precipitation.

Note: Some suppliers offer triethylammonium salts of cyanine dye NHS esters, which are reported to be more soluble in DMSO and DMF than their potassium salt counterparts.

Experimental Protocols

Successful labeling with this compound hinges on the correct preparation of the dye stock solution and its subsequent addition to the reaction mixture. The following protocols provide a detailed methodology for these key steps.

Protocol 1: Reconstitution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound, solid form

  • Anhydrous (amine-free) Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the vial thoroughly until the dye is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • The stock solution is now ready for use in labeling reactions.

Storage of Stock Solution:

  • It is highly recommended to prepare the dye stock solution fresh for each labeling reaction, as the reactive NHS ester group is susceptible to hydrolysis.

  • If storage is necessary, dispense the stock solution into single-use aliquots and store at -20°C, protected from light and moisture. Stored in this manner, the solution may be stable for up to two weeks, though fresh preparations are always optimal. Avoid repeated freeze-thaw cycles.

Protocol 2: Labeling of Proteins with this compound

This protocol provides a general procedure for the covalent labeling of proteins with the this compound DMSO stock solution.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Reaction buffer (e.g., 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.3-9.0)

  • This compound stock solution in DMSO (from Protocol 1)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate amine-free buffer.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of the reaction buffer. The optimal pH for the labeling reaction is between 8.0 and 9.0.

  • Calculate the Amount of Dye:

    • Determine the desired molar excess of the dye to the protein. A common starting point is a 10-20 fold molar excess.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The volume of the DMSO stock solution should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye and hydrolysis products using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Workflow for Dissolving this compound cluster_start Starting Material cluster_dissolution Dissolution cluster_result Result start This compound (Solid) dmso Add Anhydrous DMSO start->dmso water Add Water/Aqueous Buffer start->water stock Concentrated Stock Solution dmso->stock precipitate Precipitation/Insoluble water->precipitate Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) add_dye Add DMSO Stock to Protein Solution (<10% v/v) protein_prep->add_dye dye_prep Prepare Cy3.5 NHS Ester Stock in DMSO dye_prep->add_dye incubate Incubate (1-2h, RT, Dark) add_dye->incubate purify Purify via Gel Filtration incubate->purify final_product Labeled Protein Conjugate purify->final_product

References

Safeguarding Your Signal: A Technical Guide to Cyanine3.5 NHS Ester Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 NHS ester is a reactive fluorescent dye crucial for the precise labeling of amino groups in peptides, proteins, and oligonucleotides. Its performance is intrinsically linked to its chemical integrity. This guide provides an in-depth overview of the best practices for the storage and handling of this compound to ensure optimal reactivity and prevent degradation, thereby guaranteeing the reliability and reproducibility of your experimental results.

Core Principles of Storage and Stability

The stability of this compound is primarily threatened by two factors: moisture and light. The N-hydroxysuccinimide (NHS) ester functional group is highly susceptible to hydrolysis, a chemical reaction with water that renders the dye incapable of reacting with primary amines. Additionally, prolonged exposure to light can lead to photobleaching, diminishing the dye's fluorescent signal. Therefore, all storage and handling protocols are designed to mitigate these risks.

Quantitative Storage and Stability Data

To ensure the longevity and efficacy of your this compound, adhere to the following storage guidelines. The data presented below is a synthesis of information from various suppliers.

Table 1: Storage of Solid this compound
ParameterRecommendationDurationNotes
Temperature-20°C[1][2][3][4]Up to 12 months[1][4]Store in a desiccated environment to protect from moisture.[1][3]
Light ExposureIn the dark[1][3][4]N/AAvoid prolonged exposure to light.[1]
TransportationRoom temperatureUp to 3 weeks[1][4]
Table 2: Storage of Reconstituted this compound Solution
SolventTemperatureDurationNotes
Anhydrous DMSO or DMF-20°C[5]Up to 2 weeks[5]Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous as DMSO is hygroscopic.[6]
Anhydrous DMSO or DMF-80°CUp to 6 months (for Cy3 NHS ester)[7]While specific data for Cy3.5 is limited, storing at -80°C may extend stability. Use within 1 month if stored at -20°C.[7] Protect from light.[7]
Aqueous SolutionsUse ImmediatelyN/AAqueous solutions of NHS esters are readily hydrolyzed. Do not store.[5]

Experimental Protocols

While specific stability testing protocols from manufacturers are proprietary, a general approach to assessing the stability and reactivity of this compound involves the following methodologies.

Protocol 1: Assessing Hydrolytic Stability

This experiment evaluates the rate of hydrolysis of the NHS ester in an aqueous environment.

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Add a small aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for spectrophotometric analysis.

  • Monitor the change in the absorbance spectrum over time at room temperature. The hydrolysis of the NHS ester to the corresponding carboxylic acid will result in a spectral shift.

  • The rate of hydrolysis can be quantified by monitoring the decrease in the absorbance peak corresponding to the NHS ester and the increase in the peak corresponding to the hydrolyzed dye.

  • This can be repeated at different pH values to assess pH-dependent stability.

Protocol 2: Evaluating Labeling Efficiency Over Time

This experiment directly measures the impact of storage conditions on the dye's ability to label a target molecule.

Methodology:

  • Store aliquots of this compound in the desired solvent and temperature conditions for varying durations (e.g., 1 week, 1 month, 3 months).

  • At each time point, use an aliquot of the stored dye to label a standard protein (e.g., Bovine Serum Albumin, BSA) under controlled conditions (e.g., pH 8.3-8.5, specific molar ratio of dye to protein).[8][9]

  • After the labeling reaction, purify the conjugated protein from the unreacted dye using methods like gel filtration.[9]

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum of ~591 nm).

  • A decrease in the DOL over time indicates degradation of the NHS ester and loss of reactivity.

Visualizing Key Processes

To further clarify the critical aspects of handling and the chemistry of degradation, the following diagrams are provided.

G cluster_storage Long-term Storage (Solid) cluster_preparation Solution Preparation cluster_usage Labeling Workflow SolidDye Receive this compound (Solid) StoreSolid Store at -20°C in Dark & Desiccated Environment SolidDye->StoreSolid Warm Warm Vial to Room Temperature Before Opening StoreSolid->Warm Dissolve Dissolve in Anhydrous DMSO or DMF Warm->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreSolution Store Aliquots at -20°C (short-term) or -80°C (longer-term) Aliquot->StoreSolution Thaw Thaw a Single Aliquot Immediately Before Use StoreSolution->Thaw Conjugate Perform Conjugation Reaction (pH 8.3-8.5) Thaw->Conjugate Purify Purify Labeled Biomolecule Conjugate->Purify

Caption: Recommended workflow for the storage and handling of this compound.

Caption: The hydrolysis of this compound in the presence of water.

Best Practices for Handling this compound

To preserve the integrity of your this compound, a set of meticulous handling practices is indispensable.

  • Acclimatize Before Opening : Always allow the vial of solid dye to warm to room temperature before opening.[3] This prevents atmospheric moisture from condensing on the cold powder, which would accelerate hydrolysis.[3]

  • Use Anhydrous Solvents : When preparing stock solutions, use high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8][9] DMSO is hygroscopic and will readily absorb moisture from the air.[6]

  • Aliquot for Single Use : To avoid the damaging effects of repeated freeze-thaw cycles and to minimize exposure of the stock solution to atmospheric moisture, it is highly recommended to aliquot the reconstituted dye into single-use vials.

  • Purge with Inert Gas : For long-term storage of the solid dye after opening, it is beneficial to purge the vial with an inert gas like argon or dry nitrogen before re-sealing.[3] This displaces moist air and extends the shelf life of the reagent.[3]

  • Protect from Light : Both solid and dissolved cyanine dyes are susceptible to photobleaching. Store all forms of the dye in the dark and protect from light during handling and experiments whenever possible.[1][3][4]

  • Optimal pH for Labeling : The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH for labeling is typically between 8.3 and 8.5.[8][9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the dye.[9]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reactivity of their this compound, leading to more consistent and reliable results in their labeling applications.

References

A Technical Guide to Cyanine3.5 NHS Ester: Properties and Protocols for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise labeling of biomolecules is a cornerstone of experimental success. Cyanine3.5 (Cy3.5) NHS ester is a reactive fluorescent dye optimized for this purpose, enabling the covalent attachment of a bright, photostable fluorophore to primary and secondary amines on proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical properties of Cyanine3.5 NHS ester and a detailed protocol for its use in biomolecule conjugation.

Core Properties of this compound and its Sulfonated Form

This compound is available in both a standard and a sulfonated form. The addition of sulfo groups significantly increases the hydrophilicity of the dye, making the sulfonated version ideal for labeling sensitive proteins that may denature in the presence of organic co-solvents. The key quantitative data for both forms are summarized below.

PropertyThis compoundsulfo-Cyanine3.5 NHS Ester
Molecular Weight 741.62 g/mol [1][2][3]1088.33 g/mol [4][5]
Molecular Formula C42H44N3BF4O4[2]C42H40N3K3O16S4[5]
Solubility Soluble in organic solvents (DMF, DMSO)[1][2]Good solubility in water, DMF, and DMSO[4][5]
Excitation Maximum (λex) ~581-591 nm[2][3]~576 nm[5]
Emission Maximum (λem) ~596-604 nm[2][3]~603 nm[5]

Experimental Protocol: Labeling of Proteins with this compound

This protocol provides a general workflow for the conjugation of this compound to a target protein. Optimization may be required depending on the specific protein and desired degree of labeling.

Materials:
  • This compound or sulfo-Cyanine3.5 NHS ester

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer, pH 8.5-9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for non-sulfonated dye

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

Methodology:
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA. If necessary, dialyze the protein against 1X PBS.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.

    • To the protein solution, add the Reaction Buffer to achieve a final concentration of 100 mM and a pH of 8.2-8.5. This is crucial as the NHS ester reaction is pH-dependent.

  • Dye Preparation:

    • For non-sulfonated this compound, dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.

    • For sulfo-Cyanine3.5 NHS ester, the dye can be dissolved directly in the reaction buffer or water.

  • Conjugation Reaction:

    • Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a common starting point for optimization.

    • Slowly add the dissolved dye to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Storage:

    • Store the purified, labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a stabilizing agent like BSA (if compatible with downstream applications) and storing at -20°C or -80°C.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage protein_prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.2-8.5) conjugation 3. Conjugation (1 hr, RT, dark) protein_prep->conjugation dye_prep 2. Prepare Dye Solution (DMSO/DMF or aqueous buffer) dye_prep->conjugation purify 4. Purify Conjugate (Size-exclusion or dialysis) conjugation->purify Separate free dye store 5. Store Labeled Protein (-20°C or -80°C, dark) purify->store

Protein Labeling Workflow

References

A Technical Guide to the Safe Handling of Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cyanine3.5 NHS ester is publicly available. This guide has been compiled using data from product information sheets for this compound and a Safety Data Sheet for the closely related compound, Cyanine3 (Cy3) NHS ester.[1] The safety precautions and data presented are based on the structural and chemical similarities between these compounds and should be considered a comprehensive but precautionary guide. Researchers should always consult the specific documentation provided by their supplier and perform their own risk assessment before use.

Chemical Identification and Properties

Cyanine3.5 N-hydroxysuccinimide (NHS) ester is a reactive, red fluorescent dye used for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and oligonucleotides.[2][3][4] Its fluorescence emission lies between that of Cyanine3 and Cyanine5.[5][6] The NHS ester moiety reacts with amine groups under mild conditions to form a stable amide bond.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2231670-85-0[2][3]
Molecular Formula C₄₂H₄₄N₃BF₄O₄[2][3]
Molecular Weight 741.62 g/mol [2][3]
Appearance Dark purple solid / powder[2][3]
Excitation Max. ~591 nm[2][3]
Emission Max. ~604 nm[2][3]
Extinction Coeff. 116,000 M⁻¹cm⁻¹[2][3]
Quantum Yield ~0.35[2][3]
Solubility Soluble in organic solvents (DMF, DMSO, Dichloromethane); Insoluble in water.[2][3]

Hazard Identification and Classification

Based on the SDS for the analogous Cy3 NHS ester, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] However, as with any laboratory chemical for which toxicological properties have not been fully investigated, it should be handled with care. Potential hazards include:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Allergic Reaction: May cause an allergic skin reaction.[7]

  • Harmful if Swallowed/Inhaled/Absorbed: May be harmful if ingested, inhaled, or absorbed through the skin.[7]

The workflow for hazard identification and subsequent action is outlined below.

Hazard_Identification cluster_Hazards Potential Hazards cluster_Risks Associated Risks cluster_Actions Preventative Actions H1 Skin/Eye Contact R1 Irritation H1->R1 H2 Inhalation of Dust R2 Respiratory Tract Irritation H2->R2 H3 Ingestion R3 Unknown Systemic Effects H3->R3 A1 Wear PPE (Gloves, Goggles) R1->A1 A2 Use in Ventilated Area / Fume Hood R2->A2 A3 Practice Good Lab Hygiene R3->A3 Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Personnel to Safe Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) ventilate->ppe contain Prevent Further Leakage (if safe to do so) ppe->contain absorb Absorb Spill with Inert Material (e.g., diatomite) contain->absorb collect Collect Material into a Closed, Suitable Container for Disposal absorb->collect decontaminate Decontaminate Surfaces with Alcohol or other Suitable Solvent collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Cleanup Complete dispose->end

References

An In-depth Technical Guide to Non-sulfonated Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent labeling reagents is paramount for successful experimental design and execution. This guide provides a comprehensive overview of the core properties of non-sulfonated Cyanine3.5 NHS ester, a widely used fluorescent dye for labeling biomolecules.

Core Properties and Chemical Structure

Non-sulfonated this compound is an amine-reactive fluorescent dye belonging to the cyanine family. It is frequently utilized for the covalent labeling of proteins, peptides, and amino-modified oligonucleotides.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amino groups, such as the side chain of lysine residues, to form a stable amide bond.[4][5] This reaction is typically carried out in a buffer with a pH of 8.3-8.5.[6][7]

A key characteristic of the non-sulfonated form is its solubility. It is generally insoluble in water and requires the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the labeling reaction in aqueous environments.[1][3][8] This contrasts with sulfonated cyanine dyes, which are water-soluble.[9][10]

Chemical Structure:

The chemical formula for non-sulfonated this compound is C42H44N3BF4O4, and its molecular weight is approximately 741.62 g/mol .[1][3]

Spectroscopic Properties

The fluorescence of Cyanine3.5 lies between that of Cyanine3 and Cyanine5.[9] It exhibits strong absorption in the orange region of the spectrum and emits in the orange-red region.

PropertyValueReference
Maximum Absorption (λmax) 591 nm[1][3]
Maximum Emission (λem) 604 nm[1][3]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.35[1][3]
Correction Factor (CF260) 0.29[1][3]
Correction Factor (CF280) 0.22[1][3]

Experimental Protocols

The following provides a generalized methodology for labeling proteins with non-sulfonated this compound. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[11]

I. Reagent Preparation
  • Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The recommended buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer with a pH of 8.3-8.5.[6] Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[6]

  • Dye Solution: Prepare a stock solution of non-sulfonated this compound in anhydrous DMF or DMSO.[6][12] This solution should be prepared fresh and protected from light. The concentration will depend on the desired dye-to-protein ratio.

II. Labeling Reaction
  • Calculate Dye Amount: A common starting point for mono-labeling is a molar excess of 8-10 fold of the NHS ester to the protein.[6][11] The required weight of the NHS ester can be calculated using the following formula:

  • Reaction Incubation: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13]

III. Purification of the Conjugate

After the incubation period, it is crucial to remove any unreacted dye. This can be achieved using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[13][14]

IV. Storage

Store the purified protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[3][13] The addition of a carrier protein like bovine serum albumin (BSA) at 0.1% can help to stabilize the conjugate.[13]

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in using non-sulfonated this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage Protein_Solution Prepare Protein Solution (pH 8.3-8.5) Mix Mix Protein and Dye Protein_Solution->Mix Dye_Solution Prepare Dye Stock (DMF or DMSO) Dye_Solution->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Purify Conjugate (e.g., Size Exclusion) Incubate->Purify Store Store Conjugate (4°C or -20°C, dark) Purify->Store

Caption: General experimental workflow for protein labeling.

reaction_pathway Protein Protein with Primary Amine (e.g., Lysine) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate Byproduct N-hydroxysuccinimide Conjugate->Byproduct releases

Caption: Amine-reactive labeling pathway.

Applications

Non-sulfonated this compound is a versatile tool for a variety of fluorescence-based applications, including:

  • Fluorescence Microscopy: For imaging the localization of labeled proteins within cells and tissues.[15]

  • Flow Cytometry: For the detection and quantification of cell surface or intracellular proteins.[15]

  • Immunoassays: As a detection reagent in assays such as ELISA and Western blotting.[15]

  • Nucleic Acid Labeling: For labeling amino-modified oligonucleotides for use in techniques like fluorescence in situ hybridization (FISH).[2][4]

References

An In-depth Technical Guide to the NHS Ester Reaction with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the theory, application, and practical execution of N-Hydroxysuccinimide (NHS) ester reactions for bioconjugation, tailored for professionals in research and drug development.

This technical guide provides a comprehensive overview of the N-Hydroxysuccinimide (NHS) ester reaction with primary amines, a cornerstone of bioconjugation chemistry. The versatility and efficiency of this reaction have made it indispensable for labeling proteins, creating antibody-drug conjugates (ADCs), and developing novel therapeutic and diagnostic agents. This document details the core reaction mechanism, explores the critical parameters influencing reaction outcomes, provides detailed experimental protocols, and offers insights into troubleshooting and applications in drug development.

Core Principles of the NHS Ester Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] This reaction is highly favored due to the excellent leaving group nature of the N-Hydroxysuccinimide moiety.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. First, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of the NHS leaving group and the formation of a highly stable amide bond.[1]

Diagram 1. Mechanism of NHS ester reaction with a primary amine.
Primary Amine Targets in Bioconjugation

In the context of bioconjugation, the primary targets for NHS ester reactions are the primary amines found on proteins and other biomolecules. These include:

  • The ε-amino group of lysine residues: Lysine is a common amino acid, and its side chain contains a primary amine that is often solvent-accessible, making it a frequent site of conjugation.

  • The α-amino group of the N-terminus: The N-terminal amino group of a protein or peptide is also a primary amine and can be targeted by NHS esters.

Key Reaction Parameters and Quantitative Data

The efficiency and specificity of the NHS ester reaction are highly dependent on several experimental parameters. Understanding and controlling these factors is crucial for successful and reproducible bioconjugation.

pH

The pH of the reaction buffer is the most critical factor. The reaction requires the amine to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups. However, at high pH, the competing hydrolysis of the NHS ester becomes significant. The optimal pH range for most NHS ester reactions is between 7.2 and 8.5.[2]

pHHalf-life of a typical NHS Ester in Aqueous Solution
7.04-5 hours at 0°C[2]
8.01 hour (general estimate)[3]
8.5180 minutes for P3-NHS, 130 minutes for P4-NHS[3]
8.610 minutes at 4°C[2]
9.0125 minutes for P3-NHS, 110 minutes for P4-NHS[3]

Table 1: Influence of pH on the stability of NHS esters in aqueous solutions. The half-life decreases significantly as the pH becomes more alkaline, highlighting the competing hydrolysis reaction.

Temperature

The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for sensitive biomolecules or when longer reaction times are required. Reactions at room temperature are generally faster.

Molar Ratio of Reactants

The molar ratio of the NHS ester to the amine-containing molecule is a key parameter to control the degree of labeling. For labeling proteins, a molar excess of the NHS ester (typically 5- to 20-fold) is used to drive the reaction to the desired level of completion. For small molecules, a 1:1 or 2:1 molar ratio is often sufficient.[4]

Reaction Buffers and Solvents

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[4] Recommended buffers include phosphate-buffered saline (PBS), borate, and carbonate/bicarbonate buffers.[1]

Many NHS esters have limited solubility in aqueous buffers and are therefore first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][5] It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Factors_Influencing_NHS_Reaction cluster_main NHS Ester Reaction with Primary Amine cluster_factors Influencing Factors Reaction Outcome Reaction Outcome pH pH pH->Reaction Outcome Affects amine protonation and NHS ester hydrolysis Temperature Temperature Temperature->Reaction Outcome Affects reaction rate and hydrolysis Molar Ratio Molar Ratio Molar Ratio->Reaction Outcome Controls degree of labeling Buffer Buffer Buffer->Reaction Outcome Maintains pH, can interfere if amine-based Solvent Solvent Solvent->Reaction Outcome Solubilizes NHS ester, can affect protein stability

Diagram 2. Key factors influencing the outcome of an NHS ester reaction.

Experimental Protocols

This section provides detailed methodologies for common applications of the NHS ester reaction.

General Protocol for Protein Labeling with an NHS Ester

This protocol is a general guideline for labeling a protein, such as an antibody, with a fluorescent dye or other small molecule functionalized with an NHS ester.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • NHS ester-functionalized molecule (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with a stabilizer)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing substances like Tris or glycine. If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess over the protein).

    • Slowly add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography column equilibrated with the desired Storage Buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) of the final conjugate.

Protein_Labeling_Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3) C Add NHS Ester to Protein Solution (Molar Excess) A->C B Prepare Fresh NHS Ester Solution in Anhydrous DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench Reaction with Tris Buffer D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize Conjugate (Concentration, DOL) F->G

Diagram 3. A typical experimental workflow for protein labeling with an NHS ester.
Protocol for Conjugating an NHS Ester to an Amino-Modified Oligonucleotide

This protocol outlines the steps for labeling an oligonucleotide that has been synthesized with a primary amine modification.[3][6]

Materials:

  • Amino-modified oligonucleotide

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5[1]

  • Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.[3]

  • NHS Ester Solution Preparation:

    • Dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.[3] This solution should be prepared immediately before use.

  • Conjugation Reaction:

    • Add the NHS ester solution to the oligonucleotide solution. A 5- to 10-fold molar excess of the NHS ester is typically recommended.[1]

    • Gently vortex the mixture.

    • Incubate the reaction for 1-2 hours at room temperature.[1]

  • Purification:

    • Purify the labeled oligonucleotide from excess NHS ester and byproducts using a desalting column or by HPLC.

Protocol for Modifying a Small Molecule with an NHS Ester

This protocol provides a general method for reacting a small molecule containing a primary amine with an NHS ester-activated molecule.[4][7]

Materials:

  • Amine-containing small molecule

  • NHS ester-activated molecule

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH₂Cl₂)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) if the reaction is performed in a non-aqueous, non-buffered system.

  • Reaction Buffer (if in an aqueous system): 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification system (e.g., column chromatography, HPLC)

Procedure:

  • Reactant Preparation:

    • Dissolve the amine-containing small molecule in the chosen anhydrous organic solvent or Reaction Buffer.

    • Dissolve the NHS ester-activated molecule in a compatible anhydrous organic solvent.

  • Conjugation Reaction:

    • If using an organic solvent, add the base to the amine solution.

    • Add the NHS ester solution to the amine solution, typically at a 1:1 or 1:2 molar ratio of amine to NHS ester.

    • Stir the reaction mixture for 3-24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Purification:

    • Isolate the final product using standard organic synthesis workup procedures, such as extraction and column chromatography, or by preparative HPLC.

Applications in Drug Development

The NHS ester reaction is a workhorse in drug development, particularly in the creation of bioconjugates such as antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, highly potent cytotoxic drugs are linked to monoclonal antibodies (mAbs) that target tumor-specific antigens. This targeted delivery strategy aims to increase the therapeutic window of the cytotoxic agent. Lysine conjugation via NHS esters is a common method for attaching the drug-linker moiety to the antibody.[8] Although this can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), it is a robust and widely used approach.[9][10]

ADC Drug (Trade Name)Antibody TargetConjugation Chemistry
Trastuzumab emtansine (Kadcyla®)HER2Lysine-MCC-DM1 (via NHS ester)
Gemtuzumab ozogamicin (Mylotarg®)CD33Lysine-hydrazone (via NHS ester)
Inotuzumab ozogamicin (Besponsa®)CD22Lysine-hydrazone (via NHS ester)

Table 2: Examples of FDA-approved Antibody-Drug Conjugates that utilize lysine conjugation, often involving NHS ester chemistry.

The heterogeneity of lysine-conjugated ADCs presents manufacturing and analytical challenges.[11][12][13] However, careful control of the reaction conditions can help to manage the DAR and produce a consistent product.

PEGylation

PEGylation, the attachment of polyethylene glycol (PEG) chains to a molecule, is another important application of NHS ester chemistry in drug development. PEGylation can improve the pharmacokinetic properties of a therapeutic protein or peptide by increasing its hydrodynamic size, which reduces renal clearance and extends its circulation half-life. NHS esters of PEG are commonly used to attach PEG chains to the lysine residues of proteins.[4]

Troubleshooting Common Issues

While the NHS ester reaction is generally reliable, several issues can arise.

ProblemPossible CauseRecommended Solution
Low or no conjugation Hydrolyzed NHS esterUse a fresh vial of the NHS ester and prepare the solution in anhydrous solvent immediately before use.[14]
Presence of primary amines in the bufferPerform a buffer exchange to an amine-free buffer like PBS, borate, or bicarbonate.[14]
Suboptimal pHEnsure the reaction pH is between 7.2 and 8.5.[14]
Low protein concentrationIncrease the protein concentration to >2 mg/mL to favor the bimolecular reaction over hydrolysis.[14]
Protein precipitation High degree of labeling with a hydrophobic moleculeReduce the molar excess of the NHS ester or decrease the reaction time.
Use of a high concentration of organic solventKeep the final concentration of the organic solvent below 10%.
Inconsistent results Variability in reagent quality or reaction conditionsUse high-quality, fresh reagents and maintain consistent temperature, reaction time, and pH.

Table 3: A troubleshooting guide for common problems encountered during NHS ester bioconjugation reactions.

Conclusion

The NHS ester reaction with primary amines is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its efficiency, specificity, and the stability of the resulting amide bond have established it as a fundamental technique in bioconjugation. By understanding the core principles, carefully controlling the key reaction parameters, and following established protocols, this chemistry can be effectively leveraged to create a wide range of innovative bioconjugates for therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Oligonucleotides with Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a fundamental technique in molecular biology, diagnostics, and drug development. Labeled oligonucleotides are indispensable tools for a wide range of applications, including fluorescence microscopy, in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET) studies.[1] Cyanine3.5 (Cy3.5) is a bright and photostable fluorescent dye that emits in the orange-red region of the spectrum, making it a suitable reporter for various detection systems.

This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with Cyanine3.5 N-hydroxysuccinimidyl (NHS) ester. The methodology is based on the robust and efficient reaction between the primary amine on the oligonucleotide and the NHS ester of the dye, forming a stable amide bond.

Principle of the Reaction

The labeling chemistry relies on a nucleophilic acyl substitution reaction. The primary aliphatic amine (R-NH₂) on the modified oligonucleotide acts as a nucleophile, attacking the carbonyl carbon of the Cyanine3.5 NHS ester. This reaction results in the formation of a stable covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3] This reaction is highly specific for primary amines under slightly basic pH conditions.

Quantitative Data Summary

For successful experimental design and data analysis, it is crucial to understand the physicochemical and spectral properties of the dye and the expected outcomes of the labeling reaction.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular Weight~741.62 g/mol [4]
Excitation Maximum (λex)~581 nm[1]
Emission Maximum (λem)~596 nm[1]
Molar Extinction Coefficient (ε)~125,000 cm⁻¹M⁻¹[1]
Reactive GroupN-Hydroxysuccinimidyl (NHS) Ester
ReactivityPrimary amines[2]

Table 2: Recommended Reaction Parameters and Expected Outcomes

ParameterRecommended Value/RangeNotes
Molar Excess of Cy3.5 NHS Ester5- to 20-fold over oligonucleotideA higher excess can drive the reaction to completion but may require more rigorous purification.
Reaction pH8.0 - 9.0Balances amine reactivity with NHS ester hydrolysis. A pH of 8.5 is often optimal.[2]
Reaction Buffer0.1 M Sodium Bicarbonate or Sodium BorateAmine-free buffers are essential to prevent competition with the oligonucleotide.[3]
Reaction Time2 - 4 hours at room temperature, or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive oligonucleotides.
Expected Labeling Efficiency>85%Efficiency can be influenced by the purity of the oligonucleotide and dye, and reaction conditions.[4]

Experimental Protocols

Materials and Reagents
  • Amino-modified oligonucleotide (5' or 3' modified, HPLC-purified)

  • This compound (stored at -20°C, protected from light and moisture)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Desalting columns (e.g., NAP-10) or HPLC system for purification

  • UV-Vis Spectrophotometer

Protocol 1: Labeling of Amino-Modified Oligonucleotide
  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-2 mM.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the dissolved this compound. A 10-fold molar excess of the dye is a good starting point.

    • For a 10 nmol oligonucleotide reaction, you would typically use:

      • 10 µL of 1 mM oligonucleotide solution

      • An appropriate volume of the 10 mg/mL dye solution to achieve a 10-fold molar excess.

      • Adjust the final volume with Conjugation Buffer if necessary.

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2-4 hours at room temperature (20-25°C) in the dark. Alternatively, the reaction can be incubated overnight at 4°C.

Protocol 2: Purification of the Labeled Oligonucleotide

It is critical to remove the unreacted free dye after the labeling reaction. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[3] Desalting columns can be used for a quicker, though less stringent, purification.

Using Desalting Columns (e.g., NAP-10):

  • Equilibrate the desalting column with nuclease-free water according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute first, while the smaller, unreacted dye molecules will be retained longer.

  • Collect the colored fractions containing the labeled oligonucleotide.

Using RP-HPLC:

  • Equilibrate a C18 reverse-phase column with a mobile phase mixture of acetonitrile and 0.1 M triethylammonium acetate (TEAA).

  • Inject the reaction mixture onto the column.

  • Elute with a gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~581 nm (for the Cyanine3.5 dye).

  • The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye. The free dye will typically have a very long retention time.

  • Collect the fractions corresponding to the desired labeled product.

  • Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide.

Protocol 3: Quantification of the Labeled Oligonucleotide

The concentration and labeling efficiency can be determined by measuring the absorbance of the purified product at 260 nm (for the oligonucleotide) and at the absorbance maximum of the dye (~581 nm for Cyanine3.5).

  • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

  • Measure the absorbance at 260 nm (A₂₆₀) and ~581 nm (A₅₈₁).

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration (Dye) = A₅₈₁ / ε₅₈₁ (where ε₅₈₁ is the molar extinction coefficient of Cyanine3.5 at 581 nm, ~125,000 M⁻¹cm⁻¹)

  • Calculate the concentration of the oligonucleotide. A correction factor must be applied to the A₂₆₀ reading to account for the dye's absorbance at this wavelength. Concentration (Oligo) = [A₂₆₀ - (A₅₈₁ × CF₂₆₀)] / ε₂₆₀ (where CF₂₆₀ is the correction factor for the dye at 260 nm, and ε₂₆₀ is the molar extinction coefficient of the oligonucleotide). The correction factor for Cy3.5 at 260 nm is approximately 0.151.[1]

  • The labeling efficiency (or degree of labeling) is the molar ratio of the dye to the oligonucleotide: Labeling Efficiency = Concentration (Dye) / Concentration (Oligo)

Visualizations

G cluster_materials Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Amino-Oligo Dissolve Amino-Oligo in Conjugation Buffer Mix Mix Oligo and Dye Solutions (5-20x molar excess of dye) Amino-Oligo->Mix Cy3_5_NHS Dissolve Cy3.5 NHS Ester in Anhydrous DMSO Cy3_5_NHS->Mix Incubate Incubate 2-4h at RT (in the dark) Mix->Incubate Purify Purify Labeled Oligo (HPLC or Desalting Column) Incubate->Purify Quantify Quantify by UV-Vis (A260 & A581) Purify->Quantify Store Store at -20°C in the dark Quantify->Store

Caption: Experimental workflow for labeling oligonucleotides.

Caption: Chemical reaction of oligonucleotide labeling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency pH of the reaction buffer is too low.Ensure the pH of the conjugation buffer is between 8.0 and 9.0.
This compound has hydrolyzed.Prepare the dye solution immediately before use. Store the solid dye desiccated and protected from light at -20°C.
Presence of primary amines in the buffer (e.g., Tris).Use an amine-free buffer such as sodium bicarbonate or sodium borate.
Insufficient molar excess of the dye.Increase the molar excess of the this compound.
Multiple Peaks in HPLC Incomplete reaction.Increase the reaction time or the molar excess of the dye.
Hydrolysis of the NHS ester.Ensure anhydrous conditions when preparing the dye solution.
Presence of impurities in the starting oligonucleotide.Use highly purified (e.g., HPLC-purified) starting material.
Low Recovery After Purification Loss of product during column chromatography.Optimize the purification protocol to minimize sample loss.
Precipitation of the labeled oligonucleotide.Check the solubility of the labeled product in the purification buffers.

References

Cyanine3.5 NHS Ester: Application Notes and Protocols for Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyanine3.5 NHS ester for the fluorescent labeling of antibodies and their application in immunofluorescence microscopy. Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye known for its high quantum yield and photostability, making it an excellent choice for sensitive and robust immunofluorescence applications.[1] This document details the dye's properties, a protocol for antibody conjugation, and a standard procedure for immunofluorescence staining of cells.

Introduction to this compound

This compound is a reactive dye that covalently couples to primary amino groups (-NH2) on proteins, such as lysine residues in antibodies.[2][3][4] The N-hydroxysuccinimide (NHS) ester moiety reacts with amines in an alkaline environment (typically pH 8.3-8.5) to form a stable amide bond.[5][6] This process, known as bioconjugation, results in a fluorescently labeled antibody that can be used to specifically detect target antigens in various applications, including fluorescence microscopy, flow cytometry, and western blotting.[1]

The spectral properties of Cyanine3.5, with its excitation and emission in the orange-red region of the spectrum, offer a distinct advantage in multiplexing experiments by reducing spectral overlap with commonly used blue and green fluorophores.[1] Its high photostability ensures that the fluorescent signal remains strong and stable during prolonged imaging sessions.[1]

Quantitative Data

The following tables summarize the key spectral and physical properties of this compound.

Table 1: Spectral Properties of Cyanine3.5

PropertyValueReference
Maximum Excitation Wavelength (λex)~581-591 nm[1][2][3]
Maximum Emission Wavelength (λem)~596-604 nm[1][2][3]
Molar Extinction Coefficient (ε)~116,000 - 139,000 cm⁻¹M⁻¹[2][3][7]
Fluorescence Quantum Yield (Φ)~0.11 - 0.35[2][3][7]
Stokes Shift~15 nm[1]
Correction Factor (CF260)~0.29[2][3]
Correction Factor (CF280)~0.22[2][3]

Table 2: Physical and Chemical Properties of this compound

PropertyDescriptionReference
Molecular Weight~741.62 g/mol [3]
SolubilitySoluble in organic solvents (DMF, DMSO); Insoluble in water[3][8]
Reactive GroupN-hydroxysuccinimide (NHS) ester[2][4]
Target Functional GroupPrimary amines (-NH2)[2][4]
Storage ConditionsStore at -20°C in the dark, desiccated.[2][8]

Experimental Protocols

Protocol for Antibody Conjugation with this compound

This protocol provides a general guideline for labeling antibodies with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[6]

  • Purification column (e.g., Sephadex G-25)[9]

  • Microcentrifuge tubes

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS before starting the conjugation.[10]

  • Prepare the Dye Solution:

    • Shortly before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9] Vortex thoroughly to ensure the dye is completely dissolved.

  • Conjugation Reaction:

    • Calculate the required amount of this compound. A molar excess of 8-10 fold of the dye to the antibody is a good starting point for mono-labeling.[5][6]

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[6][9]

    • The first colored fraction to elute will be the labeled antibody. The smaller, unreacted dye molecules will elute later.

    • Alternatively, for proteins and nucleic acids, ethanol or acetone precipitation can be used.[6]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cyanine3.5 (e.g., 591 nm).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_storage Storage Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Antibody->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate (1-4h RT or O/N 4°C) Protected from Light Mix->Incubate Purify Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Collect Collect Labeled Antibody Fraction Purify->Collect Store Store Conjugate at 4°C or -20°C Collect->Store

Caption: Workflow for conjugating antibodies with this compound.

Protocol for Immunofluorescence Staining of Cells

This protocol describes a general procedure for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[11]

  • Primary Antibody (specific to the target antigen)

  • Cyanine3.5-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI) (optional)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips briefly with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[12]

    • Rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes.[13]

    • Rinse the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.[12]

  • Secondary Antibody Incubation:

    • Dilute the Cyanine3.5-conjugated secondary antibody in the Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[12]

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[14]

    • If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.[13]

    • Rinse briefly with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[13]

    • Visualize the fluorescence using a microscope equipped with the appropriate filter sets for Cyanine3.5 and any other fluorophores used.

Immunofluorescence_Staining_Workflow Start Cells on Coverslips Fix Fixation (e.g., 4% PFA) Start->Fix Permeabilize Permeabilization (e.g., Triton X-100) (for intracellular targets) Fix->Permeabilize Block Blocking (e.g., BSA or Serum) Permeabilize->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb Cyanine3.5-conjugated Secondary Antibody Incubation (Protect from Light) Wash1->SecondaryAb Wash2 Wash (3x PBS) SecondaryAb->Wash2 Counterstain Nuclear Counterstain (e.g., DAPI) (Optional) Wash2->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for indirect immunofluorescence staining.

Example Signaling Pathway Visualization

Immunofluorescence microscopy is a powerful tool for visualizing the subcellular localization of proteins involved in signaling pathways. For instance, the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation can be observed.

Signaling_Pathway_Example cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Cascade Receptor->Kinase Activation TF_inactive Inactive Transcription Factor Kinase->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Translocation DNA DNA TF_active->DNA Gene Transcription Ligand Ligand Ligand->Receptor Binding

Caption: A generic signaling pathway leading to transcription factor translocation.

Troubleshooting

Common issues in immunofluorescence experiments include high background, weak or no signal, and non-specific staining. The following table provides potential causes and solutions.

Table 3: Immunofluorescence Troubleshooting

ProblemPossible CauseSuggested SolutionReference
High Background Insufficient blockingIncrease blocking time or change blocking agent.[11][15]
Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.[16]
Inadequate washingIncrease the number and duration of wash steps.[15]
AutofluorescenceUse a different fixative or treat with a quenching agent like sodium borohydride.[17][18]
Weak or No Signal Primary antibody not suitable for IFConfirm the antibody is validated for immunofluorescence.[17]
Low antigen expressionUse a signal amplification method.[18]
Inefficient secondary antibodyEnsure the secondary antibody is compatible with the primary antibody's host species.[16][17]
PhotobleachingUse an antifade mounting medium and minimize light exposure.[17][18]
Incorrect filter setEnsure the microscope's filters are appropriate for Cyanine3.5.[17]
Non-specific Staining Cross-reactivity of the secondary antibodyUse a pre-adsorbed secondary antibody.[11]
Primary antibody binds to non-target proteinsRun a negative control without the primary antibody.[16]

References

Application Notes and Protocols for Using Cyanine3.5 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) NHS ester is a reactive fluorescent dye commonly utilized for labeling biomolecules, particularly proteins and antibodies, for a variety of fluorescence-based applications, including flow cytometry.[1][2] This amine-reactive dye forms a stable covalent amide bond with primary amino groups, such as the side chain of lysine residues found in proteins.[3][4] Its bright orange-red fluorescence, with an excitation maximum around 581-591 nm and an emission maximum in the range of 596-604 nm, makes it compatible with the yellow-green laser lines of most standard flow cytometers.[1][5][6][7][8] The photostability and high quantum yield of Cyanine3.5 ensure a strong and reliable signal for the detection and quantification of cell surface and intracellular antigens.[1]

These application notes provide detailed protocols for the conjugation of Cyanine3.5 NHS ester to antibodies and the subsequent use of these fluorescently labeled antibodies for cell staining in flow cytometry.

Spectral Properties of Cyanine3.5

A summary of the key spectral properties of Cyanine3.5 is provided in the table below.

PropertyValueReference
Maximum Excitation Wavelength (λex)~581 - 591 nm[1][5]
Maximum Emission Wavelength (λem)~596 - 604 nm[1][5][6]
Molar Extinction Coefficient (ε)~116,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ)~0.35[5][6]
Recommended Laser Line561 nm or 594 nm[]
Common Filter SetTRITC (tetramethylrhodamine) or similar[3]

Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to a primary antibody. The optimal degree of labeling (DOL), or the molar ratio of dye to antibody, should be determined empirically for each antibody, as over-labeling can lead to fluorescence quenching and loss of antibody function. A common starting point is a dye-to-antibody molar ratio of 8:1 to 12:1.

Materials
  • Antibody to be labeled (at a concentration of 1-10 mg/mL in a buffer free of primary amines, such as PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25) to separate the labeled antibody from the free dye

  • Spectrophotometer

Protocol
  • Prepare the Antibody :

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis or by using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in the labeling buffer.

  • Prepare the this compound Stock Solution :

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.[]

  • Conjugation Reaction :

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio.

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Antibody :

    • Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody. The smaller, slower-moving colored band is the free dye.

  • Determination of the Degree of Labeling (DOL) :

    • Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the excitation maximum of Cyanine3.5 (~591 nm, A₅₉₁).

    • The concentration of the antibody can be calculated using the following formula:

      • Antibody Concentration (M) = [A₂₈₀ - (A₅₉₁ x CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.22 for Cy3.5) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • The concentration of the dye can be calculated using the Beer-Lambert law:

      • Dye Concentration (M) = A₅₉₁ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cyanine3.5 (~116,000 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of the dye to the antibody:

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

  • Storage :

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_final Final Product Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.5-9.5) Antibody->Mix Dye This compound in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT, in Dark Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Analyze Measure A280 & A591 Calculate DOL Purify->Analyze LabeledAb Cyanine3.5-Labeled Antibody Analyze->LabeledAb

Caption: Workflow for labeling an antibody with this compound.

Cell Staining for Flow Cytometry

This protocol describes the use of a Cyanine3.5-labeled antibody for the detection of cell surface antigens by flow cytometry.

Materials
  • Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)

  • Cyanine3.5-labeled primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixable viability dye (optional, for dead cell exclusion)

  • Flow cytometer

Protocol
  • Cell Preparation :

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Wash the cells once with cold PBS and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10⁷ cells/mL.

  • Fc Receptor Blocking (Optional but Recommended) :

    • To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.[10][11]

  • Staining with Cyanine3.5-Labeled Antibody :

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the Cyanine3.5-labeled antibody to the cells.

    • Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.[12]

  • Washing :

    • Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step two more times.

  • Resuspension and Data Acquisition :

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser that can excite the Cyanine3.5 dye (e.g., 561 nm).

    • Collect the emission signal using an appropriate filter (e.g., a 610/20 nm bandpass filter).

Flow Cytometry Staining Workflow

FlowCytometryStaining cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash_acquire Wash & Acquisition PrepareCells Prepare Single-Cell Suspension WashCells1 Wash Cells with Cold PBS PrepareCells->WashCells1 Resuspend1 Resuspend in Staining Buffer WashCells1->Resuspend1 FcBlock Fc Receptor Block (Optional) Resuspend1->FcBlock AddAntibody Add Cyanine3.5-Labeled Antibody FcBlock->AddAntibody Incubate Incubate 20-30 min at 4°C, in Dark AddAntibody->Incubate WashCells2 Wash Cells 2-3x with Staining Buffer Incubate->WashCells2 Resuspend2 Resuspend in Staining Buffer WashCells2->Resuspend2 Acquire Acquire Data on Flow Cytometer Resuspend2->Acquire

Caption: Workflow for cell surface staining with a Cyanine3.5-labeled antibody for flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal Low antigen expressionUse an antibody against a more abundant target for initial validation.
Inefficient antibody labelingOptimize the dye-to-antibody ratio during conjugation.
Inadequate laser excitation or incorrect filter setEnsure the flow cytometer is configured correctly for Cyanine3.5.
Antibody internalizationPerform all staining steps at 4°C to prevent receptor-mediated endocytosis.
High Background Staining Non-specific antibody bindingInclude an Fc receptor blocking step. Titrate the antibody to the optimal concentration.
Insufficient washingIncrease the number of wash steps after antibody incubation.[13]
Dead cells binding the antibody non-specificallyUse a fixable viability dye to exclude dead cells from the analysis.
High Event Rate Cell concentration is too highDilute the sample to the recommended concentration (1 x 10⁵ to 1 x 10⁶ cells/mL).
Low Event Rate Cell loss during preparationHandle cells gently and avoid harsh vortexing or centrifugation.
Clogs in the flow cytometerFilter the cell suspension through a nylon mesh before acquisition.

References

Application Notes and Protocols for Cyanine3.5 Labeling: Calculating the Dye-to-Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) is a bright and photostable fluorescent dye commonly used for labeling proteins and other biomolecules. Covalent labeling of proteins with Cy3.5 allows for sensitive and quantitative detection in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. A critical parameter to ensure the quality and reproducibility of labeled conjugates is the dye-to-protein ratio, also known as the degree of labeling (DOL). This value represents the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is crucial; under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential interference with the protein's biological activity.[1]

These application notes provide a detailed protocol for labeling proteins with Cyanine3.5 NHS ester and a comprehensive guide to accurately calculating the dye-to-protein ratio using spectrophotometric methods.

Principle of Dye-to-Protein Ratio Calculation

The determination of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the labeled protein solution at two specific wavelengths—one for the protein and one for the dye—the concentrations of both components can be determined, and their molar ratio can be calculated.[2][3]

The protein concentration is typically measured by its absorbance at 280 nm, primarily due to the presence of aromatic amino acids (tryptophan and tyrosine). The Cyanine3.5 concentration is determined by its maximum absorbance in the visible range (~581 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration.[1][3]

Quantitative Data for Cyanine3.5 Labeling

The following table summarizes the key quantitative parameters required for calculating the dye-to-protein ratio for Cyanine3.5.

ParameterValueReference
Cyanine3.5 Molar Extinction Coefficient (ε_dye_) 116,000 M⁻¹cm⁻¹ at ~591 nm[4]
Cyanine3.5 Maximum Absorbance (λ_max_) ~581 nm[5]
Cyanine3.5 Maximum Emission (λ_em_) ~596 nm[5]
Cyanine3.5 Correction Factor (CF₂₈₀) 0.22[4]
Molar Extinction Coefficient of IgG (ε_protein_) ~210,000 M⁻¹cm⁻¹ at 280 nm[1]

Experimental Protocols

This section provides a detailed protocol for labeling a protein (e.g., an antibody) with this compound and subsequently determining the degree of labeling.

Protein Preparation
  • Buffer Exchange: The protein should be in an amine-free buffer at a pH of 8.0-9.0 for optimal labeling. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or gel filtration.[6][7]

  • Concentration: The protein concentration should ideally be between 2-10 mg/mL for efficient labeling.[6][8]

This compound Stock Solution Preparation
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL.[8] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction.

Labeling Reaction
  • Molar Ratio: A starting molar excess of 10:1 (dye:protein) is recommended.[8] This ratio may need to be optimized for different proteins and desired degrees of labeling.

  • Slowly add the calculated volume of the Cyanine3.5 stock solution to the protein solution while gently stirring or vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the protein-dye conjugate before measuring the absorbance.[1][2]

  • Gel Filtration: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unbound dye molecules.

  • Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer for several hours to overnight at 4°C, with at least two buffer changes.

Spectrophotometric Measurement
  • Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of Cyanine3.5 (~581 nm, A_max_).

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.[2]

Calculation of the Dye-to-Protein Ratio (DOL)

The following equations are used to calculate the DOL:

  • Protein Concentration (M):

    • Protein Concentration (M) = [A₂₈₀ - (A_max_ × CF₂₈₀)] / ε_protein_

    • Where:

      • A₂₈₀ = Absorbance at 280 nm

      • A_max_ = Absorbance at the maximum wavelength of the dye (~581 nm)

      • CF₂₈₀ = Correction factor for the dye at 280 nm (0.22 for Cy3.5)[4]

      • ε_protein_ = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)[1]

  • Dye Concentration (M):

    • Dye Concentration (M) = A_max_ / ε_dye_

    • Where:

      • A_max_ = Absorbance at the maximum wavelength of the dye (~581 nm)

      • ε_dye_ = Molar extinction coefficient of the dye at its λ_max_ (116,000 M⁻¹cm⁻¹ for Cy3.5)[4]

  • Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 3 and 7 to achieve a bright signal without significant quenching or loss of antibody function.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Solution 1. Prepare Protein (Amine-free buffer, pH 8-9) Labeling 3. Mix Protein and Dye (e.g., 10:1 molar ratio) Incubate 1-2h at RT Protein_Solution->Labeling Dye_Solution 2. Prepare Cy3.5 NHS Ester (10 mg/mL in DMSO) Dye_Solution->Labeling Purification 4. Remove Free Dye (Gel Filtration or Dialysis) Labeling->Purification Measurement 5. Measure Absorbance (A280 and Amax) Purification->Measurement Calculation 6. Calculate DOL Measurement->Calculation

Caption: Experimental workflow for protein labeling with Cyanine3.5 and DOL calculation.

Logical Relationship for DOL Calculation

dol_calculation A280 Absorbance at 280 nm (A₂₈₀) Protein_Conc Protein Concentration A280->Protein_Conc Amax Absorbance at λmax (A_max_) Amax->Protein_Conc Dye_Conc Dye Concentration Amax->Dye_Conc CF Correction Factor (CF₂₈₀) CF->Protein_Conc E_protein Protein Extinction Coefficient (ε_protein_) E_protein->Protein_Conc E_dye Dye Extinction Coefficient (ε_dye_) E_dye->Dye_Conc DOL Degree of Labeling (DOL) Protein_Conc->DOL Dye_Conc->DOL

Caption: Logical relationship of parameters for calculating the Degree of Labeling (DOL).

Example Signaling Pathway Application: Receptor Internalization

Cy3.5-labeled ligands or antibodies are frequently used to visualize and quantify receptor-mediated endocytosis, a fundamental signaling process.

signaling_pathway cluster_cell Cell Receptor Cell Surface Receptor Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking Ligand Cy3.5-labeled Ligand Ligand->Receptor Binding

Caption: Use of Cy3.5-labeled ligand to track receptor internalization.

References

Application Notes and Protocols for Cyanine3.5 Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3.5 (Cy3.5) is a fluorescent dye belonging to the cyanine family, which is widely utilized in biological research for labeling peptides, proteins, and oligonucleotides.[1][] Its fluorescence emission in the orange-red region of the spectrum makes it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[3][4] This document provides a comprehensive, step-by-step guide for the covalent labeling of peptides with Cy3.5 N-hydroxysuccinimidyl (NHS) ester, a common derivative used for targeting primary amines.[1][5][6]

The protocol outlines the necessary materials, the labeling procedure, methods for purification of the conjugate, and techniques for characterizing the final labeled peptide, including the determination of the degree of labeling (DOL).

Spectroscopic Properties of Cyanine3.5

A summary of the key spectroscopic properties of Cyanine3.5 is presented in the table below. These values are essential for the characterization of the labeled peptide.

PropertyValueReference
Maximum Excitation Wavelength (λmax, abs)~581-591 nm[5][7]
Maximum Emission Wavelength (λmax, em)~596-604 nm[5][7]
Molar Extinction Coefficient (εmax)~116,000 - 125,000 M⁻¹cm⁻¹[5][7]
Quantum Yield (Φ)~0.35[5]

Experimental Workflow for Cyanine3.5 Peptide Labeling

The overall workflow for labeling a peptide with Cyanine3.5 NHS ester involves several key stages, from preparation of reagents to characterization of the final product.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peptide Dissolve Peptide in Reaction Buffer mix Mix Peptide and Cy3.5 Solutions prep_peptide->mix prep_dye Dissolve Cy3.5 NHS Ester in Anhydrous DMSO prep_dye->mix incubate Incubate at Room Temperature (Protected from Light) mix->incubate purify Purify Labeled Peptide (e.g., HPLC, Size-Exclusion Chromatography) incubate->purify measure_abs Measure Absorbance (280 nm & ~590 nm) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol analyze Further Analysis (e.g., Mass Spectrometry) calc_dol->analyze

Caption: Workflow for Cyanine3.5 Peptide Labeling.

Detailed Experimental Protocol

This protocol describes the labeling of a peptide containing a primary amine (e.g., N-terminus or a lysine residue) with this compound.

Materials and Reagents
  • Peptide with at least one primary amine

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.[8] Buffers containing primary amines (e.g., Tris) should be avoided.[]

  • Purification system (e.g., HPLC, size-exclusion chromatography columns like Sephadex G-25)[10][11]

  • UV-Vis Spectrophotometer

Procedure

1. Preparation of Reagents

  • Peptide Solution:

    • Accurately weigh the peptide and dissolve it in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the peptide is fully dissolved. Sonication may be used if necessary.

  • This compound Stock Solution:

    • This compound is moisture-sensitive.[12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[1][6] For example, dissolve 1 mg of Cy3.5 NHS ester in 100 µL of DMSO to make a 10 mg/mL solution.[10]

    • This stock solution should be prepared fresh and protected from light. Unused dissolved dye should be discarded.[12]

2. Labeling Reaction

  • The optimal molar ratio of dye to peptide for labeling can vary. A 10 to 20-fold molar excess of the dye is a common starting point.[13]

  • Slowly add the calculated amount of the Cy3.5 NHS ester stock solution to the peptide solution while gently vortexing. The amount of DMSO or DMF added should not exceed 10% of the total reaction volume.[10]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

3. Purification of the Labeled Peptide

It is crucial to remove unreacted Cy3.5 dye after the reaction, as it can interfere with downstream applications and the accurate determination of the degree of labeling.[14]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled peptide from the free dye and any unlabeled peptide.[15]

  • Size-Exclusion Chromatography (SEC): Gel filtration columns (e.g., Sephadex G-25) can be used to separate the larger labeled peptide from the smaller, unreacted dye molecules.[10][11]

  • Dialysis: While possible, dialysis may be less efficient for smaller peptides and may require extensive buffer changes to completely remove the free dye.[14]

Collect the fractions containing the colored, labeled peptide.

4. Characterization of the Cyanine3.5-Labeled Peptide

  • Spectroscopic Analysis:

    • Measure the absorbance of the purified labeled peptide solution using a UV-Vis spectrophotometer at 280 nm (for the peptide) and at the maximum absorbance of Cy3.5 (~590 nm).[16]

    • If the absorbance is too high, dilute the sample with the appropriate buffer and account for the dilution factor in the calculations.[14]

  • Calculation of the Degree of Labeling (DOL): The DOL represents the average number of dye molecules conjugated to each peptide molecule.[16][17] An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like fluorescence quenching or altered peptide function.[18]

    The DOL can be calculated using the following formula:

    DOL = (A_max × ε_peptide) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λmax of Cy3.5 (~590 nm).

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_peptide = Molar extinction coefficient of the peptide at 280 nm (in M⁻¹cm⁻¹). This can be calculated based on the amino acid sequence.

    • ε_dye = Molar extinction coefficient of Cy3.5 at its λmax (~116,000 M⁻¹cm⁻¹).[5]

    • CF = Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3.5, this value is approximately 0.29.[5]

Storage of Labeled Peptide

Store the purified, labeled peptide in a suitable buffer, protected from light, at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[10][15] The addition of a carrier protein like BSA (0.1%) can improve stability for some conjugates, but should be avoided if it interferes with downstream applications.[10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Inactive dye (hydrolyzed NHS ester).- Suboptimal reaction pH.- Presence of primary amines in the buffer.- Insufficient molar excess of dye.- Use fresh, anhydrous DMSO/DMF to dissolve the dye.- Ensure the reaction buffer pH is between 8.3 and 9.0.[8]- Use a buffer free of primary amines (e.g., bicarbonate, phosphate).- Increase the molar ratio of dye to peptide.
Peptide Precipitation - High concentration of organic solvent.- Hydrophobicity of the dye.- Keep the volume of DMSO/DMF below 10% of the total reaction volume.[10]- Perform the labeling at a lower peptide concentration.
Difficulty in Removing Free Dye - Inefficient purification method.- Use reverse-phase HPLC for more effective separation.[15]- For SEC, ensure the column size is appropriate for the separation of the peptide and dye.

Logical Relationship for DOL Calculation

The calculation of the Degree of Labeling is a critical step that relies on several measured and known parameters.

G cluster_inputs Input Parameters cluster_calc Calculation Steps Amax A_max (Absorbance at ~590 nm) calc_dye_conc Calculate Dye Concentration Amax->calc_dye_conc calc_peptide_conc Calculate Corrected Peptide Absorbance and Concentration Amax->calc_peptide_conc A280 A_280 (Absorbance at 280 nm) A280->calc_peptide_conc e_peptide ε_peptide (Peptide Extinction Coefficient) e_peptide->calc_peptide_conc e_dye ε_dye (Dye Extinction Coefficient) e_dye->calc_dye_conc CF Correction Factor (CF) CF->calc_peptide_conc calc_dol Calculate DOL Ratio calc_dye_conc->calc_dol calc_peptide_conc->calc_dol DOL Degree of Labeling calc_dol->DOL

Caption: Logical flow for calculating the Degree of Labeling.

References

Optimizing Cyanine3.5 NHS Ester Conjugation: A Detailed Guide to Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine3.5 (Cy3.5) is a fluorescent dye widely utilized in biological research for the labeling of various biomolecules, including proteins, antibodies, and nucleic acids. The N-hydroxysuccinimide (NHS) ester of Cy3.5 is a popular amine-reactive derivative that forms a stable amide bond with primary amino groups present on these biomolecules. Achieving efficient and specific conjugation is critically dependent on the reaction buffer conditions. This document provides a comprehensive guide to the optimal buffer conditions for Cyanine3.5 NHS ester conjugation, complete with detailed protocols and troubleshooting advice to ensure successful labeling for your research and drug development needs.

The Chemistry of this compound Conjugation

The conjugation reaction involves the nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The efficiency of this reaction is highly pH-dependent.

Biomolecule Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate + Cy3_5_NHS Cyanine3.5-NHS Ester Cy3_5_NHS->Intermediate Conjugate Biomolecule-NH-CO-Cyanine3.5 (Stable Amide Bond) Intermediate->Conjugate Forms NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS Releases

Caption: Reaction mechanism of this compound with a primary amine.

Key Buffer Parameters for Efficient Conjugation

The success of the conjugation reaction is governed by several critical buffer parameters that must be carefully controlled.

pH

The pH of the reaction buffer is the most crucial factor.[1][2][3][4] For the primary amine to be an effective nucleophile, it must be in its deprotonated state (-NH₂). At acidic pH, the amine group is protonated (-NH₃⁺) and unreactive.[3] Conversely, at very high pH, the NHS ester is prone to rapid hydrolysis, which competes with the desired conjugation reaction and reduces labeling efficiency.[1][3]

The optimal pH range for NHS ester conjugations is 8.0 to 8.5 .[1][3] A pH of 8.3 is often recommended as an ideal starting point for most proteins.[3]

Buffer Composition

The choice of buffering agent is critical to avoid unwanted side reactions.

Recommended Buffers:

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5): This is a commonly recommended buffer for NHS ester conjugations.[1][3]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0-8.5): An effective alternative to bicarbonate buffer.[3][4]

  • HEPES Buffer (0.1 M, pH 8.0-8.5): Another suitable non-amine containing buffer.[3]

  • Borate Buffer (50 mM, pH 8.5): Can also be used for the conjugation reaction.[3]

Buffers to Avoid: It is essential to use an amine-free buffer for the labeling reaction.[3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine , will compete with the biomolecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[3]

Buffer Concentration

A buffer concentration of 0.1 M is generally recommended.[2][3] For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture. In such cases, monitoring the pH or using a more concentrated buffer may be necessary.[2][4]

Summary of Buffer Conditions

ParameterRecommended ConditionRationale
pH 8.0 - 8.5 (Optimal: 8.3)Balances amine reactivity and NHS ester stability.[1][3]
Buffer Type Sodium Bicarbonate, Sodium Phosphate, HEPES, BorateAmine-free to prevent competition with the target biomolecule.[3][4]
Buffers to Avoid Tris, GlycineContain primary amines that react with the NHS ester.[3]
Concentration 0.1 MMaintains stable pH during the reaction.[2][3]

Experimental Protocols

Preparation of Buffers and Reagents

5.1.1. 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve 8.4 g of sodium bicarbonate in 900 mL of deionized water.

  • Adjust the pH to 8.3 using 1 M NaOH.

  • Add deionized water to a final volume of 1 L.

  • Filter sterilize and store at 4°C.

5.1.2. This compound Stock Solution this compound is typically insoluble in aqueous solutions and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh immediately before use.

General Conjugation Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Dissolve_Biomolecule Dissolve Biomolecule in Conjugation Buffer (pH 8.3) Add_Dye Add Dye Stock to Biomolecule Solution Dissolve_Biomolecule->Add_Dye Prepare_Dye Prepare Fresh Cy3.5-NHS Ester Stock in DMSO Prepare_Dye->Add_Dye Incubate Incubate for 1-2 hours at Room Temperature Add_Dye->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., Gel Filtration) Quench->Purify

Caption: General workflow for this compound conjugation.

  • Prepare the Biomolecule: Dissolve the biomolecule (e.g., protein, antibody) in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[1]

  • Calculate Molar Excess of Dye: A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[3] This ratio may need to be optimized for your specific application.

  • Add the Dye: While gently stirring or vortexing the biomolecule solution, add the calculated volume of the this compound stock solution.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine can be added. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[5]

  • Purify the Conjugate: Remove the unreacted dye and byproducts by gel filtration, dialysis, or chromatography.[2]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of Cyanine3.5 (approximately 581 nm).

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Incorrect buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis).Ensure the buffer pH is within the optimal range of 8.0-8.5.[3]
Presence of amine-containing buffers: Buffers like Tris or glycine are competing with the target.Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate) via dialysis or desalting.[3]
Hydrolyzed NHS ester: Reagent is old or was exposed to moisture.Use a fresh vial of this compound and prepare the stock solution immediately before use.[3]
Protein Precipitation High concentration of organic solvent: Too much DMSO or DMF was added.Keep the final concentration of the organic solvent below 10% of the total reaction volume.
Protein instability: The protein is not stable at the reaction pH or temperature.Consider performing the reaction at 4°C for a longer duration.

Conclusion

The selection of an appropriate buffer system is paramount for achieving efficient and reproducible conjugation of this compound to biomolecules. By carefully controlling the pH and utilizing amine-free buffers, researchers can maximize labeling efficiency and obtain high-quality fluorescently labeled conjugates for their downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for successful Cyanine3.5 conjugation experiments.

References

Application Note: Purification of Cyanine3.5 Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling is an indispensable tool in biological research and drug development, enabling the visualization and tracking of proteins and peptides in various assays. Cyanine3.5 (Cy3.5), a bright and photostable cyanine dye, is frequently used for this purpose. After the conjugation reaction, the sample is a heterogeneous mixture containing the desired labeled biomolecule, unconjugated (free) dye, and unlabeled protein or peptide.[1] The presence of free dye can lead to high background signals and inaccurate experimental results, making robust purification an essential downstream step.[1] This document provides detailed protocols for the purification and characterization of Cy3.5 labeled proteins and peptides using common chromatography techniques.

Core Principles of Purification

The primary goal of purification is to separate the Cy3.5-protein/peptide conjugate from contaminants, principally the small, unconjugated Cy3.5 dye molecules. The most effective methods leverage the significant size difference between the labeled biomolecule and the free dye.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size and shape).[2][3][4] The chromatography column is packed with a porous resin. Larger molecules, like the labeled protein, cannot enter the pores and thus travel a shorter path, eluting from the column first.[4][5] Smaller molecules, like free Cy3.5 dye, enter the pores, extending their path length and causing them to elute later.[4][5] This technique is gentle, preserving the native structure and function of the protein, and is often used as a final polishing step.[3][5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[6][7] A non-polar stationary phase is used with a polar mobile phase. Peptides and proteins bind to the hydrophobic column and are eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[6][8] Because the Cy3.5 dye is also hydrophobic, this method is particularly effective for purifying labeled peptides, where resolution is critical to separate labeled, unlabeled, and modified species.[6][9]

Experimental Workflow and Methodologies

The overall process for obtaining a purified Cy3.5 labeled protein or peptide involves three key stages: the labeling reaction, purification to remove contaminants, and characterization to determine the extent of labeling.

G cluster_workflow Experimental Workflow A Protein/Peptide Solution + Cy3.5 NHS Ester B Labeling Reaction (Incubation) A->B Mixing C Crude Labeled Mixture B->C Reaction Completion D Purification (SEC or RP-HPLC) C->D Separation E Purified Cy3.5 Conjugate D->E Fraction Collection F Characterization (Spectroscopy, DOL) E->F Analysis G Final Product for Assay F->G Quality Control

Caption: A typical workflow for labeling, purification, and characterization.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for purifying labeled proteins and larger peptides (>5 kDa) from free dye.

Materials:

  • SEC Column (e.g., Superdex 75 or similar, with a fractionation range appropriate for the target protein).

  • Chromatography system (e.g., FPLC or HPLC).

  • Mobile Phase/Running Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, filtered and degassed.

  • Crude labeling reaction mixture.

  • Fraction collector and collection tubes.

  • UV-Vis Spectrophotometer.

Methodology:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Centrifuge the crude labeling reaction mixture at >10,000 x g for 5-10 minutes to pellet any precipitated protein or aggregated dye.

  • Sample Injection: Inject the supernatant onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Chromatographic Separation: Run the mobile phase at a constant flow rate. Monitor the column eluate using a dual-wavelength detector set to 280 nm (for protein) and 554 nm (the approximate absorbance maximum for Cy3.5).

  • Fraction Collection: Collect fractions throughout the run. The labeled protein will elute first as a peak that absorbs at both 280 nm and 554 nm. The smaller, free Cy3.5 dye will elute later as a second peak absorbing only at 554 nm.

  • Analysis: Pool the fractions corresponding to the first, dual-absorbing peak. Confirm purity by re-injecting a small aliquot or by SDS-PAGE.

G cluster_SEC Principle of Size Exclusion Chromatography cluster_path Separation Pathway start Sample Mixture Injected (Labeled Protein + Free Dye) column SEC Column with Porous Beads start->column elute1 Peak 1: Purified Labeled Protein elute2 Peak 2: Free Dye p1 Labeled Protein (Large) bead1 Bead p2 Free Dye (Small) bead2 Bead

Caption: Separation of large proteins and small dye molecules by SEC.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is highly effective for purifying labeled peptides and for applications requiring very high purity.

Materials:

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Crude labeling reaction mixture, acidified with TFA.

  • Fraction collector and collection tubes.

Methodology:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Acidify the crude reaction mixture by adding TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • Sample Injection: Inject the prepared sample onto the column.

  • Elution Gradient: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient for peptides is 5% to 65% Mobile Phase B over 30-40 minutes.

  • Detection and Fraction Collection: Monitor the eluate at 220 nm (for peptide bonds) and 554 nm (for Cy3.5). The unlabeled peptide will elute as a peak at 220 nm only. The desired Cy3.5-labeled peptide will elute later (as it is more hydrophobic) and will show a peak at both 220 nm and 554 nm. Collect the corresponding fractions.

  • Post-Purification: Immediately freeze and lyophilize the collected fractions containing the pure, labeled peptide to remove the solvents.

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein or peptide molecule. An optimal DOL is crucial, as over-labeling can cause fluorescence quenching and protein precipitation.[10][11][12]

Methodology:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 554 nm (A₅₅₄).

  • Calculate Concentrations:

    • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Protein Conc. (M) = [A₂₈₀ - (A₅₅₄ × CF)] / ε_protein

      • CF is the correction factor for Cy3.5 (A₂₈₀ / A₅₅₄), which is approximately 0.08 .

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Dye Conc. (M) = A₅₅₄ / ε_dye

      • ε_dye for Cy3.5 is 150,000 M⁻¹cm⁻¹ .

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies, an optimal DOL typically falls between 2 and 10.[13]

Data Presentation

Table 1: Comparison of Common Purification Methods

FeatureSize Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)Spin Columns (Gel Filtration)
Principle Size & ShapeHydrophobicitySize & Shape
Best For Proteins, large peptidesPeptides, high-purity applicationsRapid cleanup of small samples
Resolution Moderate to HighVery HighLow to Moderate
Recovery High (>90%)Variable (can be lower)High (>85%)
Speed Moderate (30-60 min)Moderate (30-60 min)Fast (<15 min)
Considerations Preserves native protein structureUses organic solvents, can denature proteinsLimited to small sample volumes

Table 2: Example DOL Calculation for a Cy3.5-Labeled Antibody

ParameterValueUnit
AntibodyIgG-
Molar Extinction Coefficient (ε_protein)210,000M⁻¹cm⁻¹
Measured A₂₈₀0.950AU
Measured A₅₅₄0.630AU
Calculated Protein Concentration 4.28 x 10⁻⁶ M
Calculated Dye Concentration 4.20 x 10⁻⁶ M
Calculated Degree of Labeling (DOL) ~0.98 moles dye/mole protein

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency (Low DOL) - Interfering substances (e.g., Tris, glycine) in the protein buffer.[14] - pH of the reaction is too low. - Protein concentration is too low.- Dialyze protein into a carbonate/bicarbonate buffer (pH 8.5-9.0) before labeling.[14] - Ensure reaction pH is optimal for NHS-ester chemistry (8.0-9.0).
Protein Precipitation After Labeling - Over-labeling increases hydrophobicity.[12] - The dye itself may promote aggregation.[12]- Reduce the molar excess of dye used in the labeling reaction to achieve a lower DOL.[12] - Test different labeling sites on the protein if possible.
Low Fluorescence Signal Despite Labeling - Self-quenching due to a very high DOL.[10][11] - Dye is in an environment that quenches its fluorescence.- Aim for a lower, optimal DOL by reducing dye concentration in the reaction. - Confirm the purified protein is in a suitable buffer (e.g., PBS).
No Separation of Protein and Free Dye (SEC) - Incorrect column choice for the protein's molecular weight. - Sample volume too large.- Select a column with an appropriate fractionation range for your protein. - Reduce the sample injection volume to <2% of the column volume.

Application Example: Signaling Pathway Visualization

Cy3.5 labeled ligands or antibodies are often used to visualize and track receptor-ligand interactions in cell-based imaging assays. For example, a Cy3.5-labeled Epidermal Growth Factor (EGF) could be used to study the internalization of the EGF Receptor (EGFR).

G cluster_pathway EGFR Signaling Pathway Visualization ligand Cy3.5-EGF (Ligand) binding Ligand-Receptor Binding ligand->binding receptor EGFR (Receptor) receptor->binding dimer Receptor Dimerization & Autophosphorylation binding->dimer signal Downstream Signaling (e.g., Ras-MAPK) dimer->signal internal Endocytosis & Internalization dimer->internal

Caption: Use of a Cy3.5-ligand to track receptor activation.

References

Unveiling Molecular Proximity: A Guide to FRET Analysis Using Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. This document provides a detailed guide to the application of Cyanine3.5 (Cy3.5) NHS ester, a bright and photostable fluorescent dye, as a FRET donor. In conjunction with a suitable acceptor dye such as Cyanine5 (Cy5), Cy3.5 enables the investigation of protein-protein interactions, conformational changes in biomolecules, and drug-target engagement. This application note includes comprehensive protocols for protein labeling with Cy3.5 NHS ester and subsequent FRET analysis, along with structured data tables and explanatory diagrams to facilitate experimental design and execution.

Introduction to FRET with Cyanine3.5

FRET is a non-radiative energy transfer process that occurs between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."

Cyanine3.5 is an excellent donor fluorophore for FRET studies due to its:

  • Bright orange-red fluorescence and high quantum yield , ensuring a strong signal for sensitive detection.[1]

  • High photostability , which allows for prolonged imaging and repeated measurements.[1]

  • Amine-reactive N-hydroxysuccinimidyl (NHS) ester functionality , enabling straightforward and efficient covalent labeling of proteins and other biomolecules at primary amines (e.g., lysine residues and the N-terminus).[2][3]

When paired with a suitable acceptor like Cy5, the emission spectrum of Cy3.5 significantly overlaps with the excitation spectrum of Cy5, a critical requirement for efficient FRET.[4][5] The Cy3/Cy5 pair is a well-characterized FRET pair with a Förster distance (R₀) of approximately 5.0-6.0 nm, and the spectral properties of Cy3.5 are very similar to Cy3.[4][6]

Key Applications in Research and Drug Development

  • Protein-Protein Interaction Studies: Determine if and how two proteins interact by labeling one with Cy3.5 (donor) and the other with Cy5 (acceptor).

  • Conformational Changes: Monitor changes in the structure of a single protein by labeling it at two different sites.

  • Enzyme Kinetics: Design FRET-based biosensors that change conformation and FRET signal upon substrate binding or cleavage.

  • Drug Screening: Develop high-throughput screening assays to identify compounds that disrupt or promote protein-protein interactions.

  • Nucleic Acid Analysis: Study the hybridization and conformational dynamics of DNA and RNA.[7]

Data Presentation

For successful FRET experiments, a thorough understanding of the spectral properties of the chosen donor and acceptor dyes is crucial. The following tables summarize the key photophysical properties of Cyanine3.5 and a suitable acceptor, Cyanine5.

Table 1: Photophysical Properties of Cyanine3.5 (Donor)

PropertyValueReference
Excitation Maximum (λex)~581 nm[1]
Emission Maximum (λem)~596 nm[1]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[3][8]
Stokes Shift~15 nm[1]
Recommended Laser Line561 nm

Table 2: Photophysical Properties of Cyanine5 (Acceptor)

PropertyValueReference
Excitation Maximum (λex)~649 nm[8]
Emission Maximum (λem)~670 nm[8]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[8]
Quantum Yield (Φ)~0.27[9]
Recommended Laser Line633 nm or 647 nm[10]

Table 3: FRET Pair Characteristics (Cy3.5/Cy5)

PropertyValueReference
Förster Distance (R₀)~5.4 nm[9]
Useful FRET Range~2-8 nm[11]

Note: The Förster distance for Cy3.5/Cy5 is estimated based on the well-characterized Cy3/Cy5 pair due to their high spectral similarity.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cyanine3.5 NHS Ester

This protocol describes the labeling of a protein with Cy3.5 NHS ester. A similar protocol can be followed for labeling the partner protein with Cy5 NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS) at a concentration of 2-10 mg/mL.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25) for separating the labeled protein from unreacted dye.

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is the optimal pH for the reaction between NHS esters and primary amines.

  • Dye Preparation:

    • Dissolve the Cy3.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution. This should be done immediately before use.

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein for labeling is typically between 5:1 and 15:1. A 10:1 ratio is a good starting point.

    • Calculate the required volume of the dye stock solution to add to your protein solution.

    • Slowly add the calculated volume of the Cy3.5 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~581 nm for Cy3.5).

Protocol 2: FRET Measurement and Analysis

This protocol outlines a general procedure for measuring FRET efficiency using a fluorometer.

Materials:

  • Cy3.5-labeled protein (Donor-only sample).

  • Cy5-labeled protein (Acceptor-only sample).

  • Mixture of Cy3.5 and Cy5-labeled proteins (FRET sample).

  • Fluorometer with excitation and emission monochromators.

  • Quartz cuvette.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to the maximum of the donor (Cy3.5), which is approximately 581 nm.

    • Set the emission scan range to cover the emission of both the donor and the acceptor (e.g., 590 nm to 750 nm).

  • Data Acquisition:

    • Donor-only Spectrum: Record the emission spectrum of the Cy3.5-labeled protein alone. This will show the characteristic emission peak of Cy3.5 around 596 nm.

    • Acceptor-only Spectrum: Excite the Cy5-labeled protein at the donor's excitation wavelength (581 nm) and record the emission spectrum. This is to measure any direct excitation of the acceptor at the donor's excitation wavelength.

    • FRET Spectrum: Record the emission spectrum of the mixture of Cy3.5 and Cy5-labeled proteins.

  • Data Analysis:

    • If FRET is occurring, you will observe two key changes in the FRET spectrum compared to the donor-only spectrum:

      • A decrease in the donor (Cy3.5) fluorescence intensity.

      • An increase in the acceptor (Cy5) fluorescence intensity (sensitized emission).

    • FRET Efficiency (E) Calculation: The FRET efficiency can be calculated using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

The following diagrams illustrate the key processes and workflows described in this application note.

G Signaling Pathway of FRET D_ground Ground State D_excited Excited State D_ground->D_excited 1. Absorption D_excited->D_ground 2a. Fluorescence A_ground Ground State D_excited->A_ground 2b. Energy Transfer A_excited Excited State Excitation Excitation Light (~581 nm) Donor_Emission Donor Emission (~596 nm) FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission (~670 nm)

Caption: The FRET process between a Cy3.5 donor and a Cy5 acceptor.

G Experimental Workflow for FRET Analysis cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis ProteinA Protein A LabelingA Labeling Reaction A ProteinA->LabelingA ProteinB Protein B LabelingB Labeling Reaction B ProteinB->LabelingB Cy35 Cy3.5 NHS Ester Cy35->LabelingA Cy5 Cy5 NHS Ester Cy5->LabelingB PurificationA Purification A LabelingA->PurificationA PurificationB Purification B LabelingB->PurificationB LabeledA Cy3.5-Protein A (Donor) PurificationA->LabeledA LabeledB Cy5-Protein B (Acceptor) PurificationB->LabeledB Mix Mix Donor and Acceptor LabeledA->Mix DonorOnly Donor Only Spectrum LabeledA->DonorOnly Control LabeledB->Mix AcceptorOnly Acceptor Only Spectrum LabeledB->AcceptorOnly Control Spectrofluorometer Spectrofluorometer Measurement Mix->Spectrofluorometer Spectrofluorometer->DonorOnly Spectrofluorometer->AcceptorOnly FRETSample FRET Sample Spectrum Spectrofluorometer->FRETSample Analysis Analyze Spectra DonorOnly->Analysis AcceptorOnly->Analysis FRETSample->Analysis Efficiency Calculate FRET Efficiency (E) Analysis->Efficiency Distance Calculate Distance (r) Efficiency->Distance Conclusion Draw Conclusions Distance->Conclusion

Caption: A typical experimental workflow for FRET analysis.

G NHS Ester Labeling Chemistry cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (e.g., Lysine) Reaction Reaction (pH 8.3-8.5) Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Reaction->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: The chemical reaction for labeling proteins with NHS esters.

References

Application Notes and Protocols for Cyanine3.5 NHS Ester in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyanine3.5 (Cy3.5) NHS ester for in vivo imaging. This document details the dye's properties, protocols for conjugation to biomolecules, and procedures for in vivo imaging and subsequent analysis.

Introduction to Cyanine3.5 NHS Ester

This compound is a reactive, orange-red fluorescent dye commonly used for labeling biomolecules in various research and diagnostic applications, including in vivo imaging.[1][2] The N-hydroxysuccinimidyl (NHS) ester group readily reacts with primary amino groups (-NH2) on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds.[3][4] Its favorable spectral properties, including high quantum yield and photostability, make it a reliable choice for sensitive detection in complex biological environments.[1]

Key Features and Applications:

  • Bright Orange-Red Fluorescence: Suitable for detection with standard fluorescence imaging systems.[1]

  • Amine-Reactive Labeling: Efficiently conjugates to a wide range of biomolecules.[3][4]

  • In Vivo Imaging: Enables non-invasive visualization and tracking of labeled molecules in living organisms.[5]

  • Molecular Probe Development: Used to create targeted probes for studying biological processes like tumor angiogenesis and cell migration.[6][7]

  • Microscopy and Flow Cytometry: Also applicable for in vitro cellular imaging and analysis.[1]

Properties of Cyanine3.5

A summary of the key properties of Cyanine3.5 is presented in the table below.

PropertyValueReference
Excitation Maximum (λex) ~581 nm[1]
Emission Maximum (λem) ~596 nm[1]
Stokes Shift ~15 nm[1]
Molecular Weight 741.62 g/mol [1]
Solubility Soluble in organic solvents (DMF, DMSO), insoluble in water.[8]

Experimental Protocols

Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the mAb in the labeling buffer at a concentration of 2-5 mg/mL.[5]

    • Ensure the antibody solution is free of any amine-containing substances like Tris or glycine, and stabilizers like BSA.[9]

  • Dye Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[10] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A molar ratio of 5:1 to 10:1 (dye to antibody) is a good starting point.[10]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle stirring.[3]

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., PD-10) equilibrated with PBS.[10]

    • Collect the fractions. The first colored band to elute will be the conjugated antibody.

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~581 nm (for Cyanine3.5).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF_280)) × ε_dye)

      • A_max = Absorbance at ~581 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹)

      • ε_dye = Molar extinction coefficient of Cyanine3.5 (~116,000 M⁻¹cm⁻¹)

      • CF_280 = Correction factor for the dye's absorbance at 280 nm (typically ~0.05-0.1)

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[11]

Protocol for In Vivo Tumor Imaging with a Cyanine3.5-Labeled Probe

This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Cyanine3.5-labeled probe (e.g., antibody or peptide)

  • In vivo imaging system with appropriate filters for Cyanine3.5

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane or another suitable anesthetic.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Inject the Cyanine3.5-labeled probe (typically 1-10 nmol of dye) via the tail vein.[10] The optimal dose may need to be determined empirically.

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[10]

    • Use an excitation wavelength appropriate for Cyanine3.5 (around 580 nm) and collect the emission signal around 600 nm.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the dissected organs to confirm the biodistribution of the fluorescent signal.[10]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs using the imaging software.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

Data Presentation

The following tables present representative quantitative data that can be obtained from in vivo imaging studies. While this data is based on studies with other cyanine dyes, it illustrates the expected outcomes for a Cyanine3.5-labeled probe.

Table 1: Representative Biodistribution of a Cyanine3.5-Labeled Antibody in Tumor-Bearing Mice (48h post-injection)

Organ% Injected Dose per Gram (%ID/g)
Tumor15.2 ± 3.5
Blood2.1 ± 0.8
Liver18.5 ± 4.2
Spleen5.3 ± 1.1
Kidneys8.9 ± 2.0
Lungs4.1 ± 0.9
Muscle1.5 ± 0.4

Table 2: Representative Pharmacokinetic Parameters of a Cyanine3.5-Labeled Peptide

ParameterValue
Plasma Half-life (t½) 1.5 hours
Volume of Distribution (Vd) 0.2 L/kg
Clearance (CL) 0.1 L/h/kg

Table 3: Representative Tumor-to-Background Ratios (TBR) at Different Time Points

Time Post-InjectionTumor-to-Muscle RatioTumor-to-Liver Ratio
4 hours2.5 ± 0.50.8 ± 0.2
24 hours4.8 ± 0.91.2 ± 0.3
48 hours6.2 ± 1.11.5 ± 0.4
72 hours5.5 ± 1.01.3 ± 0.3

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Imaging

The following diagram illustrates the general workflow for an in vivo imaging experiment using a Cyanine3.5-labeled probe.

G cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis A Labeling of Biomolecule (e.g., Antibody) with This compound B Purification and Characterization of Labeled Probe A->B C Administration of Labeled Probe to Tumor-Bearing Animal B->C D Longitudinal Fluorescence Imaging C->D E Ex Vivo Imaging of Organs D->E F Data Quantification and Analysis E->F

Workflow for targeted tumor imaging.
Example Signaling Pathway: Integrin-Mediated Angiogenesis

Cyanine3.5-labeled probes, such as cyclic RGD peptides, can be used to image integrin expression, which is crucial in tumor angiogenesis.[1][12] The diagram below shows a simplified representation of the integrin signaling pathway.

G cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell RGD RGD Ligand (e.g., Fibronectin) Integrin Integrin αvβ3 RGD->Integrin Binding FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation

Integrin signaling pathway in angiogenesis.

Conclusion

This compound is a versatile and effective fluorescent dye for labeling biomolecules for in vivo imaging applications. Its bright signal and stable chemistry allow for the development of sensitive probes for non-invasive studies in preclinical models. The protocols and data presented here provide a foundation for researchers to successfully employ this compound in their in vivo imaging experiments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues encountered during the labeling of biomolecules with Cyanine3.5 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for efficient labeling is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amino groups on the target molecule are protonated, rendering them unreactive.[2][3] Conversely, at a pH higher than optimal, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][3][]

Q2: Can I use a Tris-based buffer for my labeling reaction?

It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[][6] These buffers will compete with your target molecule for the this compound, leading to low labeling efficiency.[6] Suitable amine-free buffers include phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffers.[1][7][8] If using PBS, which typically has a pH of 7.4, be aware that the reaction will be slower, requiring longer incubation times.[7]

Q3: My this compound is not dissolving well. What should I do?

Non-sulfonated this compound has low aqueous solubility.[9][] It should first be dissolved in a small amount of a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous solution of your biomolecule.[1][8][] It is crucial to use amine-free DMF.[2][3]

Q4: How should I store my this compound?

The dye should be stored desiccated and protected from light at -20°C.[][9] Once reconstituted in an anhydrous solvent like DMSO, the solution can be stored in aliquots at -20°C for a limited time, typically up to two weeks, to avoid repeated freeze-thaw cycles.[11] Aqueous solutions of the NHS ester are highly unstable due to hydrolysis and should be used immediately.[11]

Q5: What could be causing a complete lack of labeling?

Several factors could lead to a complete failure of the labeling reaction:

  • Hydrolyzed Dye: The this compound may have been compromised by moisture, leading to hydrolysis. Always use fresh, properly stored dye.

  • Incorrect Buffer: The presence of primary amines in your buffer (e.g., Tris, glycine) will consume the dye.

  • Incorrect pH: A pH below 7 will significantly slow down or prevent the reaction with amines.

  • Absence of Primary Amines: Ensure the biomolecule you are trying to label has accessible primary amines (e.g., lysine residues or an N-terminus).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low labeling efficiency.

Observation Potential Cause Recommended Solution
Low or no fluorescence signal from the labeled conjugate. Inefficient Labeling Reaction 1. Verify Buffer pH: Ensure the reaction buffer is at pH 8.3-8.5 using a calibrated pH meter.[1][3] 2. Check Buffer Composition: Confirm the buffer is free of primary amines (e.g., Tris, glycine).[6][8] Switch to a recommended buffer like 0.1 M sodium bicarbonate.[1] 3. Optimize Molar Ratio: The ideal dye-to-biomolecule molar ratio can vary. Perform a titration series (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your specific molecule.[2][8]
Hydrolyzed/Inactive Dye 1. Use Fresh Dye: Reconstitute a fresh vial of this compound immediately before use.[12] 2. Proper Solvent: Use high-quality, anhydrous DMSO or DMF to dissolve the dye.[8][11] 3. Storage: Ensure the dye is stored correctly (desiccated, -20°C, protected from light).[][9]
Precipitation observed during the reaction. Low Solubility of Dye or Conjugate 1. Organic Co-solvent: The non-sulfonated Cyanine3.5 dye has low aqueous solubility.[9] Ensure the amount of organic solvent (DMSO/DMF) used to dissolve the dye does not exceed 10% of the total reaction volume. 2. Protein Concentration: Very high protein concentrations can sometimes lead to aggregation upon labeling. Try reducing the protein concentration. Conversely, protein concentrations below 2 mg/mL can decrease labeling efficiency.[6][8]
High background fluorescence after purification. Ineffective Removal of Unconjugated Dye 1. Purification Method: Use an appropriate purification method for your biomolecule's size. Size-exclusion chromatography (e.g., Sephadex G-25) is effective for macromolecules like proteins.[7][8] 2. Column Equilibration: Ensure the purification column is properly equilibrated with the appropriate buffer.
Labeled protein shows reduced biological activity. Over-labeling or Labeling at a Critical Site 1. Reduce Molar Ratio: A high degree of labeling can interfere with protein function.[7] Lower the molar excess of the dye in the reaction. 2. Modify Reaction Time: Shorten the incubation time to reduce the degree of labeling.

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) to a concentration of 2-10 mg/mL.[6][8]

    • Adjust the pH of the solution to 8.3-8.5.[1][13]

    • If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.[8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[8]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a starting point of 8-10 fold molar excess is common).[2][6]

    • While gently vortexing the protein solution, slowly add the dye stock solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[2][]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[8]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cyanine3.5 (approx. 591 nm).[14]

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visual Guides

Workflow for Troubleshooting Low Labeling Efficiency

G start Start: Low Labeling Efficiency check_ph Is Reaction pH 8.3-8.5? start->check_ph check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_dye Is Dye Fresh & Anhydrously Dissolved? check_buffer->check_dye Yes change_buffer Switch to Bicarbonate or Phosphate Buffer check_buffer->change_buffer No check_ratio Is Molar Ratio Optimized? check_dye->check_ratio Yes new_dye Use Fresh Dye & Anhydrous Solvent check_dye->new_dye No titrate_ratio Perform Molar Ratio Titration check_ratio->titrate_ratio No success Success: Efficient Labeling check_ratio->success Yes adjust_ph->start change_buffer->start new_dye->start titrate_ratio->start

Caption: A logical workflow for troubleshooting common causes of low labeling efficiency.

NHS Ester Labeling Reaction and Competing Hydrolysis

G cluster_0 Desired Reaction (pH 8.3-8.5) cluster_1 Competing Reaction (Hydrolysis) Protein Protein-NH2 Conjugate Protein-NH-CO-Cyanine3.5 Protein->Conjugate + Dye Dye Cyanine3.5-NHS Dye->Conjugate NHS N-Hydroxysuccinimide Dye->NHS Dye_H Cyanine3.5-NHS Hydrolyzed_Dye Cyanine3.5-COOH (Inactive) Dye_H->Hydrolyzed_Dye + H2O (Accelerated at high pH) NHS_H N-Hydroxysuccinimide Dye_H->NHS_H H2O H2O (Water) H2O->Hydrolyzed_Dye

Caption: The chemical pathways of NHS ester aminolysis versus hydrolysis.

References

Technical Support Center: Cyanine3.5 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Cyanine3.5 NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for the reaction between a this compound and a primary amine on a biomolecule is in the range of 8.0 to 9.0.[1][2][3][4][5][6] A slightly alkaline pH is necessary to ensure that the primary amino groups of the protein, particularly the ε-amino groups of lysine residues, are deprotonated and thus nucleophilic enough to react with the NHS ester.[7] However, at a pH above 9.5, the rate of hydrolysis of the NHS ester increases significantly, which becomes a major competing reaction and reduces the conjugation yield.[2][3][4][][9]

Q2: What type of buffer should I use for the conjugation reaction?

It is crucial to use an amine-free buffer for the conjugation reaction.[1][10] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with the Cy3.5 NHS ester, leading to a significant decrease in labeling efficiency.[1][11] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, or borate buffers, with the pH adjusted to the optimal range of 8.0-9.0.[1][2][4][12]

Q3: My this compound is not dissolving well. What should I do?

This compound is often hydrophobic and may have poor solubility in aqueous buffers.[2][3] It is recommended to first dissolve the dye in a small amount of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3][13] This stock solution can then be added to the aqueous solution of your biomolecule. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid denaturation of the protein.[12] Always use high-quality, amine-free DMSO or DMF.[2][3]

Q4: What is the recommended molar ratio of this compound to my protein/antibody?

The optimal molar ratio of dye to protein needs to be determined empirically for each specific biomolecule.[1][7] A common starting point is a molar excess of the dye, typically ranging from 5 to 20-fold.[1][3][5][6] Over-labeling can lead to fluorescence quenching and potentially affect the biological activity of the protein, while under-labeling will result in a low signal.[1][10] It is advisable to perform a titration experiment with different molar ratios to find the optimal degree of labeling (DOL) for your application.[7][14]

Q5: How can I remove unconjugated this compound after the reaction?

Unconjugated dye can be removed based on the size difference between the labeled biomolecule and the free dye. Common methods include:

  • Gel filtration chromatography (desalting columns): This is a widely used and effective method for separating the larger conjugate from the smaller, unreacted dye.[3][5][15]

  • Dialysis: This method is suitable for removing small molecules from larger proteins.[1][15][16]

  • Spin columns: These are a quick and convenient option for small-scale purifications.[15][17]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH of the reaction buffer is too low (below 8.0) or too high (above 9.5).[2][3][4]Adjust the pH of your reaction buffer to the optimal range of 8.0-9.0 using an amine-free buffer like sodium bicarbonate or borate buffer.[1][2]
Presence of Primary Amines: Your protein buffer contains Tris, glycine, or other amine-containing compounds.[1][11]Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer) before starting the conjugation.[1]
Hydrolysis of NHS Ester: The this compound has been hydrolyzed due to moisture or prolonged exposure to aqueous buffer.[9][18]Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[1][13] Avoid repeated freeze-thaw cycles of the dye stock.[1]
Low Protein Concentration: The concentration of your biomolecule is too low.Concentrate your protein to a recommended range of 2-10 mg/mL.[1][13][19] Higher protein concentrations favor the conjugation reaction over hydrolysis.[4]
Suboptimal Molar Ratio: The molar ratio of dye to protein is not optimized.[1]Perform a titration experiment with varying molar ratios of Cy3.5 NHS ester to your biomolecule to determine the optimal ratio.[14]
Precipitation of Protein during Conjugation High Concentration of Organic Solvent: The volume of DMSO or DMF added to the reaction is too high.Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[12]
Over-labeling: A high degree of labeling can alter the protein's solubility.[10]Reduce the molar excess of the this compound in the reaction.
Poor Performance of the Labeled Conjugate Loss of Biological Activity: The dye has conjugated to a functionally critical residue (e.g., in the active site or binding region).[11]Reduce the molar ratio of dye to protein to decrease the overall degree of labeling.
High Background Signal: Incomplete removal of unconjugated dye.Ensure thorough purification of the conjugate using methods like gel filtration, dialysis, or spin columns.[3][15]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification column (e.g., gel filtration column like Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[1][13][19]

    • If your protein solution contains amines (e.g., Tris, glycine) or ammonium salts, perform a buffer exchange against the labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1][16]

  • Dye Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[13] This should be done immediately before use.[13]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A starting point of a 10-15 fold molar excess of dye to protein is recommended.[7][20]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[2][7] Some protocols suggest incubating overnight on ice.[3][5]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer (e.g., PBS).[3][5] The labeled protein will elute first.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cyanine3.5 (around 588 nm).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) Conjugation Conjugation Reaction (pH 8.0-9.0, RT, 1-2h, dark) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in anhydrous DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Gel Filtration / Dialysis) Conjugation->Purification Analysis Characterization (Calculate DOL) Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

signaling_pathway Yield Conjugation Yield pH Optimal pH (8.0-9.0) pH->Yield Increases Buffer Amine-Free Buffer (e.g., Bicarbonate, Borate) Buffer->Yield Increases Protein_Conc High Protein Concentration (2-10 mg/mL) Protein_Conc->Yield Increases Molar_Ratio Optimized Molar Ratio (e.g., 10:1 dye:protein) Molar_Ratio->Yield Increases Dye_Quality Fresh & Anhydrous Dye Dye_Quality->Yield Increases Hydrolysis NHS Ester Hydrolysis Hydrolysis->Yield Decreases High_pH pH > 9.5 High_pH->Hydrolysis Moisture Moisture Contamination Moisture->Hydrolysis Low_Protein_Conc Low Protein Concentration Low_Protein_Conc->Yield Decreases Amine_Buffer Amine-Containing Buffers (Tris, Glycine) Amine_Buffer->Yield Decreases

Caption: Factors influencing this compound conjugation yield.

References

Technical Support Center: Troubleshooting Background Fluorescence in Cyanine3.5 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with background fluorescence in experiments utilizing Cyanine3.5 (Cy3.5).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence in my Cy3.5 experiments?

High background fluorescence in Cy3.5 experiments can originate from several sources, broadly categorized as sample-related, reagent-related, and instrument-related issues.[1][2]

  • Sample-Related (Intrinsic) Factors:

    • Autofluorescence: Biological specimens naturally contain molecules like collagen, elastin, flavins, and lipofuscin that fluoresce, contributing to the background signal.[3][4][5] This is often a significant contributor, especially in tissue sections.[4] Aldehyde fixatives can also react with amines and proteins to create fluorescent products.[5]

    • Over-fixation or Under-fixation: Improper fixation can lead to increased background. Over-fixation can cause excessive cross-linking of proteins, while under-fixation may result in poor preservation of cellular structures, both leading to non-specific probe binding.[6]

  • Reagent-Related (Extrinsic) Factors:

    • Non-Specific Antibody Binding: The primary or secondary antibody may bind to unintended targets in the sample.[2][7][8] This can be due to using too high an antibody concentration.[2][8][9][10]

    • Unbound Fluorophores: Incomplete removal of unbound Cy3.5-conjugated antibodies or probes during washing steps is a common cause of high background.[1][4][11]

    • Probe Concentration and Quality: Using an excessive concentration of the fluorescent probe can increase non-specific binding.[6][12] Additionally, aggregates of the conjugated secondary antibody can create a speckled background appearance.[2]

    • Blocking Inefficiency: Inadequate or inappropriate blocking can leave non-specific binding sites exposed.[7][9]

    • Media and Mounting Reagents: The imaging medium or mounting medium can itself be fluorescent.[1]

  • Instrumental and Imaging-Related Factors:

    • Incorrect Filter Sets: Using mismatched excitation or emission filters can lead to bleed-through and high background.[13][14][15]

    • High Laser Power or Long Exposure Times: Excessive laser power can excite out-of-focus fluorophores and increase autofluorescence, while long exposure times can increase camera noise, both contributing to higher background.[4][16]

    • Dirty Optics: Dust or residue on microscope lenses, slides, or coverslips can scatter light and increase background.

Q2: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is crucial for diagnosing the source of high background fluorescence.

  • Unstained Control: Image a sample that has gone through the entire preparation process (fixation, permeabilization) but without the addition of any fluorescent probes or antibodies. This will reveal the level of natural autofluorescence in your sample.[4]

  • Secondary Antibody Only Control: In immunofluorescence experiments, include a control where the primary antibody is omitted, and only the Cy3.5-conjugated secondary antibody is added. Staining in this control indicates non-specific binding of the secondary antibody.[2][17]

  • Isotype Control: Use a primary antibody of the same isotype and concentration as your experimental primary antibody but directed against a target not present in your sample. This helps to assess non-specific binding of the primary antibody.

Below is a diagnostic workflow to help pinpoint the source of the background.

Troubleshooting High Background Fluorescence A High Background Observed B Image Unstained Control A->B C High Signal in Unstained Control? B->C D Background is likely Autofluorescence C->D Yes E Image Secondary Antibody Only Control C->E No I Implement Autofluorescence Reduction Protocol D->I F High Signal in Secondary Only Control? E->F G Secondary antibody is binding non-specifically F->G Yes H Issue is likely with Primary Antibody or Probe F->H No J Optimize Secondary Antibody (Concentration, Different Ab) G->J K Optimize Primary Antibody/Probe (Concentration, Titration) H->K

A flowchart for diagnosing high background fluorescence.

Troubleshooting Guides

Issue 1: High Background Across the Entire Sample (Including "Empty" Areas)

This often points to problems with unbound fluorophores, contaminated reagents, or issues with the imaging medium or vessel.

Potential Cause Recommended Solution
Insufficient Washing Increase the number and/or duration of wash steps after incubation with the Cy3.5-conjugated probe/antibody. Use a mild detergent like Tween-20 in the wash buffer to help remove non-specifically bound molecules.[2][7][11]
Excessive Probe/Antibody Concentration Perform a titration to determine the optimal concentration of your Cy3.5-labeled reagent. Using too much can lead to a high concentration of unbound molecules that are difficult to wash away.[1][2][10]
Fluorescent Imaging Medium or Vessel Image cells in an optically clear, buffered saline solution or a medium specifically designed to reduce background fluorescence.[1] If using plastic-bottom dishes, which can be highly fluorescent, switch to glass-bottom vessels.[1]
Contaminated Buffers or Reagents Prepare all buffers and solutions fresh using high-purity water and reagents. Filter solutions if necessary.
Issue 2: High Background Specifically Within Cells or Tissue (Autofluorescence)

Autofluorescence is inherent to the biological sample and can be a major source of background, especially with aldehyde fixation.

Potential Cause Recommended Solution
Endogenous Fluorophores Treat samples with an autofluorescence quenching agent. Commercial solutions are available, or you can try a 0.1% Sudan Black B solution in 70% ethanol.[4][5]
Aldehyde Fixation Reduce the concentration or incubation time of the aldehyde fixative (e.g., paraformaldehyde). Alternatively, try a different fixation method, such as methanol fixation, which may reduce autofluorescence.[13]
Choice of Fluorophore If autofluorescence is particularly strong in the spectral region of Cy3.5, consider switching to a fluorophore in a different spectral range (e.g., a far-red or near-infrared dye like Cy5) where autofluorescence is typically lower.[2][18]
Issue 3: Non-specific Staining Pattern Observed (Patchy or Cellular Staining in Negative Controls)

This suggests that the fluorescent probe is binding to unintended targets within the sample.

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time or try a different blocking agent. The choice of blocking buffer can be critical; for example, if using an anti-goat secondary antibody, avoid blocking with goat serum.[8][10] Using a blocking serum from the same species as the secondary antibody is often recommended.[8]
Non-Specific Antibody Binding Titrate the primary and/or secondary antibody to find the lowest concentration that still provides a good specific signal.[2][10] Ensure your primary antibody is validated for your specific application.[10] If the secondary antibody is the issue, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.[17]
Hydrophobic Interactions Increase the salt concentration in the hybridization or incubation buffer (for FISH) or antibody dilution buffer (for immunofluorescence) to reduce non-specific binding.
Incomplete Permeabilization For intracellular targets, insufficient permeabilization can sometimes paradoxically lead to increased background staining. Ensure your permeabilization step is adequate for your cell or tissue type.[2]

Key Experimental Protocols

General Immunofluorescence Staining Protocol
  • Sample Preparation: Grow cells on glass coverslips or prepare tissue sections.

  • Fixation: Fix the sample (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells (e.g., with 0.1-0.25% Triton X-100 in PBS for 10 minutes).

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 5% BSA or normal serum in PBS) for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the sample (e.g., overnight at 4°C).

  • Washing: Wash three to four times with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 5 minutes each.[2]

  • Secondary Antibody Incubation: Dilute the Cy3.5-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step from point 8.

  • Counterstaining (Optional): Stain nuclei with a suitable counterstain (e.g., DAPI).

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image using appropriate filter sets for Cy3.5 (Excitation max ~579 nm, Emission max ~591 nm).[19][20]

Fluorescence In Situ Hybridization (FISH) Protocol Outline
  • Sample Preparation: Prepare slides with cells or tissue sections.

  • Pretreatment: Perform necessary pretreatments, which may include dehydration, pepsin digestion, and fixation, to make the target DNA/RNA accessible. For FFPE tissue, use a dedicated pretreatment kit.[6]

  • Denaturation: Denature the sample DNA/RNA (e.g., by heating in a formamide-based solution).

  • Probe Application & Hybridization: Apply the Cy3.5-labeled FISH probe, cover with a coverslip, and hybridize (e.g., overnight in a humidified chamber). Optimize probe concentration to maximize specific binding and minimize background.[6][12]

  • Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes. The temperature and salt concentration of these washes are critical for reducing background.[11][12] For example, a wash in SSC buffer at 75-80°C can be effective.[11]

  • Counterstaining: Stain nuclei with a counterstain like DAPI.

  • Mounting & Imaging: Mount with antifade medium and image with the correct microscope filters.

Understanding Cy3.5 Photophysics and Background

The properties of the Cy3.5 dye itself can influence background fluorescence. Understanding these can aid in troubleshooting.

Cy3.5 Photophysics and Background Generation cluster_0 Excitation & Emission cluster_1 Pathways to Background Fluorescence A Excitation Light (e.g., 561nm laser) B Cy3.5 Fluorophore (Ground State) A->B Absorption F Autofluorescence (Endogenous Molecules) A->F Excitation C Cy3.5 Fluorophore (Excited State) B->C Excitation D Specific Fluorescence Emission (~591 nm) C->D Emission E Non-Specific Binding C->E H Background Signal E->H Contributes to F->H Contributes to G Unbound Cy3.5 G->H Contributes to

Pathways leading to specific and background signals.

References

Preventing precipitation of Cyanine3.5 NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Cyanine3.5 NHS ester during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added it to my aqueous reaction buffer. What is the most likely cause?

A1: The most common reason for this compound precipitation is its inherent low solubility in aqueous solutions.[1][2][3][4] This dye is soluble in organic solvents like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), but will precipitate when introduced too quickly or in too high a concentration into an aqueous environment.[1][2][]

Q2: What is the correct way to dissolve and add this compound to the labeling reaction?

A2: To prevent precipitation, you should first dissolve the lyophilized this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[6][7][8] This stock solution should then be added slowly and dropwise to your protein or biomolecule solution while gently vortexing or stirring.[6] This gradual addition allows for efficient mixing and reduces the likelihood of localized high concentrations that can lead to precipitation.

Q3: Can the pH of my reaction buffer cause the dye to precipitate?

A3: While the fluorescence of cyanine dyes is generally stable across a wide pH range, the labeling reaction itself is pH-dependent.[9] The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 9.5.[10][11][12] Significantly deviating from this range can affect the reaction efficiency. Although pH is less likely to be the direct cause of dye precipitation, ensuring the correct pH is crucial for a successful labeling outcome. Hydrolysis of the NHS ester is a competing reaction that increases at higher pH values.[11][12][13]

Q4: Are there any components in my buffer that could be causing precipitation or inhibiting the labeling reaction?

A4: Yes, it is critical to use a buffer that is free of primary amines, such as Tris or glycine.[6][7] These substances will compete with your target molecule for reaction with the NHS ester, reducing labeling efficiency. Ammonium ions can also interfere with the reaction.[6] Suitable buffers include phosphate, bicarbonate/carbonate, or borate buffers.[11][13]

Q5: How much organic solvent can I add to my reaction mixture without affecting my protein?

A5: It is generally recommended to keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture below 25%, and ideally as low as possible.[10] The exact tolerance will depend on the specific protein or biomolecule being labeled. If your biomolecule is sensitive to organic solvents, consider using a water-soluble version of the dye, such as sulfo-Cyanine3.5 NHS ester.[2][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Dye precipitates immediately upon addition to the reaction buffer. 1. Dye is insoluble in the aqueous buffer.[1][2][4] 2. Dye stock solution was added too quickly.1. Dissolve the dye in anhydrous DMSO or DMF before adding it to the reaction.[6][7] 2. Add the dye stock solution slowly and dropwise to the reaction mixture while gently vortexing.[6]
Labeling efficiency is low, and there is visible precipitate. 1. Suboptimal pH of the reaction buffer.[11][12] 2. Presence of competing primary amines in the buffer (e.g., Tris, glycine).[6][7] 3. Low concentration of the target biomolecule.[6][7]1. Adjust the pH of the reaction buffer to 8.3-9.5.[10][11] 2. Dialyze the biomolecule against an amine-free buffer like PBS, bicarbonate, or borate buffer.[7] 3. Increase the concentration of the protein or biomolecule to 2-10 mg/mL for optimal labeling.[6]
The dye appears to come out of solution during the incubation period. 1. The reaction volume is too large, leading to a low final concentration of reactants. 2. The concentration of the organic co-solvent is too low to maintain dye solubility.1. Perform the coupling reaction in a smaller volume to maintain a high concentration of reactants.[10] 2. Ensure the final concentration of DMSO or DMF is sufficient to keep the dye in solution, but not so high as to denature the target molecule (typically <25%).[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To properly dissolve this compound for use in labeling reactions.

Materials:

  • This compound, lyophilized powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a stock solution of 10 mg/mL or 10 mM.

  • Vortex the vial thoroughly until all the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Use the stock solution immediately for the best results, as the NHS ester is susceptible to hydrolysis.[7][10]

Protocol 2: General Labeling of a Protein with this compound

Objective: To conjugate this compound to a protein via primary amines while preventing dye precipitation.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 2-10 mg/mL.[6]

  • Freshly prepared this compound stock solution (10 mg/mL or 10 mM in anhydrous DMSO or DMF).

  • Reaction tube

  • Stirring or vortexing equipment

Procedure:

  • Ensure the protein solution is at the optimal pH for labeling (pH 8.3-9.5).[10][11] If necessary, adjust the pH using 1 M sodium bicarbonate.

  • While gently stirring or vortexing the protein solution, slowly add the desired molar excess of the this compound stock solution dropwise. A 10 to 20-fold molar excess is a common starting point.[8]

  • Incubate the reaction mixture at room temperature for 1 hour, or at 4°C for 2-4 hours, protected from light.[8][10]

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8]

  • Purify the labeled conjugate from the unreacted dye and byproducts using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25).[6][8]

Troubleshooting Workflow

G start Start: this compound Precipitation Observed check_dissolution Was the dye completely dissolved in anhydrous DMSO or DMF before use? start->check_dissolution check_addition Was the dye solution added slowly and dropwise to the reaction with gentle mixing? check_dissolution->check_addition Yes dissolve_properly Action: Ensure complete dissolution of the dye in anhydrous DMSO or DMF immediately before use. check_dissolution->dissolve_properly No check_buffer_amines Is the reaction buffer free of primary amines (e.g., Tris, glycine)? check_addition->check_buffer_amines Yes add_slowly Action: Add the dye stock solution slowly to the reaction mixture with continuous gentle mixing. check_addition->add_slowly No check_ph Is the reaction pH between 8.3 and 9.5? check_buffer_amines->check_ph Yes change_buffer Action: Dialyze the sample into an amine-free buffer (e.g., PBS, bicarbonate, or borate buffer). check_buffer_amines->change_buffer No check_solvent_conc Is the final organic solvent concentration below 25%? check_ph->check_solvent_conc Yes adjust_ph Action: Adjust the buffer pH to the optimal range of 8.3-9.5. check_ph->adjust_ph No optimize_solvent Action: Optimize the solvent concentration. If the protein is sensitive, consider a water-soluble dye. check_solvent_conc->optimize_solvent No success Outcome: Successful Labeling (No Precipitation) check_solvent_conc->success Yes dissolve_properly->check_addition add_slowly->check_buffer_amines change_buffer->check_ph adjust_ph->check_solvent_conc optimize_solvent->success

Caption: Troubleshooting workflow for preventing this compound precipitation.

References

Technical Support Center: Optimizing Cyanine3.5 NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Cyanine3.5 N-hydroxysuccinimide (NHS) ester labeling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful conjugation experiments.

The Critical Role of pH in NHS Ester Labeling

The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction buffer.[1][2][3][4] At a low pH, the target primary amino groups (on lysine residues and the N-terminus of proteins) are protonated (-NH3+), rendering them unreactive towards the NHS ester.[1][2][3][4] Conversely, at a high pH, the NHS ester is prone to rapid hydrolysis, where it reacts with water instead of the target amine, which significantly reduces the labeling efficiency.[1][2][3][4][5][6] Therefore, maintaining an optimal pH is crucial for maximizing the yield of the desired labeled product.

The optimal pH for NHS ester labeling reactions is a compromise between ensuring the primary amines are sufficiently deprotonated and nucleophilic, and minimizing the competing hydrolysis of the NHS ester. For most Cyanine NHS ester labeling reactions, the recommended pH range is 8.3 to 8.5 .[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Cyanine3.5 NHS ester labeling reactions?

A1: The optimal pH for this compound labeling reactions is between 8.3 and 8.5.[1][2][3][4][5] This pH range provides a balance between having deprotonated, reactive primary amines on the target molecule and minimizing the hydrolysis of the NHS ester.[6][]

Q2: What happens if the pH is too low?

A2: If the pH is too low (below ~7.5), the primary amino groups on your protein or other biomolecule will be predominantly protonated (-NH3+). These protonated amines are not nucleophilic and will not react with the NHS ester, resulting in little to no labeling.[1][2][3][4]

Q3: What happens if the pH is too high?

A3: If the pH is too high (above ~9.0), the rate of NHS ester hydrolysis increases significantly.[6] The NHS ester will preferentially react with water and be inactivated, leading to a low yield of the labeled biomolecule.[1][2][3][4][5]

Q4: Which buffers are recommended for this reaction?

A4: Amine-free buffers are essential to prevent the buffer components from competing with the target molecule for reaction with the NHS ester. Recommended buffers include 0.1 M sodium bicarbonate, sodium borate, or phosphate buffer adjusted to pH 8.3-8.5.[1][3][6]

Q5: Can I use Tris buffer?

A5: It is generally not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can react with the NHS ester and reduce labeling efficiency.[6] However, some protocols note that Tris can sometimes be used because its amino group is sterically hindered, but it is best to avoid it if possible.[1] If you must end a reaction, Tris or glycine can be added to quench the unreacted NHS ester.[6]

Q6: How stable is the this compound in the reaction buffer?

A6: The stability of the NHS ester is pH-dependent. The rate of hydrolysis increases with pH. For example, the half-life of an NHS ester can be several hours at pH 7 but may decrease to just a few minutes at pH 9.[6] It is crucial to use freshly prepared dye solutions and to proceed with the labeling reaction promptly after adding the dye to the buffered protein solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[1][2][3][4][5]Verify the pH of your reaction buffer with a calibrated pH meter. Adjust the pH to 8.3-8.5 using an appropriate acid or base.
NHS Ester Hydrolysis: The NHS ester has been hydrolyzed due to high pH or prolonged incubation in aqueous buffer.[6][]Prepare fresh dye stock solutions in anhydrous DMSO or DMF.[1][2] Add the dye to the reaction mixture immediately after preparation. Minimize the reaction time as much as possible.
Presence of Primary Amines in Buffer: Your buffer (e.g., Tris, glycine) is reacting with the NHS ester.[6][8]Exchange your protein into an amine-free buffer like sodium bicarbonate, borate, or phosphate buffer at pH 8.3-8.5 using dialysis or a desalting column.[9]
Low Protein Concentration: The concentration of the target biomolecule is too low, favoring hydrolysis over aminolysis.[5][10][11]Concentrate your protein solution to at least 1-2 mg/mL, with 2-10 mg/mL being optimal.[4][5][9]
Dye Precipitation Poor Dye Solubility: The this compound has limited solubility in aqueous solutions.Dissolve the dye in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[1][2][3] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Inconsistent Labeling Results pH Drift During Reaction: The pH of the reaction mixture changes during incubation, especially with large-scale reactions.[1][3]Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction. For large-scale labeling, monitor and adjust the pH during the reaction.[1][3]

Quantitative Data on pH and NHS Ester Stability

The following table summarizes the effect of pH on the stability and reactivity of NHS esters.

pHHalf-life of NHS Ester HydrolysisReactivity of Primary AminesOverall Labeling Efficiency
< 7.0High (e.g., 4-5 hours at pH 7.0, 0°C)[6]Low (amines are protonated)[1][2][3][4]Very Low
7.2 - 8.0ModerateIncreasingModerate
8.3 - 8.5 Lower (e.g., ~10 minutes at pH 8.6, 4°C for some NHS esters)[6] High (amines are deprotonated and nucleophilic) Optimal [1][2][3][4][5]
> 9.0Very Low (rapid hydrolysis)[6]HighLow (due to rapid dye inactivation)[1][2][3][4]

Experimental Protocols

Materials
  • This compound

  • Protein or other amine-containing biomolecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., desalting or size-exclusion chromatography)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol for Optimizing Labeling pH
  • Prepare the Biomolecule:

    • Dissolve the protein or biomolecule in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4][5][9]

    • If the biomolecule is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[12]

  • Perform the Labeling Reaction:

    • Add the calculated amount of the dye stock solution to the biomolecule solution. A molar excess of 10-20 fold of dye to protein is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Labeled Conjugate:

    • Separate the labeled biomolecule from the unreacted dye and byproducts using a desalting or size-exclusion chromatography column equilibrated with PBS.

Visualizing the Workflow and Reaction Mechanism

Experimental Workflow for pH Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Amine-Free Buffer (pH 8.3-8.5) B Dissolve/Exchange Biomolecule into Buffer A->B D Add Dye Stock to Biomolecule Solution B->D C Prepare Fresh Dye Stock in Anhydrous DMSO C->D E Incubate (1 hr, RT, Dark) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Analyze Labeling Efficiency F->G

Caption: Workflow for optimizing this compound labeling.

Signaling Pathway of NHS Ester Reaction

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Side Reactions Protein Protein-NH2 (Deprotonated Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Aminolysis Protonated_Amine Protein-NH3+ (Unreactive) Protein->Protonated_Amine Protonation NHS_Ester Cyanine3.5-NHS Ester NHS_Ester->Labeled_Protein Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis pH_Opt Optimal pH (8.3-8.5) pH_Opt->Labeled_Protein Favors pH_Low Low pH (<7.5) pH_Low->Protonated_Amine Causes pH_High High pH (>9.0) pH_High->Hydrolyzed_Ester Accelerates

Caption: Competing reactions in NHS ester labeling at different pH values.

References

Effect of buffer composition on Cyanine3.5 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of buffer composition on Cyanine3.5 (Cy3.5) conjugation. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the labeling process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cyanine3.5 NHS ester to my protein?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like those on lysine residues of proteins) is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the best compromise between maximizing the reactivity of the primary amines and minimizing the hydrolysis of the NHS ester.[3][4] At a lower pH, the amine groups are protonated and less reactive, while at a pH above 8.5-9.0, the rate of NHS ester hydrolysis increases significantly, which can lower the labeling efficiency.[2][3][5]

Q2: Which buffers are recommended for the Cyanine3.5 conjugation reaction?

It is critical to use an amine-free buffer, as buffers containing primary amines will compete with the target molecule for reaction with the Cy3.5 NHS ester.[2][4][6] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1][2][7]

  • Sodium bicarbonate buffer[3][4][7]

  • Sodium borate buffer[1][2]

  • HEPES buffer[1][8]

A buffer concentration of 50-100 mM is generally recommended.[6][8]

Q3: Are there any substances I should avoid in my conjugation buffer?

Yes, several substances can interfere with the conjugation reaction. The most critical to avoid are buffers containing primary amines, such as:

  • Tris (tris(hydroxymethyl)aminomethane)[2][3][6]

  • Glycine[6][9]

Other substances that can negatively impact the reaction include:

  • Sodium azide: While low concentrations (≤ 3 mM) may not cause significant interference, it is best to avoid it if possible.[1][2]

  • Glycerol: High concentrations (20-50%) can decrease labeling efficiency.[1][2]

  • Ammonium salts: These should be avoided as they contain amines.

If your protein of interest is in a buffer containing any of these interfering substances, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[2][9]

Q4: How should I dissolve my this compound?

Cyanine dyes, including Cy3.5, are often hydrophobic and may have limited solubility in aqueous buffers.[6][] Therefore, the NHS ester should first be dissolved in a small amount of a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][6][7] This stock solution is then added to the protein solution in the aqueous reaction buffer.[] It is crucial to use high-quality, anhydrous solvents, as the NHS ester is moisture-sensitive and can hydrolyze.[2][6] The final concentration of the organic solvent in the reaction mixture should typically be kept below 10%.[11]

Q5: Does the fluorescence of Cyanine3.5 depend on the pH of the buffer?

The fluorescence intensity of cyanine dyes like Cyanine3 is generally independent of the pH and remains stable across a wide pH range.[12] This is a significant advantage for various applications, as minor fluctuations in buffer pH after conjugation will not affect the dye's brightness.

Troubleshooting Guide

Issue 1: Low or No Labeling Efficiency
Possible Cause Recommended Solution
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][5]
Presence of Amine-Containing Buffers or Interfering Substances Verify that your protein solution does not contain interfering substances like Tris, glycine, or high concentrations of sodium azide.[9] If present, perform a buffer exchange to a recommended amine-free buffer (e.g., PBS, sodium bicarbonate, or borate buffer).[2]
Hydrolyzed this compound Use a freshly prepared Cy3.5 NHS ester solution in anhydrous DMSO or DMF for each reaction.[4] NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[13]
Low Protein Concentration For efficient labeling, it is recommended to have a protein concentration of at least 2 mg/mL.[14] Low concentrations can hinder the reaction kinetics.
Impure Protein Sample Ensure that your protein sample is of high purity (>95%). Other proteins or molecules with primary amines in the sample will compete for the dye, reducing the labeling efficiency of your target protein.[9]
Issue 2: Dye Precipitation During the Reaction
Possible Cause Recommended Solution
Low Solubility of Cyanine3.5 Cyanine dyes can be hydrophobic and may precipitate in aqueous solutions.[] Ensure the dye is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer. Add the dye solution slowly to the protein solution while gently stirring or vortexing to facilitate mixing.[15]
Excessive Amount of Organic Solvent While an organic solvent is necessary to dissolve the dye, too much can cause the protein to denature and precipitate. Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[11]
Issue 3: Inconsistent Labeling Results
Possible Cause Recommended Solution
Variability in Reagent Quality Use high-quality, anhydrous solvents and fresh this compound for each experiment.[2] Avoid repeated opening and closing of the dye vial to prevent moisture contamination.[16]
Inconsistent Reaction Conditions Maintain consistent temperature, reaction time, and pH across experiments. Small variations in these parameters can lead to different degrees of labeling.[17]

Quantitative Data

The efficiency of a conjugation reaction using an NHS ester is a competition between the desired reaction with the amine on the biomolecule and the undesirable hydrolysis of the ester by water. The rate of this hydrolysis is highly dependent on the pH of the buffer.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours[1]
8.0Room Temp~3.5 hours (210 min)[17]
8.5Room Temp~3 hours (180 min)[17]
8.6410 minutes[1][4]
9.0Room Temp~2 hours (125 min)[17]

This data is for general NHS esters and can be used as an approximation for the behavior of this compound.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

  • Reagent Preparation:

    • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][7]

    • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Labeling Reaction:

    • Calculate the required amount of Cy3.5 NHS ester. A molar excess of 10-20 fold of dye to protein is a common starting point for optimization.[8]

    • Add the calculated volume of the Cy3.5 stock solution to the protein solution while gently vortexing.[3]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours, protected from light.[7][9]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris or glycine to a final concentration of 20-50 mM.[1][6]

    • Incubate for 15-30 minutes at room temperature.[8][9]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable purification method.[4][7]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Quench & Purify prep_protein Prepare Protein in Amine-Free Buffer (e.g., 0.1M Bicarbonate, pH 8.3) mix Add Dye Solution to Protein Solution prep_protein->mix prep_dye Dissolve Cy3.5 NHS Ester in Anhydrous DMSO/DMF prep_dye->mix incubate Incubate 1-2h at RT (Protect from Light) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Characterize Final Conjugate purify->final_product troubleshooting_logic start Low Labeling Efficiency? check_ph Is Buffer pH 7.2-8.5? start->check_ph check_buffer_type Is Buffer Amine-Free? check_ph->check_buffer_type Yes solution_ph Adjust pH check_ph->solution_ph No check_dye Is Dye Freshly Prepared? check_buffer_type->check_dye Yes solution_buffer Buffer Exchange to Amine-Free Buffer check_buffer_type->solution_buffer No check_concentration Is Protein Conc. >2 mg/mL? check_dye->check_concentration Yes solution_dye Use Fresh Dye & Anhydrous Solvent check_dye->solution_dye No solution_concentration Concentrate Protein check_concentration->solution_concentration No success Labeling Successful check_concentration->success Yes solution_ph->check_ph solution_buffer->check_buffer_type solution_dye->check_dye solution_concentration->check_concentration

References

Technical Support Center: Purification of Cyanine3.5-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in the successful removal of unconjugated Cyanine3.5 NHS ester from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound?

It is essential to remove any free or hydrolyzed this compound from the reaction mixture to prevent inaccurate quantification and potential artifacts in downstream applications. Unbound dye can interfere with fluorescence measurements, leading to high background signals and an overestimation of the degree of labeling (DOL). In cell-based assays or in vivo imaging, free dye can lead to non-specific signals and incorrect localization.

Q2: What are the common methods for removing unconjugated dye?

The most effective methods separate the larger, labeled biomolecule from the small, unconjugated dye molecule based on differences in their molecular size.[1] The three most common techniques are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A widely used method that separates molecules based on their size as they pass through a column packed with a porous resin.[1][2][3] Larger molecules (the labeled conjugate) pass through more quickly, while smaller molecules (the free dye) are temporarily trapped in the pores and elute later.

  • Dialysis: A technique that uses a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[4] The labeled biomolecule is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye diffuses out into a larger volume of buffer.[4]

  • Spin Columns: A rapid form of gel filtration suitable for small sample volumes.[5][6] The principle is the same as SEC, but centrifugation is used to pass the sample through the resin bed.[5]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on the molecular weight of your target biomolecule, the sample volume, the required purity, and the available equipment.

MethodTypical Sample VolumeSpeedKey AdvantageKey Disadvantage
Size Exclusion Chromatography >100 µL to several mLModerate (30-60 min)High resolution and purityCan dilute the sample
Dialysis >100 µL to several mLSlow (12-48 hours)[7]Simple, gentle on the sampleTime-consuming, significant sample dilution
Spin Columns <150 µLFast (5-10 min)[5]Quick, for small volumes, minimal dilutionLower resolution than column SEC

Q4: How can I confirm that the unconjugated dye has been removed?

You can monitor the removal of free dye using a few methods:

  • Visual Inspection: During size exclusion chromatography, you will typically see two distinct colored bands separate in the column. The first, faster-moving band is your labeled protein, and the second, slower-moving band is the free dye.

  • Thin-Layer Chromatography (TLC): TLC can separate the labeled biomolecule from the free dye based on polarity.[8][9] The large, polar biomolecule will have a low retention factor (Rf) and remain near the baseline, while the smaller, less polar free dye will travel further up the plate.[8]

  • Spectrophotometry: After purification, measure the absorbance spectrum of your sample. A clean sample will show an absorbance peak for your biomolecule (e.g., ~280 nm for proteins) and the characteristic absorbance peak for Cyanine3.5 (~591 nm). The absence of a "shoulder" or an abnormally high dye peak relative to the protein peak suggests successful purification.

Troubleshooting Guide

Problem: I still see free dye in my sample after purification.

  • Possible Cause (SEC/Spin Column): The column size or resin type may be inappropriate for your sample. The sample volume may have exceeded the column's capacity (typically 10-30% of the total column volume for desalting).[2]

    • Solution: Ensure you are using a resin with an appropriate fractionation range for your biomolecule's size. For proteins larger than 5 kDa, a resin like Sephadex G-25 is a good choice.[2][10] Do not overload the column; if necessary, split the sample and run the purification in batches.

  • Possible Cause (Dialysis): The dialysis time may have been too short, or the volume of the dialysis buffer was insufficient.

    • Solution: Dialyze for a longer period (e.g., overnight) and perform at least three buffer changes with a buffer volume that is at least 100-200 times the volume of your sample.[4][11] Ensure the dialysis is performed at a cool temperature (4°C) with gentle stirring to maintain the concentration gradient.[11]

Problem: The recovery of my labeled biomolecule is very low.

  • Possible Cause: Your biomolecule may be adsorbing to the purification matrix (column resin or dialysis membrane).

    • Solution: For dialysis, ensure you have properly prepared the membrane according to the manufacturer's instructions to remove any preservatives.[7] For SEC, you can try pre-treating the column by passing a solution of a non-target protein (like BSA) through it to block non-specific binding sites, followed by re-equilibration with your buffer.

  • Possible Cause: The biomolecule may have precipitated during the labeling or purification process. Non-sulfonated this compound has low aqueous solubility and is first dissolved in an organic solvent like DMSO or DMF.[12][13] Adding too much organic solvent to your aqueous sample can cause protein precipitation.

    • Solution: Ensure the volume of organic solvent used to dissolve the dye does not exceed 10% of the total reaction volume. If precipitation is observed, centrifuge the sample to pellet the precipitate before loading it onto the purification system.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for purifying proteins (MW > 5 kDa) from unconjugated Cyanine3.5 dye.

  • Select Resin: Choose a gel filtration resin appropriate for group separations, such as Sephadex G-25.[2][10] Prepare the resin and pack the column according to the manufacturer's instructions. A pre-packed column is recommended for convenience and reproducibility.[2]

  • Equilibrate Column: Equilibrate the column with a suitable buffer (e.g., PBS) by washing it with at least 5 column volumes. The buffer should not contain primary amines.[5]

  • Load Sample: Carefully load the entire labeling reaction mixture onto the top of the resin bed.

  • Elute: Begin the elution with the equilibration buffer. The larger protein-dye conjugate will travel faster through the column than the smaller free dye.

  • Collect Fractions: Collect fractions as the bands elute from the column. The first colored band to elute will be the purified, labeled biomolecule. The second, slower-moving band is the unconjugated dye.

  • Verify Purity: Check the purity of the collected fractions using a spectrophotometer or by running a TLC.

Protocol 2: Purification by Dialysis

This method is gentle but time-consuming.

  • Prepare Membrane: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule but larger than the dye (e.g., 3-10 kDa MWCO for most proteins). Hydrate the membrane in the dialysis buffer as per the manufacturer's protocol.[7]

  • Load Sample: Load the labeling reaction mixture into the dialysis tubing or cassette and seal it securely.

  • Dialyze: Place the sealed sample into a large beaker containing at least 200 times the sample volume of dialysis buffer (e.g., 1 mL sample in 200 mL buffer).[11] Place the beaker on a magnetic stir plate at 4°C and stir gently.[11]

  • Change Buffer: Allow dialysis to proceed for at least 4-6 hours, then change the buffer. Repeat the buffer change at least two more times. An overnight dialysis after the final buffer change is recommended for complete removal.[4][7]

  • Recover Sample: Carefully remove the sample from the tubing/cassette.

Protocol 3: Monitoring by Thin-Layer Chromatography (TLC)

This protocol helps to quickly assess the success of the labeling reaction and purification.

  • Prepare Plate: On a silica TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom.[14] Mark three lanes: "S" for starting material (unlabeled biomolecule), "R" for the reaction mixture, and "P" for the purified product.

  • Spot Plate: Using a capillary tube, spot a small amount of each sample onto its corresponding mark on the baseline. Allow the spots to dry completely.[8]

  • Develop Plate: Place the TLC plate in a chamber containing a suitable mobile phase (e.g., a mixture of a polar organic solvent and water). The solvent level must be below the baseline.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. The labeled protein conjugate ("P" and a spot in "R") should remain at or near the baseline (low Rf), while the free dye (a spot in "R") will travel up the plate (higher Rf). A successful purification will show a single spot at the baseline in the "P" lane with no corresponding spot at the higher Rf of the free dye.

Visual Workflows

G cluster_workflow General Labeling & Purification Workflow A Prepare Biomolecule (Buffer Exchange) B Labeling Reaction (Biomolecule + Cy3.5 NHS Ester) A->B pH 8.3-8.5 C Purification Step (Remove Free Dye) B->C Reaction Mixture D Characterization (Spectroscopy, DOL) C->D E Purified Labeled Biomolecule D->E

Caption: High-level overview of the biomolecule labeling and purification process.

G cluster_sec Size Exclusion Chromatography (SEC) Workflow A Equilibrate SEC Column (e.g., Sephadex G-25) B Load Reaction Mixture A->B C Elute with Buffer B->C D Collect Fractions C->D E Fraction 1: Labeled Biomolecule D->E Larger molecules elute first F Fraction 2: Free Cy3.5 Dye D->F Smaller molecules elute later

Caption: Workflow for removing unconjugated dye using Size Exclusion Chromatography.

G cluster_dialysis Dialysis Purification Workflow A Load Sample into Dialysis Cassette (Appropriate MWCO) B Immerse in Large Volume of Stirred Buffer (4°C) A->B C Change Buffer 3x (Over 12-24 hours) B->C B->E Diffusion D Recover Purified Sample C->D F Purified Labeled Biomolecule D->F

Caption: Workflow for removing unconjugated dye using dialysis.

References

Cyanine3.5 Technical Support Center: Troubleshooting Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of Cyanine3.5 (Cy3.5) and strategies to minimize photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: How photostable is Cyanine3.5?

The photostability of Cyanine3.5 can be variable and is highly dependent on its local environment. While some sources describe it as having high photostability, others indicate it has poor chemical and photostability. This discrepancy arises because factors such as the conjugation state of the dye (free versus antibody-conjugated), the mounting medium, the presence of oxygen, and the intensity of the excitation light all significantly impact its resilience to photobleaching. Functionally, Cy3.5's photostability is considered to be very similar to that of the more extensively characterized Cyanine3 (Cy3) dye.[1]

Q2: What is photobleaching and why does it occur with Cy3.5?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. For cyanine dyes like Cy3.5, the primary mechanism involves the excited fluorophore transitioning into a long-lived, highly reactive triplet state.[2][3] This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which subsequently attack and degrade the fluorophore's chemical structure, rendering it non-fluorescent.[2][3]

Q3: How can I minimize photobleaching of my Cy3.5-labeled samples?

Minimizing photobleaching is crucial for obtaining high-quality, reproducible fluorescence imaging data. Key strategies include:

  • Using Antifade Reagents: Incorporating commercial or homemade antifade reagents into your mounting medium is one of the most effective methods. These reagents work by scavenging ROS and/or quenching the triplet state of the fluorophore.

  • Limiting Exposure: Reduce the intensity and duration of the excitation light whenever possible. Use neutral density filters to attenuate the laser power and open the shutter only during image acquisition.

  • Optimizing Imaging Buffer: For live-cell imaging, the use of oxygen scavenging systems can significantly improve photostability.

  • Proper Sample Storage: Store stained slides and samples in the dark at 4°C to prevent photobleaching from ambient light and thermal degradation.

Q4: What are the common components of antifade reagents?

Antifade reagents typically contain one or more of the following components:

  • Reactive Oxygen Species (ROS) Scavengers: These molecules, such as p-phenylenediamine (PPD), n-propyl gallate (NPG), and ascorbic acid, neutralize ROS before they can damage the fluorophore.[4][5]

  • Triplet State Quenchers (TSQs): Compounds like cyclooctatetraene (COT) and Trolox (a vitamin E analog) can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can generate ROS.[2]

Q5: Are there any compatibility issues with antifade reagents and cyanine dyes?

Yes, some antifade reagents can have negative interactions with cyanine dyes. For instance, p-phenylenediamine (PPD), while a very effective antioxidant, has been reported to react with and degrade cyanine dyes, particularly Cy2.[4] It is advisable to use antifade formulations specifically tested and validated for use with cyanine dyes.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid signal loss during imaging High excitation light intensity.Reduce laser power using neutral density filters. Decrease exposure time.
Absence of or ineffective antifade reagent.Use a fresh, high-quality commercial antifade mounting medium. For live-cell imaging, incorporate an oxygen scavenging system.
High oxygen concentration in the imaging medium.For fixed samples, ensure the mounting medium is properly sealed. For live cells, use an optimized imaging buffer with an oxygen scavenger.
High background fluorescence Autofluorescence from the sample or mounting medium.Use a mounting medium with low autofluorescence. Some antifade reagents like Vectashield can exhibit initial blue autofluorescence that fades.[4]
Non-specific antibody binding.Optimize your staining protocol, including blocking steps and antibody concentrations.
Inconsistent fluorescence intensity between samples Different levels of photobleaching between imaging sessions.Standardize imaging parameters (laser power, exposure time, etc.) for all samples. Image all samples as quickly as possible after preparation.
Degradation of the fluorophore during storage.Store stained slides protected from light at 4°C.

Quantitative Data on Photostability and Antifade Reagents

While specific quantitative data for Cy3.5 is limited, the following tables summarize relevant data for the closely related Cy3 dye, which provides a good approximation.

Table 1: Comparative Photostability of Cyanine Dyes

FluorophoreRelative PhotostabilityNotes
Cy3More photostable than Cy5 in some contexts.Photostability is highly dependent on the local environment and conjugation state.[6][7]
Alexa Fluor 555More photostable than Cy3.Retained ~90% of initial fluorescence compared to Cy3 in one study.[6]
Cy5Generally less photostable than Cy3.More susceptible to photobleaching, especially in the presence of certain reducing agents.[5][6]

Table 2: Effect of Antifade Reagents on Fluorophore Half-Life

Antifade AgentFluorophoreHalf-Life (seconds)Fold Increase vs. Glycerol/PBS
90% Glycerol in PBSFluorescein9-
Tetramethylrhodamine7-
Coumarin25-
VectashieldFluorescein9610.7
Tetramethylrhodamine33047.1
Coumarin1064.2

Data from a study on various fluorophores, demonstrating the significant improvement in photostability with an effective antifade reagent.[8]

Experimental Protocols

Protocol for Measuring Photobleaching Half-Life

This protocol provides a general method for quantifying the photostability of Cy3.5 under specific experimental conditions.

1. Sample Preparation: a. Prepare your Cy3.5-labeled sample (e.g., stained cells on a coverslip). b. Mount the coverslip onto a microscope slide using the desired mounting medium (with or without an antifade reagent). c. Seal the edges of the coverslip with nail polish or a sealant to prevent drying and exposure to air.

2. Microscope Setup: a. Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser line for exciting Cy3.5 (e.g., 561 nm). b. Set the imaging parameters:

  • Laser Power: Choose a power level that provides a good initial signal without causing immediate, rapid bleaching. Keep this constant for all measurements.
  • Exposure Time/Dwell Time: Set an appropriate acquisition time.
  • Objective: Use the same objective for all experiments.
  • Pinhole (for confocal): Keep the pinhole size consistent.

3. Image Acquisition: a. Select a region of interest (ROI) with clear Cy3.5 staining. b. Acquire a time-lapse series of images of the same ROI. The time interval between images should be consistent. c. Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).

4. Data Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to measure the mean fluorescence intensity within the ROI for each image in the time series. b. Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point. c. Normalize the background-corrected intensity values to the initial intensity (at time = 0). d. Plot the normalized intensity as a function of time. e. Fit the data to a single exponential decay curve to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol for Evaluating Antifade Reagents

This protocol allows for the direct comparison of the effectiveness of different antifade reagents.

1. Sample Preparation: a. Prepare multiple identical Cy3.5-labeled samples. b. Mount each sample with a different antifade mounting medium to be tested. Include a control sample mounted in a buffer without any antifade agent (e.g., PBS/glycerol).

2. Imaging and Analysis: a. Following the "Protocol for Measuring Photobleaching Half-Life" described above, acquire time-lapse images for each mounted sample using identical imaging parameters. b. Calculate the photobleaching half-life for Cy3.5 in each of the different mounting media.

3. Comparison: a. Compare the calculated half-lives to determine the relative effectiveness of each antifade reagent. A longer half-life indicates better protection against photobleaching.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) Cy3.5 S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleached Photobleached (Non-fluorescent) ROS->Bleached Oxidation of Cy3.5

Caption: The primary photobleaching pathway for Cyanine3.5.

Antifade_Mechanism cluster_0 Photobleaching Cascade cluster_1 Antifade Intervention T1 Excited Triplet State (T1) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleaching Photobleaching ROS->Bleaching TSQ Triplet State Quencher (e.g., Trolox, COT) TSQ->T1 Quenches ROS_Scavenger ROS Scavenger (e.g., NPG, Ascorbic Acid) ROS_Scavenger->ROS Neutralizes

References

Technical Support Center: Cyanine3.5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine3.5 NHS ester for protein labeling.

Troubleshooting Guide

This guide addresses common issues encountered during protein labeling with this compound, particularly those arising from over-labeling.

Problem 1: Precipitate formation during or after the labeling reaction.

Question Possible Cause Solution
Why is my protein precipitating after adding the this compound? High Degree of Labeling (DOL): Cyanine dyes, including Cy3.5, are hydrophobic. Attaching too many dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.- Reduce the dye-to-protein molar ratio in the labeling reaction. Start with a lower ratio (e.g., 5:1 or 10:1) and optimize as needed. - Perform a trial labeling with varying dye-to-protein ratios to determine the optimal DOL for your specific protein.
Organic Solvent Concentration: Non-sulfonated this compound has low aqueous solubility and is typically dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature and precipitate the protein.- Minimize the volume of organic solvent added to the protein solution (ideally ≤10% of the total reaction volume). - Add the dye solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.
Inappropriate Buffer Conditions: The pH and ionic strength of the reaction buffer can affect protein stability.- Ensure the buffer pH is optimal for your protein's stability, typically between 7.5 and 8.5 for NHS ester reactions. - Consider using a buffer with higher ionic strength (e.g., containing 150-200 mM NaCl) to help mitigate hydrophobic interactions that can lead to aggregation.

Problem 2: Low fluorescence signal in the final conjugate.

Question Possible Cause Solution
My labeled protein has a low fluorescence signal. What could be the reason? Low Degree of Labeling (DOL): An insufficient number of dye molecules conjugated to the protein will naturally result in a weak signal.- Increase the dye-to-protein molar ratio in the labeling reaction. - Ensure the reaction pH is optimal (pH 8.0-8.5) for the NHS ester reaction with primary amines. - Verify the reactivity of the this compound, as it can hydrolyze and become non-reactive if exposed to moisture.
Fluorescence Quenching: While Cy3.5 is less prone to self-quenching than Cy5, at very high DOLs, dye-dye interactions can still lead to a decrease in the overall fluorescence quantum yield.[1]- Determine the DOL of your conjugate. If it is excessively high, reduce the dye-to-protein ratio in subsequent labeling reactions. - Compare the fluorescence of conjugates with different DOLs to find the optimal labeling ratio that provides the brightest signal.
Photobleaching: Cyanine dyes can be susceptible to photobleaching upon prolonged exposure to excitation light.- Protect the labeled conjugate from light during storage and handling. - Use an anti-fade reagent in your imaging buffer if you are performing fluorescence microscopy.

Problem 3: Altered protein function or binding affinity.

Question Possible Cause Solution
My labeled protein has lost its biological activity or binding capability. Why? Modification of Key Amino Acid Residues: NHS esters react with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. If these residues are located in the active site or binding interface of your protein, their modification can abolish its function.- Reduce the DOL to decrease the probability of modifying critical residues. - Consider site-specific labeling strategies if the random labeling of lysines is problematic. This might involve introducing a unique cysteine residue for maleimide chemistry or using enzymatic labeling methods.
Conformational Changes: The conjugation of multiple bulky dye molecules can induce conformational changes in the protein, altering its structure and function.- Maintain a low to moderate DOL. - Perform functional assays on conjugates with varying DOLs to identify a labeling level that preserves protein activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Degree of Labeling (DOL) for Cyanine3.5?

A1: The optimal DOL is highly dependent on the specific protein and the intended application. However, a general guideline is to aim for a DOL between 2 and 6. For antibodies, a higher DOL may be tolerated, but for enzymes or proteins with specific binding functions, a lower DOL (1-3) is often preferable to minimize functional impairment. It is crucial to experimentally determine the optimal DOL for your system.

Q2: How do I calculate the Degree of Labeling (DOL)?

A2: The DOL can be determined spectrophotometrically. You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cyanine3.5 (~588 nm). The following formula can be used:

DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εdye]

Where:

  • Amax = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A280 = Absorbance of the conjugate at 280 nm.

  • εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • εdye = Molar extinction coefficient of Cyanine3.5 at its absorbance maximum (approximately 130,000 M-1cm-1).

  • CF = Correction factor (A280 of the free dye / Amax of the free dye). The CF for Cyanine3.5 is approximately 0.12.

Q3: What are the key differences in over-labeling effects between Cyanine3.5 and other cyanine dyes like Cy5?

A3: Cyanine3.5's fluorescence properties are similar to those of Cy3. Both dyes can exhibit an enhancement in fluorescence upon binding to a protein. In contrast, Cy5 and Cy7 are much more susceptible to self-quenching at higher DOLs, which can lead to a significant decrease in fluorescence intensity. Therefore, antibodies labeled with multiple Cy3.5 molecules tend to yield bright fluorescence, whereas those heavily labeled with Cy5 can be almost non-fluorescent.[1]

Q4: Can I use a buffer containing Tris for the labeling reaction?

A4: It is generally not recommended to use buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester, thereby reducing the labeling efficiency. Buffers such as phosphate-buffered saline (PBS) or bicarbonate buffer at pH 8.0-8.5 are preferred.

Quantitative Data Summary

Degree of Labeling (DOL) Expected Fluorescence Intensity Potential Impact on Protein Solubility Potential Impact on Protein Function
Low (1-3) Bright fluorescence, potential for fluorescence enhancement upon binding to protein.Minimal to no effect.Low probability of significant functional impairment.
Moderate (4-6) Generally bright, but the risk of slight quenching begins to increase.May see a slight decrease in solubility for some proteins.Increased risk of impacting protein function, especially for sensitive proteins.
High (>6) Potential for decreased fluorescence intensity due to self-quenching, though less severe than with Cy5.Increased risk of protein aggregation and precipitation.High probability of altering protein conformation and impairing or abolishing function.

Experimental Protocols

Detailed Methodology for Protein Labeling with this compound

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer or purified by gel filtration.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL). This stock solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 20:1 is often recommended.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and any byproducts by gel filtration (e.g., using a Sephadex G-25 column) or extensive dialysis against a suitable storage buffer (e.g., PBS).

    • The first colored band to elute from the gel filtration column is the labeled protein.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm and ~588 nm.

    • Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in the FAQ section.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) mix Add Dye to Protein (Target Molar Ratio) protein_prep->mix dye_prep Prepare Cyanine3.5 NHS Ester Stock in DMSO/DMF dye_prep->mix incubate Incubate (1-2h RT or O/N 4°C) Protected from Light mix->incubate purify Remove Unreacted Dye (Gel Filtration/Dialysis) incubate->purify measure_abs Measure Absorbance (280 nm & ~588 nm) purify->measure_abs calc_dol Calculate DOL and Protein Concentration measure_abs->calc_dol storage Store Conjugate (4°C or -20°C/-80°C) calc_dol->storage

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow cluster_precipitation Precipitation cluster_low_signal Low Signal cluster_function_loss Loss of Function start Start: Labeling Experiment issue Issue Encountered? start->issue precipitate Protein Precipitation issue->precipitate Yes low_signal Low Fluorescence Signal issue->low_signal function_loss Loss of Protein Function issue->function_loss end Successful Labeling issue->end No reduce_ratio Reduce Dye:Protein Ratio precipitate->reduce_ratio min_solvent Minimize Organic Solvent precipitate->min_solvent optimize_buffer Optimize Buffer Conditions precipitate->optimize_buffer reduce_ratio->start Re-run min_solvent->start Re-run optimize_buffer->start Re-run increase_ratio Increase Dye:Protein Ratio low_signal->increase_ratio check_ph Check Reaction pH (8.0-8.5) low_signal->check_ph check_dol_quench Check DOL (High DOL Quenching) low_signal->check_dol_quench increase_ratio->start Re-run check_ph->start Re-run check_dol_quench->reduce_ratio If High reduce_dol_func Reduce DOL function_loss->reduce_dol_func site_specific Consider Site-Specific Labeling function_loss->site_specific reduce_dol_func->start Re-run site_specific->start New Strategy

Caption: Troubleshooting decision tree for this compound labeling.

References

Validation & Comparative

A Head-to-Head Comparison: Cyanine3.5 NHS Ester vs. Sulfo-Cyanine3.5 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is paramount for the success of bioconjugation and subsequent imaging or detection assays. Cyanine dyes, with their high extinction coefficients and tunable fluorescence spectra, are a popular choice. This guide provides a detailed comparison of Cyanine3.5 NHS ester and its sulfonated counterpart, Sulfo-Cyanine3.5 NHS ester, to aid in the selection of the optimal reagent for your specific application.

The primary distinction between these two fluorescent dyes lies in the addition of sulfonate groups to the cyanine core structure of Sulfo-Cyanine3.5 NHS ester. This modification has a profound impact on the dye's physical and chemical properties, influencing its performance in biomolecule labeling experiments.

Core Performance Characteristics: A Quantitative Overview

The spectral properties of Cyanine3.5 and Sulfo-Cyanine3.5 are quite similar, as the core fluorophore is the same. However, subtle differences in their quantum yield have been reported, and the most significant divergence is in their solubility.

PropertyThis compoundSulfo-Cyanine3.5 NHS EsterReference
Excitation Maximum (λex) ~591 nm~576 nm[1][2]
Emission Maximum (λem) ~604 nm~603 nm[1][2]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹~139,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.35~0.11[1][2]
Solubility Soluble in organic solvents (DMF, DMSO), insoluble in waterGood solubility in water, DMF, and DMSO[2][3]

The Impact of Sulfonation on Performance

The presence of sulfonate groups in Sulfo-Cyanine3.5 NHS ester imparts a negative charge and significantly increases its hydrophilicity. This key difference leads to several practical advantages in a laboratory setting.

Solubility and Labeling Environment: The most significant advantage of Sulfo-Cyanine3.5 NHS ester is its enhanced water solubility.[3][4] This allows for labeling reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents like DMF or DMSO.[5] This is particularly beneficial when working with sensitive proteins that may be denatured or functionally compromised by the presence of organic solvents.[6] In contrast, this compound is insoluble in water and must be first dissolved in an organic solvent before being added to the aqueous reaction mixture.[2]

Photostability: Sulfonation can also contribute to improved photostability of cyanine dyes.[8] The charged sulfonate groups can reduce the tendency of the dye molecules to aggregate, a phenomenon that can lead to self-quenching and decreased photostability. While direct quantitative comparisons for Cy3.5 are scarce, this general principle for cyanine dyes suggests that Sulfo-Cyanine3.5 may offer more robust performance in demanding imaging applications.

Experimental Workflow: Protein Labeling with NHS Esters

The following diagram outlines a typical workflow for labeling a protein with either this compound or Sulfo-Cyanine3.5 NHS ester. The key difference lies in the initial dye preparation step.

experimental_workflow Protein Labeling Workflow with Cyanine NHS Esters cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) add_dye Add Dye Solution to Protein Solution protein_prep->add_dye dye_prep_nonsulfo Dissolve this compound in anhydrous DMSO or DMF dye_prep_nonsulfo->add_dye Requires organic solvent dye_prep_sulfo Dissolve Sulfo-Cyanine3.5 NHS Ester in aqueous buffer, DMSO, or DMF dye_prep_sulfo->add_dye Aqueous option available incubate Incubate for 1-2 hours at RT (Protected from light) add_dye->incubate purify Purify Conjugate (e.g., Gel filtration, Dialysis) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

Protein Labeling Workflow

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins with Cyanine3.5 or Sulfo-Cyanine3.5 NHS ester. Optimization may be required for specific proteins and applications.

1. Reagent Preparation:

  • Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a concentration of 1-10 mg/mL.

    • Ensure the pH of the protein solution is between 8.0 and 8.5 for optimal labeling. If necessary, adjust the pH using 1 M sodium bicarbonate.

    • Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester. If the protein is in such a buffer, it must be exchanged into a suitable labeling buffer via dialysis or gel filtration.

  • Dye Stock Solution:

    • For this compound: Immediately before use, dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.

    • For Sulfo-Cyanine3.5 NHS Ester: The dye can be dissolved in water, DMF, or DMSO to a concentration of 1-10 mg/mL. For sensitive proteins, using an aqueous stock solution is recommended.

2. Labeling Reaction:

  • Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.

  • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye and hydrolysis products.

  • Gel filtration (desalting column): This is a common and effective method for separating the larger protein-dye conjugate from the smaller, unreacted dye molecules.

  • Dialysis: This method is also suitable, particularly when using a sulfonated dye, as the high water solubility of the unreacted dye allows for its efficient removal.

4. Characterization of the Labeled Protein:

  • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

  • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~591 nm for Cyanine3.5 or ~576 nm for Sulfo-Cyanine3.5).

  • The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • CF is the correction factor (A_280 of the free dye / A_max of the free dye).

Conclusion and Recommendations

The choice between this compound and Sulfo-Cyanine3.5 NHS ester should be guided by the specific requirements of the experiment and the nature of the biomolecule being labeled.

  • This compound is a suitable choice for labeling robust proteins and other biomolecules that are not sensitive to the presence of small amounts of organic solvents. Its higher reported quantum yield may be advantageous in applications where maximal brightness is critical.

  • Sulfo-Cyanine3.5 NHS ester is the preferred reagent for labeling sensitive proteins or when working in a completely aqueous environment is desirable. Its high water solubility simplifies the labeling protocol, can improve labeling efficiency, and may offer enhanced photostability due to reduced aggregation. For applications requiring high reproducibility and ease of use, the sulfonated version is a strong contender.

Ultimately, for novel applications, empirical testing of both dyes may be warranted to determine the optimal choice for achieving the desired labeling efficiency and signal intensity.

References

A Head-to-Head Comparison: Cyanine3.5 NHS Ester vs. Cy3 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in fluorescence-based applications such as microscopy, flow cytometry, and immunoassays, the selection of the appropriate fluorescent dye is a critical determinant of experimental success. Among the myriad of available fluorophores, cyanine dyes are a popular choice due to their high extinction coefficients and environmental sensitivity. This guide provides an objective comparison of two such dyes, Cyanine3.5 (Cy3.5) NHS ester and Cyanine3 (Cy3) NHS ester, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific needs.

This comparison synthesizes publicly available data on the photophysical properties of both dyes and presents a generalized experimental protocol for protein labeling. It is important to note that the presented data is compiled from various sources and not from a single head-to-head comparative study.

Photophysical Properties: A Quantitative Overview

The selection of a fluorescent dye is often governed by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of Cyanine3.5 NHS ester and Cy3 NHS ester.

PropertyThis compoundCy3 NHS Ester
Maximum Excitation (λex) ~581 - 591 nm[1][][3]~550 - 555 nm[4][5][6][7][8]
Maximum Emission (λem) ~596 - 604 nm[1][][3]~569 - 572 nm[4][5][6][7][8]
Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹[1][]150,000 M⁻¹cm⁻¹[4][7][8]
Fluorescence Quantum Yield (Φ) 0.35[1][][9]0.31[7][10]
Solubility Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water[1][9]. Sulfonated versions offer increased water solubility[11].Generally soluble in water, DMSO, and DMF[4][12]. Non-sulfonated versions have lower aqueous solubility[6][13].

Brightness , a critical parameter for sensitivity, is proportional to the product of the molar extinction coefficient and the quantum yield (ε × Φ). Based on the available data:

  • This compound Brightness: 116,000 * 0.35 = 40,600

  • Cy3 NHS Ester Brightness: 150,000 * 0.31 = 46,500

From this calculation, Cy3 NHS ester appears to be brighter than Cy3.5 NHS ester. However, it is crucial to consider that the quantum yield can be influenced by the local environment, and the performance of the dye can vary once conjugated to a biomolecule. For instance, the fluorescence of Cy3 has been reported to be enhanced upon binding to proteins[14].

Experimental Protocol: Labeling Proteins with NHS Ester Dyes

The following is a generalized protocol for the covalent labeling of proteins with either Cyanine3.5 or Cy3 NHS ester. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines (e.g., on lysine residues or the N-terminus of a protein) to form a stable amide bond.[15][16][17][18]

Materials:
  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Cyanine3.5 or Cy3 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS with a stabilizer like BSA)

Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL[16].

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to adjust the pH to 8.3-8.5, which is optimal for the labeling reaction[15][18].

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL[15][16].

  • Labeling Reaction:

    • Calculate the required amount of dye. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling[16][18]. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light[15]. For unstable proteins, the reaction can be performed at 4°C for a longer duration[19].

  • Purification:

    • Separate the labeled protein from the unreacted free dye using a gel filtration column equilibrated with your desired storage buffer[15][17].

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the absorbance of the dye and the protein.

    • Assess the functionality of the labeled protein to ensure that the labeling process has not compromised its activity.

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light[15]. Avoid repeated freeze-thaw cycles by storing in aliquots.

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Mix Protein and Dye A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D Incubate (1-2h, RT, dark) C->D E Purify via Gel Filtration D->E F Characterize (DOL) E->F G Store Labeled Protein (-20°C to -80°C) F->G

Caption: Workflow for labeling a protein with an NHS ester dye.

G Protein Protein-NH₂ (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Dye Dye-NHS Ester Dye->Intermediate Conjugate Protein-NH-CO-Dye (Stable Amide Bond) Intermediate->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction of an NHS ester dye with a primary amine on a protein.

Conclusion

Both this compound and Cy3 NHS ester are effective reagents for labeling biomolecules. The choice between them will depend on the specific requirements of the experiment.

  • Cy3 NHS ester offers a higher extinction coefficient and, based on available data, potentially greater brightness. Its excitation maximum aligns well with common laser lines (e.g., 532 nm and 555 nm)[12][20].

  • This compound has a more red-shifted excitation and emission profile, which can be advantageous in multiplexing experiments to reduce spectral overlap with other fluorophores.

Ultimately, for novel applications, empirical testing of both dyes with the specific biomolecule and experimental setup is recommended to determine the optimal choice for achieving the desired signal-to-noise ratio and experimental outcome.

References

A Head-to-Head Comparison of Amine-Reactive Dyes: Finding the Optimal Alternative to Cyanine3.5 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the covalent attachment of fluorescent probes is a cornerstone technique. Cyanine3.5 (Cy3.5) NHS ester has long been a staple for labeling primary amines on proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. However, the expanding landscape of fluorescent dye technology offers a range of alternatives that may provide superior performance in terms of brightness, photostability, and environmental insensitivity. This guide presents an objective comparison of Cyanine3.5 NHS ester with its leading alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your specific research needs.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye should be guided by its photophysical properties, which directly impact the quality and reliability of experimental data. The following table summarizes the key performance characteristics of this compound and several spectrally similar alternatives.

ParameterCyanine3.5Alexa Fluor® 594DyLight™ 594ATTO 594™
Excitation Max (nm) ~581~590~593~601
Emission Max (nm) ~596~617~618~627
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~116,000~73,000~80,000~120,000
Fluorescence Quantum Yield (Φ) ~0.35~0.66Not widely reported~0.85
Brightness (Ext. Coeff. x QY) ~40,600~48,180-~102,000
Photostability ModerateHighHighVery High
pH Sensitivity ModerateLow (pH 4-10)Low (pH 4-9)Low
Water Solubility ModerateHighHighHigh

Note: Brightness is a calculated value and can be influenced by the conjugation efficiency and the local environment of the dye. Photostability is a qualitative assessment based on manufacturer claims and published data; quantitative comparisons are highly dependent on experimental conditions.

In-Depth Look at the Alternatives

Alexa Fluor® 594: A popular alternative from Thermo Fisher Scientific, Alexa Fluor 594 is known for its exceptional photostability and brightness.[1][2] Its fluorescence is less sensitive to pH variations than many other dyes, making it a robust choice for live-cell imaging and experiments involving pH changes.[3] While its extinction coefficient is lower than Cy3.5, its high quantum yield results in bright conjugates.[2]

DyLight™ 594: This dye, also from Thermo Fisher Scientific, offers high fluorescence intensity and photostability.[4] It is designed to be highly water-soluble, which can simplify the labeling process and reduce the likelihood of protein precipitation.[4] DyLight 594 is spectrally similar to Texas Red and can be a direct replacement in many applications.

ATTO 594™: Developed by ATTO-TEC, ATTO 594 is a rhodamine-based dye that boasts a very high fluorescence quantum yield and exceptional photostability.[5] This makes it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.[5] Its high extinction coefficient contributes to its overall superior brightness.

Experimental Protocols

To ensure an objective comparison and selection of the optimal dye for your specific protein and application, it is recommended to perform a side-by-side labeling and characterization experiment.

General Experimental Workflow for Dye Comparison

The following diagram outlines a comprehensive workflow for evaluating and comparing the performance of different fluorescent NHS ester dyes for protein labeling.

G cluster_prep Preparation cluster_label Labeling cluster_purify Purification cluster_char Characterization cluster_app Application Prot_Prep Protein Preparation (Dialysis into amine-free buffer, pH 8.3-8.5) Labeling Parallel Labeling Reactions (Incubate protein with each dye separately) Prot_Prep->Labeling Dye_Prep Dye Stock Preparation (Dissolve NHS esters in anhydrous DMSO) Dye_Prep->Labeling Purification Purification of Labeled Protein (Size-exclusion chromatography) Labeling->Purification DOL Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->DOL Brightness Assess Brightness (Fluorometer) DOL->Brightness Photostability Evaluate Photostability (Time-lapse microscopy) Brightness->Photostability Application Application-Specific Assay (e.g., Immunofluorescence, Flow Cytometry) Photostability->Application

Caption: A streamlined workflow for the comparative evaluation of fluorescent dyes for protein labeling.

Detailed Protocol: NHS Ester Labeling of a Generic Antibody (IgG)

This protocol provides a general guideline for labeling an antibody with an amine-reactive NHS ester dye. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS)

  • Amine-reactive dye NHS ester (Cyanine3.5, Alexa Fluor 594, etc.)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Fluorometer or fluorescence microscope

Procedure:

  • Protein Preparation:

    • Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing contaminants and to adjust the pH.

    • Determine the protein concentration using the absorbance at 280 nm (A280).

  • Dye Preparation:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the reactive dye solution to the antibody solution at a specific molar ratio (a starting point of 10:1 dye-to-antibody is recommended).

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with Purification Buffer.

    • The labeled antibody will elute in the first colored fraction.

  • Characterization:

    • Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye. Calculate the DOL using the following formula: DOL = (A_max × M_protein) / ((A_280 - A_max × CF) × ε_dye) where:

      • A_max = Absorbance at the dye's excitation maximum

      • M_protein = Molecular weight of the protein

      • A_280 = Absorbance at 280 nm

      • CF = Correction factor (A280 of the free dye / A_max of the free dye)

      • ε_dye = Molar extinction coefficient of the dye

    • Brightness Comparison: Dilute the labeled proteins to the same concentration and measure the fluorescence intensity using a fluorometer.

    • Photostability Assessment: Immobilize the labeled proteins on a microscope slide and expose them to continuous illumination.[6] Measure the decay of fluorescence intensity over time to determine the photobleaching rate.[7]

Logical Framework for Dye Selection

The choice of a fluorescent label is a multi-faceted decision that depends on the specific requirements of the experiment. The following diagram provides a logical framework to guide the selection process.

G cluster_start cluster_criteria Primary Criteria cluster_recommendations Dye Recommendations cluster_end Start Start: Need to Label a Protein Brightness High Signal-to-Noise Required? Start->Brightness Photostability Long-Term Imaging or High-Intensity Illumination? Brightness->Photostability Yes Cy3_5 Cyanine3.5 (Cost-Effective Baseline) Brightness->Cy3_5 No pH_Stability Live-Cell Imaging or Variable pH Environment? Photostability->pH_Stability Yes DyLight Consider DyLight™ 594 (Good All-Around Performance) Photostability->DyLight No ATTO Consider ATTO 594™ (Highest Brightness) pH_Stability->ATTO No Alexa Consider Alexa Fluor® 594 (Excellent Photostability & pH Insensitivity) pH_Stability->Alexa Yes End Select Optimal Dye ATTO->End Alexa->End DyLight->End Cy3_5->End

Caption: A decision-making diagram for selecting an appropriate fluorescent dye based on experimental requirements.

Conclusion

While this compound remains a viable option for protein labeling, particularly for applications where cost is a primary concern, several alternatives offer significant advantages in performance. For experiments demanding the highest sensitivity and brightness, ATTO 594™ stands out due to its exceptional quantum yield. For applications requiring prolonged imaging or intense illumination, the superior photostability of Alexa Fluor® 594 and DyLight™ 594 makes them excellent choices. Ultimately, the empirical data gathered from a direct comparative experiment, as outlined in this guide, will provide the most definitive answer to which dye is optimal for your specific protein and experimental context. By carefully considering the photophysical properties and conducting a thorough evaluation, researchers can enhance the quality and reliability of their fluorescence-based protein studies.

References

A Head-to-Head Comparison: Cyanine 3.5 vs. DyLight 594 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging immunofluorescence (IF) to visualize cellular targets, the choice of fluorophore is paramount to generating high-quality, reproducible data. Among the plethora of available fluorescent dyes, Cyanine 3.5 (Cy3.5) and DyLight 594 are two popular choices in the orange-red region of the spectrum. This guide provides an objective comparison of their performance, supported by key photophysical data and a detailed experimental protocol for their use in immunofluorescence.

Quantitative Performance Characteristics

The selection of an appropriate fluorophore is dictated by its specific photophysical properties. A summary of these key characteristics for Cy3.5 and DyLight 594 is presented below for a direct comparison.

PropertyCyanine 3.5 (Cy3.5)DyLight 594
Maximum Excitation (λex) ~581 nm[1], ~579 nm[2]593 nm[3][4]
Maximum Emission (λem) ~604 nm[1], ~591 nm[2]618 nm[3]
Molar Extinction Coefficient (ε) ~116,000 cm⁻¹M⁻¹[]~80,000 cm⁻¹M⁻¹[3][4]
Quantum Yield (Φ) ~0.15 - 0.35[][6]High fluorescence yield[4]
Photostability Can have poor chemical and photostability[].High photostability[4].
pH Sensitivity Generally tolerant across a broad pH range.Less pH-sensitive[4].

Key Takeaways from the Data:

  • Brightness: Brightness is a function of both the molar extinction coefficient and the quantum yield. Cy3.5 possesses a significantly higher molar extinction coefficient, suggesting a greater ability to absorb photons. While the quantum yield of Cy3.5 can be variable, at its higher reported values it can be a very bright dye. DyLight 594 is described as having a high fluorescence yield, and the DyLight family in general is marketed as having superior brightness.[4]

  • Photostability: DyLight 594 is promoted as having high photostability, a crucial feature for experiments requiring prolonged imaging sessions or high-intensity light sources, such as confocal microscopy.[4] Cy3.5, on the other hand, has been reported to have poorer photostability.[]

  • Spectral Properties: Both dyes are well-suited for standard filter sets and laser lines. DyLight 594 is spectrally similar to Alexa Fluor 594 and Texas Red.[3]

Experimental Protocol: Indirect Immunofluorescence

The following is a detailed protocol for performing indirect immunofluorescence staining on cultured cells, a common application for Cy3.5 and DyLight 594-conjugated secondary antibodies.

1. Sample Preparation:

  • Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Rinse the cells twice with Phosphate-Buffered Saline (PBS) to remove culture medium.[7]

2. Fixation:

  • Fix the cells by incubating them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]

    • Note: Paraformaldehyde is toxic and should be handled in a fume hood.[7]

3. Permeabilization (for intracellular targets):

  • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[7]

  • Rinse the cells twice with PBS for 5 minutes each.[7]

4. Blocking:

  • Incubate the cells in a blocking buffer, such as 10% normal goat serum in PBS, for 30 minutes at room temperature to minimize non-specific antibody binding.[7]

5. Primary Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[8][9]

6. Washing:

  • Rinse the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[7]

7. Secondary Antibody Incubation:

  • Dilute the Cy3.5 or DyLight 594-conjugated secondary antibody in the blocking buffer.

  • Incubate the cells with the fluorescent secondary antibody for 1-2 hours at room temperature, protected from light.[8]

8. Final Washes and Counterstaining:

  • Wash the cells three times with PBS for 5 minutes each in the dark.[7]

  • If desired, counterstain the nuclei with a DNA-binding dye like DAPI (1 μg/ml) during one of the final washes.[7]

9. Mounting:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish to prevent drying.

10. Imaging:

  • Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for Cy3.5 or DyLight 594.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in an indirect immunofluorescence protocol.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Staining Cell_Culture Cell Culture on Coverslip PBS_Wash1 PBS Wash Cell_Culture->PBS_Wash1 Fixation Fixation (4% PFA) PBS_Wash1->Fixation PBS_Wash2 PBS Wash Fixation->PBS_Wash2 Permeabilization Permeabilization (Triton X-100) PBS_Wash2->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab PBS_Wash3 PBS Wash Primary_Ab->PBS_Wash3 Secondary_Ab Secondary Antibody Incubation (Cy3.5 or DyLight 594) PBS_Wash3->Secondary_Ab PBS_Wash4 Final PBS Washes Secondary_Ab->PBS_Wash4 Mounting Mounting PBS_Wash4->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow of an indirect immunofluorescence experiment.

Conclusion

Both Cyanine 3.5 and DyLight 594 are capable fluorophores for immunofluorescence applications in the orange-red spectrum. The choice between them will likely depend on the specific experimental requirements. For applications demanding high photostability and consistent performance, such as quantitative confocal microscopy, DyLight 594 may be the more robust option. Conversely, the potentially higher brightness of Cy3.5, owing to its large extinction coefficient, could be advantageous for detecting low-abundance targets, provided that photobleaching is carefully managed. Researchers are encouraged to empirically test both dyes in their specific experimental system to determine the optimal choice for their needs.

References

Navigating the Crowded Spectrum: A Guide to Cyanine3.5 and its Spectral Neighbors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides an objective comparison of Cyanine3.5 (Cy3.5) with other common fluorophores, focusing on the critical aspect of spectral overlap. Understanding the spectral characteristics of these fluorescent probes is essential for designing robust multicolor imaging experiments and minimizing data interpretation errors arising from spectral bleed-through.

Cyanine3.5 is a bright and relatively photostable orange-red fluorescent dye. However, in the context of multi-color fluorescence microscopy, its excitation and emission profiles must be carefully considered in relation to other fluorophores in the experimental panel to avoid significant spectral overlap. Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another, leading to false-positive signals and inaccurate quantification.

Spectral Properties of Cyanine3.5 and Common Fluorophores

The selection of an appropriate fluorophore combination is dictated by the spectral characteristics of the individual dyes and the filter sets available on the imaging system. Below is a summary of the key spectral properties of Cyanine3.5 and other commonly used fluorophores in a similar spectral region.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Cyanine3.5 (Cy3.5) ~579 - 581[1][2][3]~591 - 596[1][2][3]~12 - 15
Alexa Fluor 568 ~578 - 579[4][5]~603[4][5]~24 - 25
Cy3 ~554[6]~568[6]~14
Cy3B ~560[1][7]~571[1][7]~11
Texas Red ~586 - 596~603 - 615~17 - 19
Alexa Fluor 594 ~590~617 - 618~27 - 28
TRITC ~544 - 557~570 - 576~26 - 19
R-Phycoerythrin (R-PE) ~565~575 - 578~10 - 13

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation state of the fluorophore.

Visualizing Spectral Overlap

To visually represent the potential for spectral overlap between Cyanine3.5 and its neighbors, the following diagram illustrates their emission spectra in relation to one another.

Spectral_Overlap cluster_Fluorophores Fluorophore Emission Maxima (nm) cluster_Legend Spectral Proximity Cy3 Cy3 ~568 nm Cy3B Cy3B ~571 nm TRITC TRITC ~570-576 nm RPE R-PE ~575-578 nm Cy3_5 Cyanine3.5 ~591-596 nm RPE->Cy3_5 Significant Separation AF568 Alexa Fluor 568 ~603 nm Cy3_5->AF568 High Overlap Potential TexasRed Texas Red ~603-615 nm AF568->TexasRed High Overlap Potential AF594 Alexa Fluor 594 ~617-618 nm TexasRed->AF594 Moderate Overlap Potential High_Overlap High Potential Overlap Moderate_Overlap Moderate Potential Overlap

Spectral overlap potential of Cyanine3.5.

As the diagram illustrates, Cyanine3.5 has significant spectral overlap with Alexa Fluor 568 and Texas Red, which have very similar emission maxima. This makes their simultaneous use in the same sample challenging without appropriate spectral unmixing techniques. The spectral separation from fluorophores like Cy3, Cy3B, TRITC, and R-PE is more favorable, although some bleed-through may still occur, especially with broad emission filters.

Experimental Protocols

To experimentally assess and mitigate spectral overlap, researchers can employ several techniques. Below are detailed methodologies for two key experimental approaches: quantifying spectral bleed-through and measuring Förster Resonance Energy Transfer (FRET), a phenomenon that relies on spectral overlap.

Protocol 1: Quantifying Spectral Bleed-Through (Crosstalk)

This protocol allows for the determination of the percentage of signal from one fluorophore that is detected in another fluorophore's channel.

Materials:

  • Microscope slides or imaging plates

  • Cells or tissue samples

  • Primary and secondary antibodies (or other labeling reagents) conjugated to the fluorophores of interest (e.g., Cyanine3.5 and Alexa Fluor 568)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for each fluorophore

Methodology:

  • Prepare Single-Stained Control Samples: For each fluorophore in your multicolor experiment, prepare a sample stained with only that single fluorophore. For example, have one sample stained only with your Cyanine3.5-conjugated antibody and another stained only with your Alexa Fluor 568-conjugated antibody.

  • Image Acquisition Setup:

    • Turn on the fluorescence microscope and allow the light source to warm up.

    • Place a single-stained control sample on the microscope stage (e.g., the Cyanine3.5-only sample).

    • Using the filter set for Cyanine3.5, adjust the exposure time and gain to obtain a bright, unsaturated signal.

  • Measure Bleed-Through:

    • Without changing the acquisition settings, switch to the filter set for the other fluorophore (e.g., Alexa Fluor 568).

    • Acquire an image of the Cyanine3.5-only sample through the Alexa Fluor 568 filter set. Any signal detected in this image is the bleed-through from Cyanine3.5 into the Alexa Fluor 568 channel.

    • Repeat this process for the other single-stained control sample (i.e., image the Alexa Fluor 568-only sample with the Cyanine3.5 filter set).

  • Quantitative Analysis:

    • Using image analysis software (e.g., ImageJ or FIJI), measure the mean fluorescence intensity of the signal in the appropriate channel and the bleed-through channel for each control sample.

    • Calculate the bleed-through coefficient as follows: Bleed-through (%) = (Mean intensity in bleed-through channel / Mean intensity in primary channel) x 100

  • Correction (Optional): Many modern imaging software platforms have built-in spectral unmixing or bleed-through correction algorithms that can use these calculated coefficients to correct the images from your multicolor experiment.

Bleed_Through_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Sample_Multi Multicolor Sample Correct_Image Apply Correction to Multicolor Image Sample_Multi->Correct_Image Input for Correction Sample_Single1 Single-Stained Control 1 (e.g., Cy3.5 only) Acquire_Control1 Image Control 1 with both filter sets Sample_Single1->Acquire_Control1 Sample_Single2 Single-Stained Control 2 (e.g., AF568 only) Acquire_Control2 Image Control 2 with both filter sets Sample_Single2->Acquire_Control2 Measure_Intensity Measure Mean Intensity Acquire_Control1->Measure_Intensity Acquire_Control2->Measure_Intensity Calculate_Bleedthrough Calculate Bleed-through Coefficient Measure_Intensity->Calculate_Bleedthrough Calculate_Bleedthrough->Correct_Image

Workflow for quantifying spectral bleed-through.
Protocol 2: Förster Resonance Energy Transfer (FRET) Measurement by Acceptor Photobleaching

FRET is a powerful technique to study molecular interactions and relies on the spectral overlap between a donor and an acceptor fluorophore. Acceptor photobleaching is a common method to measure FRET efficiency.

Materials:

  • Cells expressing a FRET pair (e.g., a protein tagged with a donor like Cy3 and an interacting partner tagged with an acceptor like Cy3.5)

  • Confocal laser scanning microscope with the ability to selectively photobleach a region of interest (ROI)

Methodology:

  • Sample Preparation: Prepare cells expressing the FRET pair of interest. It is also recommended to have control samples expressing only the donor and only the acceptor.

  • Pre-Bleach Image Acquisition:

    • Identify a cell co-expressing both the donor and acceptor fluorophores.

    • Acquire a pre-bleach image of the donor fluorophore using its specific excitation and emission settings.

    • Acquire a pre-bleach image of the acceptor fluorophore using its specific excitation and emission settings.

  • Acceptor Photobleaching:

    • Define a region of interest (ROI) within the cell where you want to measure FRET.

    • Use a high-intensity laser line specific for the acceptor fluorophore to photobleach the acceptor molecules only within the defined ROI. Monitor the acceptor fluorescence until it is significantly reduced (typically >70%).

  • Post-Bleach Image Acquisition:

    • Immediately after photobleaching, acquire a post-bleach image of the donor fluorophore using the same settings as the pre-bleach donor image.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the donor in the photobleached ROI before and after bleaching.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (Donor Intensity_pre-bleach / Donor Intensity_post-bleach)

    • An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

FRET_Acceptor_Photobleaching cluster_workflow Acceptor Photobleaching FRET Workflow Start Start Acquire_Pre_Bleach Acquire Pre-Bleach Images (Donor & Acceptor) Start->Acquire_Pre_Bleach Define_ROI Define Region of Interest (ROI) Acquire_Pre_Bleach->Define_ROI Photobleach_Acceptor Selectively Photobleach Acceptor in ROI Define_ROI->Photobleach_Acceptor Acquire_Post_Bleach Acquire Post-Bleach Image (Donor) Photobleach_Acceptor->Acquire_Post_Bleach Analyze_Intensity Analyze Donor Intensity in ROI Acquire_Post_Bleach->Analyze_Intensity Calculate_FRET Calculate FRET Efficiency Analyze_Intensity->Calculate_FRET End End Calculate_FRET->End

Workflow for FRET measurement by acceptor photobleaching.

Conclusion

The selection of fluorophores for multicolor imaging requires a careful consideration of their spectral properties to minimize overlap. While Cyanine3.5 is a valuable tool in the researcher's palette, its use in conjunction with spectrally close fluorophores like Alexa Fluor 568 and Texas Red necessitates the use of advanced imaging techniques such as spectral unmixing to ensure data accuracy. For applications requiring the study of molecular interactions, the spectral overlap between a donor and acceptor pair, such as Cy3 and Cy3.5, can be leveraged to perform FRET experiments. By following the detailed experimental protocols provided, researchers can confidently quantify spectral bleed-through and measure FRET, leading to more reliable and insightful scientific discoveries.

References

Validating Protein Conjugation with Cyanine3.5 NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful conjugation of fluorescent dyes, such as Cyanine3.5 NHS ester, to proteins is a critical step for a multitude of applications in research, diagnostics, and drug development. Covalent labeling of proteins with cyanine dyes enables researchers to track, quantify, and visualize target molecules in complex biological systems.[] N-hydroxysuccinimide (NHS) esters are widely used for this purpose due to their ability to efficiently react with primary amines on proteins, such as the N-terminus and the side chains of lysine residues, forming a stable amide bond.[2][3][4]

However, simply performing the conjugation reaction is not enough. Validation is essential to ensure that the protein is labeled to the desired extent and that its biological activity is not compromised. Over-labeling can lead to fluorescence quenching and loss of protein function, while under-labeling results in low sensitivity.[5][6] This guide provides a comparative overview of methods to validate the conjugation of this compound to a protein, complete with experimental protocols and data presentation formats.

Primary Validation Method: Spectrophotometry

The most common and accessible method for quantifying the extent of protein labeling is UV-Vis spectrophotometry. This technique allows for the calculation of the Degree of Labeling (DOL), also known as the dye-to-protein (D/P) or fluorophore-to-protein (F/P) ratio, which represents the average number of dye molecules conjugated to each protein molecule.[5]

The calculation involves measuring the absorbance of the conjugate solution at two key wavelengths:

  • 280 nm: The wavelength at which proteins absorb light, primarily due to the presence of tryptophan and tyrosine residues.

  • The dye's maximum absorbance (λmax): For Cyanine3.5, this is approximately 591 nm.

A critical consideration is that most fluorescent dyes also absorb light at 280 nm.[7] Therefore, a correction factor is required to determine the true protein absorbance.[7][8]

Experimental Protocol: Determining Degree of Labeling (DOL)

Objective: To calculate the average number of Cyanine3.5 molecules conjugated per protein molecule.

Materials:

  • Cyanine3.5-protein conjugate solution

  • Purification buffer (e.g., PBS, pH 7.2-7.4)

  • Spectrophotometer

  • Cuvettes with a 1 cm path length

Procedure:

  • Purify the Conjugate: It is crucial to remove all non-conjugated (free) dye from the protein conjugate.[5][7][8] This is typically achieved by methods such as gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.[5][7][9]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate solution at the λmax of Cyanine3.5, which is ~591 nm (Aₘₐₓ).

    • Note: If the absorbance readings are above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor.[5][7]

  • Calculate the Degree of Labeling (DOL):

    a. Calculate the Molar Concentration of the Dye:

    • Aₘₐₓ: Absorbance of the conjugate at the λmax of the dye.

    • ε_dye: Molar extinction coefficient of Cyanine3.5 at its λmax (typically ~125,000 M⁻¹cm⁻¹).

    • Path length: Typically 1 cm.

    b. Calculate the Corrected Protein Absorbance:

    • A₂₈₀: Measured absorbance of the conjugate at 280 nm.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). For Cy3.5, this is approximately 0.15.

    c. Calculate the Molar Concentration of the Protein:

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).[8]

    d. Calculate the DOL:

Sample DOL Calculation Data
ParameterValueUnit
Measured A₂₈₀0.95a.u.
Measured Aₘₐₓ (591 nm)1.25a.u.
Protein ε₂₈₀ (IgG)210,000M⁻¹cm⁻¹
Cyanine3.5 εₘₐₓ125,000M⁻¹cm⁻¹
Correction Factor (CF₂₈₀)0.15-
Calculated Protein Concentration 3.63 x 10⁻⁶ M
Calculated Dye Concentration 1.00 x 10⁻⁵ M
Calculated DOL 2.75 -

Alternative and Complementary Validation Methods

While spectrophotometry is invaluable for quantification, other methods provide qualitative and more detailed validation of the conjugation.

Validation MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation of proteins by size. Conjugation increases the protein's molecular weight, causing a shift in its migration on the gel.Simple, widely available, provides a qualitative assessment of conjugation and purity.Low sensitivity to small mass changes, not quantitative.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules. Provides the precise mass of the conjugated protein.Highly accurate, can determine the exact number of dye molecules per protein, confirms covalent linkage.[10][11]Requires specialized equipment, can be complex, not suitable for routine high-throughput analysis.
Fluorometry Measures the fluorescence intensity of the conjugate.Confirms that the conjugated dye is fluorescently active, highly sensitive.Not a direct measure of conjugation, requires comparison to a standard curve.
HPLC/FPLC Chromatographic separation of the conjugate from free dye and unlabeled protein.Provides high-resolution separation for purification and analysis, can be quantitative.Requires specialized equipment, can be time-consuming to develop methods.
Experimental Protocol: Mass Spectrometry Workflow

A "bottom-up" proteomics approach is commonly used to validate protein conjugation.[10]

  • Enzymatic Digestion: The protein-dye conjugate is digested into smaller peptides using an enzyme like trypsin.[12]

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. Peptides containing a lysine residue modified with Cyanine3.5 will show a characteristic mass shift, confirming the conjugation site and success.

Comparison with Alternative Dyes

Cyanine3.5 is part of a broad family of cyanine dyes.[] The choice of dye often depends on the available excitation sources, desired emission wavelength, and the experimental context.

DyeExcitation Max (nm)Emission Max (nm)Key Features
Cyanine3 (Cy3) ~550~570Bright, photostable, one of the most widely used fluorophores.[][14]
Cyanine3.5 (Cy3.5) ~581~596Fills the spectral gap between Cy3 and Cy5.[14] Mimics the favorable fluorescence properties of Cy3.[15]
Alexa Fluor 555 ~555~565Very bright and photostable, less pH-sensitive than Cy3.
Alexa Fluor 594 ~590~617Excellent photostability and brightness, good alternative to Texas Red.
Cyanine5 (Cy5) ~649~670Far-red dye, good for reducing background autofluorescence in cellular imaging.[][14]

Visualized Workflows and Reactions

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation protein Protein Solution (pH 8.3-8.5) mix Mix Protein and Dye Solutions protein->mix dye Dissolve Cy3.5 NHS Ester (in DMSO or DMF) dye->mix incubate Incubate (1-4h, RT) mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify spectro Spectrophotometry (DOL) purify->spectro ms Mass Spectrometry purify->ms sds SDS-PAGE purify->sds

structs [label=<

+ +

Protein-NH₂

Cy3.5-NHS Ester

Protein-Cy3.5 Conjugate

NHS byproduct

]; } DOT Caption: Reaction of this compound with a primary amine on a protein.

DOL_Calculation

References

A Comparative Analysis of Cyanine3.5 and Other Leading Red Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic fields of cellular imaging and molecular diagnostics, the selection of an appropriate fluorescent dye is paramount to experimental success. This guide offers a detailed comparison of the spectral and photophysical properties of Cyanine3.5 against other widely used red fluorescent dyes, including Alexa Fluor 594, Texas Red, and Cy3. The following sections provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.

Quantitative Comparison of Red Fluorescent Dyes

The brightness of a fluorescent dye is a critical parameter, determined by its molar extinction coefficient (ε) and quantum yield (Φ). The molar extinction coefficient indicates the efficiency of light absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally results in a brighter fluorescent signal.

The table below summarizes the key photophysical properties of Cyanine3.5 and its alternatives. It is important to note that these values can vary depending on the experimental conditions, such as the solvent and the biomolecule to which the dye is conjugated.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Cyanine3.5 ~581-591[1][2]~594-604[1][2]116,000[2]0.15[1][2]17,400
Alexa Fluor 594 590[3]617[3]73,000 - >80,000[3][4]0.66[3][5]48,180 - >52,800
Texas Red 589 - 596[6][7]615[6][7]85,000[6][7]0.93[6][8]79,050
Cy3 554[9]568[9]150,000[9]0.15 - 0.24[9][10]22,500 - 36,000

Note: Relative brightness is a calculated value to estimate the intrinsic brightness of the fluorophore and may not directly translate to performance in all experimental systems.

Experimental Protocol: Comparative Analysis of Fluorescent Dye Brightness

To provide a framework for the objective comparison of fluorescent dye brightness in a laboratory setting, the following experimental protocol is suggested. This protocol is designed to compare the fluorescence intensity of antibodies conjugated with different red fluorescent dyes.

Objective: To quantitatively compare the brightness of different red fluorescent dye-conjugated secondary antibodies targeting the same primary antibody.

Materials:

  • Fixed cells or tissue samples with a known target antigen.

  • Primary antibody specific to the target antigen.

  • Secondary antibodies conjugated to Cyanine3.5, Alexa Fluor 594, Texas Red, and Cy3, all targeting the same species as the primary antibody.

  • Phosphate-buffered saline (PBS).

  • Blocking buffer (e.g., PBS with 5% bovine serum albumin and 0.1% Triton X-100).

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets for each dye.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Prepare multiple identical samples (e.g., cell culture slides or tissue sections) to ensure reproducibility.

  • Primary Antibody Incubation: Incubate all samples with the same concentration of the primary antibody under identical conditions (e.g., 1 hour at room temperature).

  • Washing: Wash the samples thoroughly with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Divide the samples into groups, with each group being incubated with a different fluorescently labeled secondary antibody. Ensure that the degree of labeling (DOL) of each secondary antibody conjugate is similar, if this information is available from the manufacturer. Incubate under identical conditions, protected from light.

  • Washing: Wash the samples thoroughly with PBS to remove unbound secondary antibody.

  • Mounting: Mount the samples using an antifade mounting medium.

  • Image Acquisition:

    • Using a fluorescence microscope, capture images from each sample group.

    • Crucially, use the same acquisition settings (exposure time, gain, laser power) for all samples to ensure a fair comparison.

    • For each dye, use a filter set that is optimized for its excitation and emission spectra to minimize bleed-through.

  • Image Analysis:

    • Using image analysis software, define regions of interest (ROIs) that correspond to specific staining and background regions for each image.

    • Measure the mean fluorescence intensity of the specific staining (signal) and the background.

    • Calculate the corrected total cell fluorescence (CTCF) for each ROI using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).

    • Alternatively, calculate the Stain Index for each dye, which is a measure of the separation between the positive signal and the background noise.[11][12]

Data Interpretation:

Compare the average CTCF or Stain Index values between the different dye groups. A higher value indicates a brighter signal under the specific experimental conditions.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Data Acquisition & Analysis prep_samples Prepare Identical Samples primary_ab Incubate with Primary Antibody prep_samples->primary_ab wash1 Wash (PBS) primary_ab->wash1 secondary_ab_cy3_5 Incubate with Cyanine3.5-conjugate secondary_ab_af594 Incubate with Alexa Fluor 594-conjugate secondary_ab_tr Incubate with Texas Red-conjugate secondary_ab_cy3 Incubate with Cy3-conjugate wash2 Wash (PBS) secondary_ab_cy3_5->wash2 secondary_ab_af594->wash2 secondary_ab_tr->wash2 secondary_ab_cy3->wash2 mount Mount with Antifade wash2->mount acquire_images Image Acquisition (Identical Settings) mount->acquire_images analyze_images Image Analysis (Measure Intensity) acquire_images->analyze_images compare_brightness Compare Brightness (CTCF or Stain Index) analyze_images->compare_brightness

Caption: Experimental workflow for comparing the brightness of fluorescent dyes.

Signaling Pathway and Logical Relationship Diagrams

To further aid in experimental design, the following diagrams illustrate key concepts in fluorescence and photostability.

jablonski_diagram cluster_excitation Light Absorption cluster_nonradiative Non-Radiative Decay cluster_photobleaching Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Absorption) S1->S0 Fluorescence S1->S0 Internal Conversion T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photochemical\nReaction Photochemical Reaction T1->Photochemical\nReaction Irreversible Alteration

Caption: Simplified Jablonski diagram illustrating fluorescence and photobleaching pathways.

Conclusion

The choice of a red fluorescent dye is a multifaceted decision that depends on the specific requirements of the experiment, including the instrumentation available and the nature of the biological sample. While Texas Red and Alexa Fluor 594 demonstrate superior intrinsic brightness based on their extinction coefficients and quantum yields, Cyanine3.5 and Cy3 offer high extinction coefficients, making them valuable for certain applications. For experiments demanding high photostability, the specific properties of each dye should be carefully considered, and empirical testing using a standardized protocol is highly recommended. This guide provides the foundational data and a methodological framework to assist researchers in making the optimal choice for their fluorescence-based investigations.

References

A Researcher's Guide to Assessing Cross-reactivity of Cyanine3.5 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of secondary antibodies is paramount for generating reliable and reproducible data in immunoassays. Cross-reactivity, the undesirable binding of a secondary antibody to immunoglobulins (IgGs) from species other than the intended target, can lead to false-positive signals and misinterpretation of results. This guide provides a framework for objectively comparing the cross-reactivity of Cyanine3.5 (Cy3.5) labeled secondary antibodies with alternative fluorophore-conjugated antibodies.

While direct comparative data on the cross-reactivity of Cy3.5 labeled secondary antibodies is not extensively available in the public domain, this guide presents standardized experimental protocols that can be employed to generate such data in your own laboratory. By following these protocols, you can quantitatively assess the specificity of your Cy3.5 labeled secondary antibodies and make informed decisions about their suitability for your specific application.

Understanding Secondary Antibody Cross-Reactivity

Secondary antibodies are essential tools in a multitude of immunodetection techniques, including immunofluorescence (IF), immunohistochemistry (IHC), ELISA, and Western blotting. In an indirect detection method, the primary antibody binds to the target antigen, and the labeled secondary antibody binds to the constant region (Fc) of the primary antibody. This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

However, immunoglobulins from different species can share homologous sequences and structures. This similarity can lead to a secondary antibody raised against the IgG of one species binding to the IgGs of other species. To mitigate this, many commercial secondary antibodies undergo a process called cross-adsorption (or pre-adsorption), where they are passed through a column containing immobilized serum proteins from potentially cross-reactive species. This process removes the antibody populations that exhibit off-target binding.

Performance Comparison: Cy3.5 vs. Alternative Fluorophores

While specific cross-reactivity data for Cy3.5 is limited, we can compare its photophysical properties with commonly used alternatives in the same spectral region, such as Alexa Fluor™ 555 and DyLight™ 594. The choice of fluorophore can impact the signal-to-noise ratio and the potential for spectral overlap in multiplexing experiments.

PropertyCyanine3.5 (Cy3.5)Alexa Fluor™ 555DyLight™ 594
Excitation Max (nm) ~581~555~593
Emission Max (nm) ~596~565~618
Relative Brightness HighVery HighHigh
Photostability ModerateHighHigh
pH Sensitivity LowLowLow

Note: The brightness and photostability of Alexa Fluor™ dyes are generally considered to be superior to those of traditional cyanine dyes.[1][2]

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of your Cy3.5 labeled secondary antibodies, you can perform the following key experiments. These protocols can be adapted to compare different fluorophore conjugates.

Dot Blot Assay for Qualitative Cross-Reactivity Screening

A dot blot is a simple and rapid method to qualitatively assess the binding of a secondary antibody to a panel of IgGs from different species.

Protocol:

  • Antigen Coating: Spot 1 µL of purified IgGs (e.g., mouse, rat, human, rabbit, goat, sheep) at a concentration of 100 µg/mL onto a nitrocellulose membrane. Also, include a spot of the target IgG (the species your secondary antibody is intended to detect) as a positive control and a spot of BSA or another irrelevant protein as a negative control.

  • Drying: Allow the spots to air dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with the Cy3.5 labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature. The optimal dilution should be determined empirically.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Detection: Visualize the fluorescent signal using an appropriate imaging system with excitation and emission filters suitable for Cy3.5 (Excitation/Emission: ~581/596 nm). The intensity of the fluorescent spots will give a qualitative indication of the degree of cross-reactivity.

ELISA for Quantitative Cross-Reactivity Analysis

An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a quantitative measure of secondary antibody cross-reactivity.

Protocol:

  • Coating: Coat the wells of a 96-well microplate with 100 µL/well of 1 µg/mL purified IgGs from a panel of different species in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Include wells with the target IgG as a positive control and wells with BSA as a negative control. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL/well of 5% non-fat dry milk or 3% BSA in PBST for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL/well of the Cy3.5 labeled secondary antibody at various dilutions in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Detection: Read the plate on a fluorescence plate reader with the appropriate excitation and emission settings for Cy3.5. The fluorescence intensity in each well is proportional to the amount of bound secondary antibody. The percentage of cross-reactivity can be calculated by comparing the signal from the non-target IgGs to the signal from the target IgG.

Immunofluorescence (IF) for In-situ Cross-Reactivity Assessment

Immunofluorescence on a mixed cell population or tissue section containing cells from different species can provide a visual assessment of cross-reactivity in a more complex biological context.

Protocol:

  • Sample Preparation: Prepare a slide with a mixed population of cells from different species (e.g., co-culture of mouse and human cells) or a tissue section known to contain endogenous immunoglobulins from a non-target species.

  • Fixation and Permeabilization: Fix and permeabilize the cells or tissue section using a standard protocol appropriate for your sample.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal serum from the host species of the secondary antibody) for 1 hour at room temperature.

  • Primary Antibody Incubation (Control): For a negative control, incubate a sample with only the Cy3.5 labeled secondary antibody (no primary antibody).

  • Secondary Antibody Incubation: Incubate the samples with the Cy3.5 labeled secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips with an anti-fade mounting medium and image using a fluorescence microscope with the appropriate filter set for Cy3.5. Any specific staining observed in the negative control (no primary antibody) or on cells from a non-target species indicates cross-reactivity.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental design and the principles of antibody interactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_dot_blot Dot Blot Workflow cluster_elisa ELISA Workflow A Spot IgGs from different species on membrane B Block non-specific sites A->B C Incubate with Cy3.5 secondary Ab B->C D Wash unbound antibody C->D E Visualize fluorescence D->E F Coat plate with IgGs from different species G Block non-specific sites F->G H Incubate with Cy3.5 secondary Ab G->H I Wash unbound antibody H->I J Read fluorescence on plate reader I->J

Experimental workflows for assessing cross-reactivity.

antibody_interactions cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity Primary_Target Primary Ab (Target Species) Secondary_Cy35 Cy3.5 Secondary Ab Primary_Target->Secondary_Cy35 Binds to Fc region Antigen Antigen Antigen->Primary_Target Primary_Nontarget Primary Ab (Non-Target Species) Secondary_Cy35_cross Cy3.5 Secondary Ab Primary_Nontarget->Secondary_Cy35_cross Undesired Binding Antigen2 Antigen Antigen2->Primary_Nontarget

Illustration of specific binding versus cross-reactivity.

Conclusion

The selection of a highly specific secondary antibody is crucial for the accuracy and reliability of immunodetection assays. While Cy3.5 is a bright and widely used fluorophore, its cross-reactivity profile should be carefully evaluated for your specific experimental conditions. By employing the standardized dot blot, ELISA, and immunofluorescence protocols outlined in this guide, researchers can generate quantitative and qualitative data to compare the cross-reactivity of Cy3.5 labeled secondary antibodies with other alternatives. This empirical approach will enable the selection of the most appropriate reagents to ensure the generation of high-quality, reproducible data.

References

A Researcher's Guide to Quenching Effects in Cyanine3.5 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Cyanine3.5 (Cy3.5), a red-emitting fluorophore, is a popular choice for labeling biomolecules. However, like all fluorophores, its performance is subject to quenching effects that can diminish its signal and complicate data interpretation. This guide provides an objective comparison of Cy3.5's performance against common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate fluorescent label for your research needs.

Understanding Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This phenomenon can be broadly categorized into static and dynamic (or collisional) quenching. Static quenching occurs when a fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. Dynamic quenching, on the other hand, happens when an excited fluorophore is deactivated upon collision with a quencher molecule.

Several mechanisms contribute to quenching in labeled biomolecules, including:

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule. This is a primary cause of self-quenching when multiple fluorophores are in close proximity on a single biomolecule.

  • Photoinduced Electron Transfer (PeT): Electron transfer between the fluorophore and another molecule, often a nucleobase in DNA or an amino acid residue in a protein.

  • Cis-Trans Isomerization: A conformational change in the polymethine chain of cyanine dyes that leads to a non-fluorescent state. The local environment, such as binding to a protein or DNA, can hinder this isomerization and enhance fluorescence.

Performance Comparison: Cyanine3.5 vs. Alternatives

Cyanine3.5 is often compared with other fluorophores that have similar spectral properties, such as Alexa Fluor 594 and Texas Red. The choice between these dyes depends on the specific application, the required brightness, photostability, and susceptibility to quenching.

PropertyCyanine3.5Alexa Fluor 594Texas Red
Excitation Max (nm) ~581-591~590~595
Emission Max (nm) ~596-604~617~615
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~116,000-150,000~73,000~85,000
Quantum Yield (Free Dye) ~0.11-0.35~0.66~0.5-0.7
Fluorescence Lifetime (ns) ~0.5~3.9~4.0
Photostability ModerateHighModerate to High
Susceptibility to Self-Quenching Moderate to HighLowModerate

Key Observations:

  • Brightness: While Cy3.5 has a high extinction coefficient, its quantum yield is generally lower than that of Alexa Fluor 594 and Texas Red, which can result in lower overall brightness.

  • Photostability: Alexa Fluor dyes are well-regarded for their superior photostability compared to traditional cyanine dyes, making them a better choice for experiments requiring prolonged or intense illumination.[1][2]

  • Quenching: Cyanine dyes, including Cy3.5, are more prone to aggregation and self-quenching at high degrees of labeling compared to Alexa Fluor dyes.[2] This is a critical consideration when labeling proteins with multiple available sites. Studies have shown that Cy3 and Cy3.5 exhibit less mutual quenching than Cy5 and Cy7 at high labeling ratios.[3]

Mitigating Quenching Effects

The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, is a crucial factor in controlling self-quenching. A higher DOL can lead to increased signal, but beyond an optimal point, quenching effects will dominate and reduce the fluorescence intensity. It is therefore essential to optimize the DOL for each specific conjugate.

Experimental Protocols

Protocol 1: Protein Labeling with Cyanine3.5 NHS Ester

This protocol describes the labeling of a protein with an amine-reactive succinimidyl (NHS) ester of Cyanine3.5.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of 10:1 to 20:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored band to elute is the labeled protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of the dye (A_max, ~591 nm for Cy3.5).

  • Calculate Protein Concentration: The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: The concentration of the dye is calculated using: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Quenching Mechanisms and Experimental Workflows

To better understand the processes involved in fluorescence quenching and biomolecule labeling, the following diagrams illustrate key concepts and workflows.

FRET_Mechanism cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore D_S0 Ground State (S0) D_S1 Excited State (S1) D_S0->D_S1 Excitation (Light Absorption) D_S1->D_S0 Donor Fluorescence (Quenched) A_S1 Excited State (S1) D_S1->A_S1 Non-radiative Energy Transfer (FRET) A_S0 Ground State (S0) A_S1->A_S0 Acceptor Fluorescence

Förster Resonance Energy Transfer (FRET) Mechanism.

Collisional_Quenching F_S0 Fluorophore (Ground State) F_S1 Fluorophore (Excited State) F_S0->F_S1 Excitation F_S1->F_S0 Fluorescence F_S1->F_S0 Non-radiative Decay (Collision with Quencher) Q Quencher

Collisional (Dynamic) Quenching Mechanism.

Protein_Labeling_Workflow Start Start: Protein & Dye Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Prepare_Dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Start->Prepare_Dye Reaction Labeling Reaction (Mix Protein and Dye) Prepare_Protein->Reaction Prepare_Dye->Reaction Incubation Incubate 1 hour at RT (Protected from light) Reaction->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze Conjugate (Determine DOL) Purification->Analysis End End: Purified Labeled Protein Analysis->End

References

Cyanine3.5 NHS Ester: A Comparative Guide for Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine3.5 NHS ester is a reactive fluorescent dye widely utilized for the covalent labeling of biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides, making it a versatile tool in various life science research and drug development applications. This guide provides an objective comparison of this compound with alternative fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific needs.

Performance Comparison

The selection of a fluorescent dye is critical for the success of an experiment, with key performance indicators being brightness, photostability, and signal-to-noise ratio. This compound is often compared with other dyes in the orange-red spectral region, such as Cy3, Alexa Fluor 594, and DyLight 594.

Spectral Properties

The spectral characteristics of a fluorescent dye determine its compatibility with available excitation sources and emission filters.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 591[1]604[1]116,000[1]0.35[1]
Cy3 NHS ester 555[2]569[2]150,000[2]0.15[2]
Alexa Fluor 594 59161492,0000.66
DyLight 594 59361880,000Not Reported

Note: Data for Alexa Fluor 594 and DyLight 594 are based on manufacturer's specifications and may vary depending on the conjugation and experimental conditions.

Brightness and Photostability

The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Cyanine3.5 has a high extinction coefficient, its quantum yield is moderate. In comparison, Alexa Fluor 594 exhibits a significantly higher quantum yield, often resulting in brighter conjugates.

Photostability, or the resistance to photobleaching upon exposure to excitation light, is another critical parameter. Studies have shown that Alexa Fluor dyes are generally more resistant to photobleaching than their Cy dye counterparts.[3][4] For instance, a quantitative comparison between Alexa Fluor 555 (spectrally similar to Cy3) and Cy3 revealed that the Alexa Fluor dye was significantly more photostable.[3] This increased photostability allows for longer exposure times and more robust imaging experiments. While specific data for Cyanine3.5 is less prevalent in direct comparative studies, the general trend for cyanine dyes suggests that photostability can be a limiting factor in demanding imaging applications.[5]

A known issue with cyanine dyes, including Cy3 and Cy5, is the formation of dye aggregates on protein conjugates, especially at high degrees of labeling. These aggregates can lead to self-quenching, where the fluorescence is diminished.[3][4] Alexa Fluor dyes have been shown to exhibit significantly less of this self-quenching, resulting in more fluorescent conjugates even at higher labeling densities.[3][4]

Key Applications and Experimental Protocols

This compound is a versatile dye used in a variety of applications. Below are detailed protocols for some of its key uses.

Protein and Antibody Labeling

This is one of the most common applications for this compound. The following is a general protocol for labeling proteins with amine-reactive dyes.

Experimental Protocol: Protein Labeling with this compound

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[6][7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the labeling reaction.[6][7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution at a molar ratio of 3–10:1 (dye:protein). The optimal ratio may need to be determined empirically.[8]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (591 nm for Cyanine3.5).

Immunofluorescence

Cyanine3.5-labeled antibodies are frequently used in immunofluorescence (IF) to visualize the localization of specific proteins in cells and tissues.

Experimental Protocol: Immunofluorescence Staining

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Primary antibody specific to the target protein

  • Cyanine3.5-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Mounting medium with an antifade reagent

Procedure:

  • Blocking:

    • Incubate the slides with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the slides with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the slides three times for 5 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the Cyanine3.5-conjugated secondary antibody in blocking buffer.

    • Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the slides three times for 5 minutes each with wash buffer.

    • Mount the slides with a coverslip using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for Cyanine3.5 (Excitation/Emission: ~591/604 nm).

Oligonucleotide Labeling

This compound can be used to label amine-modified oligonucleotides for applications such as Fluorescence In Situ Hybridization (FISH).

Experimental Protocol: Oligonucleotide Labeling

Materials:

  • 5'- or 3'-amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Ethanol

  • 3 M Sodium acetate

Procedure:

  • Prepare the Oligonucleotide:

    • Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the dye stock solution to the oligonucleotide solution. A common starting point is a 10:1 molar ratio of dye to oligonucleotide.

    • Incubate the reaction for at least 4 hours at room temperature or overnight, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from the unreacted dye using ethanol precipitation or a suitable chromatography method.

Visualizing Workflows and Relationships

To better understand the processes and decision-making involved, the following diagrams have been generated using the DOT language.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock (Anhydrous DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion) reaction->purify analyze Characterize (Determine DOL) purify->analyze

Caption: Experimental workflow for labeling proteins with this compound.

DyeSelection cluster_application Application Needs cluster_performance Performance Criteria cluster_dyes Dye Candidates app Define Application (e.g., IF, FISH, WB) brightness Brightness app->brightness photostability Photostability app->photostability signal_noise Signal-to-Noise app->signal_noise cy3_5 Cyanine3.5 brightness->cy3_5 af594 Alexa Fluor 594 brightness->af594 dl594 DyLight 594 brightness->dl594 photostability->cy3_5 photostability->af594 photostability->dl594 signal_noise->cy3_5 signal_noise->af594 signal_noise->dl594

Caption: Logical relationship for selecting a suitable fluorescent dye.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules, offering good brightness and versatility. However, for applications demanding high photostability and the brightest possible signal, especially at high labeling densities, alternative dyes such as Alexa Fluor 594 may offer superior performance. The choice of fluorescent dye should be carefully considered based on the specific experimental requirements, including the imaging setup, the nature of the sample, and the need for quantitative analysis. The provided protocols offer a starting point for the successful application of this compound in your research.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing Cyanine3.5 NHS ester must adhere to stringent disposal protocols to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this amine-reactive fluorescent dye. All waste generated from the use of this compound is to be considered chemical waste and must be segregated from regular trash.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This precaution minimizes the risk of exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles[1]

  • Hand Protection: Nitrile or other chemically resistant gloves[1]

  • Body Protection: Laboratory coat[1][2]

  • Respiratory Protection: A dust mask (e.g., N95) is recommended when handling the solid powder form of the dye.[1]

Always handle the chemical in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing, and refrain from ingestion or inhalation.[3] It is crucial to wash hands thoroughly after handling.[3]

Waste Segregation and Containerization

Proper segregation and containment of this compound waste is the first step in the disposal process.

  • Designated Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid chemical waste.[1]

  • Container Material: Ensure the waste container is made of a material compatible with the solvents used, such as high-density polyethylene for solutions in DMSO or DMF.[1]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and clearly indicate the contents, including "this compound" and any solvents present.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state: unreacted solid powder, concentrated solutions, dilute aqueous solutions, or contaminated labware.

A. Unused or Expired Solid this compound
  • Do Not Dispose in Regular Trash: The solid powder form of the dye should never be discarded in the regular trash.[1]

  • Collection: The original vial containing the unused or expired product should be placed directly into a designated solid hazardous waste container.[1]

B. Concentrated Solutions (in DMSO, DMF, etc.)
  • Collection: Transfer concentrated solutions of this compound into a designated liquid hazardous waste container.

  • Solvent Compatibility: Ensure the container is compatible with the organic solvent used.[1]

C. Dilute Aqueous Solutions from Labeling Reactions
  • Consult EHS: Do not dispose of any dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]

  • Quenching the Reactive NHS Ester: Before collection, the reactive NHS ester in aqueous solutions should be hydrolyzed.

    • pH Adjustment: Adjust the pH of the aqueous solution to between 7 and 8.5.[1] A small amount of a buffer like sodium bicarbonate can be used for this purpose.[1]

    • Incubation: Allow the solution to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.[1]

  • Collection: After quenching, transfer the solution to your designated aqueous hazardous waste container.[1]

D. Contaminated Labware and Debris
  • Solid Waste Collection: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.[1][4]

Summary of Disposal Parameters

For quick reference, the following table summarizes the key disposal parameters for this compound.

Waste TypeContainerDisposal Procedure
Unused/Expired Solid Powder Labeled Solid Hazardous Waste ContainerCollect original vial in the designated container.[1]
Concentrated Solutions (DMSO/DMF) Labeled Liquid Hazardous Waste Container (Solvent-Compatible)Transfer solution to the designated container.
Dilute Aqueous Solutions Labeled Aqueous Hazardous Waste ContainerQuench by adjusting pH to 7-8.5 and incubating, then collect.[1] Consult EHS before any drain disposal. [1]
Contaminated Labware & Debris Labeled Solid Hazardous Waste ContainerCollect all contaminated items in the designated container.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_waste Waste Generation cluster_decision Waste Characterization cluster_streams Disposal Streams cluster_actions Disposal Actions Waste This compound Waste Decision What is the form of the waste? Waste->Decision Solid Solid Waste (Unused Powder, Contaminated Labware) Decision->Solid Solid Concentrated Concentrated Liquid Waste (in DMSO/DMF) Decision->Concentrated Concentrated Liquid Dilute Dilute Aqueous Waste Decision->Dilute Dilute Aqueous CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Concentrated->CollectLiquid Quench 1. Adjust pH to 7-8.5 2. Incubate to Hydrolyze 3. Collect in Labeled Aqueous Hazardous Waste Container Dilute->Quench EHS Consult EHS for Drain Disposal Permission Quench->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Cyanine3.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Cyanine3.5 NHS ester. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural steps, you can minimize risks and build a strong foundation of trust in your laboratory's safety culture.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves both personal protective equipment and appropriate engineering controls. All chemicals should be treated as potentially hazardous.[1]

Equipment Specification Purpose
Eye Protection ANSI Z87.1 approved safety glasses or goggles.[2] A face shield may be worn over goggles for additional protection.[2]Protects eyes from chemical splashes and airborne particles.
Hand Protection Chemically compatible gloves (e.g., nitrile).Prevents skin contact with the dye and potential allergic reactions.[3]
Body Protection A lab coat or chemical-resistant overalls.[1]Protects skin and clothing from spills.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols.Prevents inhalation of the compound, which can be harmful.[3]
Engineering Controls Chemical fume hood or a well-ventilated area.Minimizes the concentration of airborne contaminants.

II. Chemical Handling and Storage Protocol

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound while ensuring the safety of laboratory personnel. NHS esters are highly reactive and sensitive to environmental conditions.[1][4]

Receiving and Storage:

Parameter Guideline Rationale
Initial Inspection Upon receipt, inspect the vial for any damage. Ensure the desiccant, if present, indicates dryness (e.g., not pink).[1][5]To confirm the integrity of the product upon arrival.
Storage Temperature Store at -20°C in the dark.[6][7]To maintain long-term stability and prevent degradation.
Moisture Control Store in a desiccated environment.[6][7] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8][9]NHS esters are moisture-sensitive and can hydrolyze, losing their reactivity.[8][9]
Light Sensitivity Avoid prolonged exposure to light.[6][7]Cyanine dyes are photosensitive and can degrade upon light exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Work in a chemical fume hood or a well-ventilated area.

  • Equilibration: Remove the vial of this compound from the -20°C freezer and allow it to warm to room temperature before opening. This prevents moisture from condensing inside the vial.[8][9]

  • Weighing: If weighing the solid, do so in a controlled environment to minimize inhalation of the powder.

  • Dissolving:

    • This compound is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) but insoluble in water.[6][10]

    • Use anhydrous (dry) DMF or DMSO to prepare a stock solution.[8] Amine-free DMF is preferred.[4][11]

    • The aqueous solution of NHS ester should be used immediately after preparation.[12] A solution in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[4][11][12]

  • Labeling Reaction:

    • The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[4][11][12]

    • Avoid buffers that contain primary amines, such as Tris, as they will compete with the labeling reaction.[4][12] 0.1 M sodium bicarbonate or phosphate buffer is a suitable alternative.[4][11][12]

    • Incubate the reaction in the dark to prevent photodegradation of the cyanine dye.[1]

  • Post-Reaction: Immediately after use, securely cap the vial and store it under the recommended conditions.

III. Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Waste Type Disposal Procedure
Unused Solid Dye Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated hazardous waste container.
Liquid Waste (e.g., reaction mixtures, washings) For small quantities from laboratory-scale reactions, the disposal method may depend on local regulations. One option is to neutralize the pH of the waste solution.[13] However, due to the potential environmental toxicity of cyanine dyes, it is often recommended to collect the liquid waste in a labeled, sealed container for chemical waste pickup.[14] Do not pour concentrated dye solutions down the drain.[13]

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

Incident Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.

V. Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Workstation Prepare Workstation (Fume Hood/Ventilated Area) PPE->Workstation Equilibrate Equilibrate Vial to Room Temperature Workstation->Equilibrate Weigh Weigh Solid Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMF or DMSO Weigh->Dissolve Dispose_Solid Dispose of Solid Waste (Hazardous Waste) Weigh->Dispose_Solid React Perform Labeling Reaction (pH 8.3-8.5, in the dark) Dissolve->React Store Store Unused Reagent (-20°C, Desiccated, Dark) React->Store Dispose_Liquid Dispose of Liquid Waste (Chemical Waste Collection) React->Dispose_Liquid

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.